Product packaging for Trioctylamine hydrochloride(Cat. No.:CAS No. 1188-95-0)

Trioctylamine hydrochloride

Cat. No.: B075046
CAS No.: 1188-95-0
M. Wt: 390.1 g/mol
InChI Key: IUSOXUFUXZORBF-UHFFFAOYSA-N
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Description

Trioctylamine hydrochloride is a versatile tertiary amine salt extensively employed in chemical research and industrial process development. Its primary application lies in solvent extraction, where it acts as a liquid anion exchanger for the selective separation and recovery of metal ions, such as gold, platinum, and rare-earth elements, from acidic leach solutions. The compound functions as a phase-transfer catalyst (PTC), facilitating reactions between reagents residing in immiscible phases (e.g., aqueous and organic), thereby accelerating alkylation, esterification, and displacement reactions with improved yields. Its mechanism is rooted in its amphiphilic nature; the hydrophobic trioctyl chain ensures solubility in organic solvents, while the protonated ammonium cation can pair with anionic species, making them organophilic. This property is also exploited in the purification of acids and biomolecules. Researchers value this compound for its role in developing greener catalytic processes and sustainable hydrometallurgical methods for metal recycling. It is a critical reagent for studying ion-pair extraction kinetics and for synthesizing specialized ionic liquids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H52ClN B075046 Trioctylamine hydrochloride CAS No. 1188-95-0

Properties

IUPAC Name

N,N-dioctyloctan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H51N.ClH/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3;/h4-24H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSOXUFUXZORBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CCCCCCCC)CCCCCCCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883663
Record name 1-Octanamine, N,N-dioctyl-, hydrochloride (1:1)
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Molecular Weight

390.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188-95-0
Record name Trioctylammonium chloride
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URL https://commonchemistry.cas.org/detail?cas_rn=1188-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Octanamine, N,N-dioctyl-, hydrochloride (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Octanamine, N,N-dioctyl-, hydrochloride (1:1)
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Foundational & Exploratory

Trioctylamine hydrochloride mechanism of action in solvent extraction

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Trioctylamine Hydrochloride in Solvent Extraction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of this compound (TOA·HCl) in solvent extraction processes. It is designed for professionals in research, science, and drug development who utilize or are exploring solvent extraction for purification, separation, and recovery of various chemical species. This document delves into the fundamental principles, influencing factors, quantitative data, and experimental considerations related to the use of this versatile extractant.

Introduction to Trioctylamine and Solvent Extraction

Trioctylamine (TOA) is a tertiary aliphatic amine that, due to its basic nature and long alkyl chains, is virtually insoluble in water but readily soluble in many organic solvents.[1][2] When protonated by an acid, it forms an ammonium salt, such as this compound, which acts as a liquid ion exchanger.[3] Solvent extraction, or liquid-liquid extraction, is a pivotal separation technique in hydrometallurgy, chemical synthesis, pharmaceutical manufacturing, and waste remediation.[4][5] It leverages the differential solubility of a target substance between two immiscible liquid phases—typically an aqueous phase and an organic phase containing an extractant like TOA.

The primary role of trioctylamine in its hydrochloride form is to facilitate the transfer of anionic species from the aqueous phase to the organic phase through an ion-pair or anion exchange mechanism. This guide will explore this core mechanism in detail.

The Core Mechanism of Action

The effectiveness of this compound as an extractant stems from its ability to form ion pairs in the organic phase. The overall mechanism can be broken down into two primary pathways: anion exchange for metal complexes and acid-base neutralization for acidic compounds.

Formation of the Active Extractant

The process begins with the protonation of trioctylamine (TOA), a weak base, by hydrochloric acid (HCl). The lone pair of electrons on the nitrogen atom accepts a proton (H⁺) from the aqueous acid, forming the trioctylammonium cation ([R₃NH]⁺, where R is an octyl group). This cation then pairs with the chloride anion (Cl⁻) to form the trioctylammonium chloride ion pair, which is soluble in the organic diluent.[6][7]

Reaction: R₃N(org) + H⁺(aq) + Cl⁻(aq) ⇌ --INVALID-LINK--

This initial acid-base reaction is the foundational step that creates the active liquid ion exchanger in the organic phase.

G cluster_aq Aqueous Phase cluster_org Organic Phase H_ion H⁺ TOAHCl Trioctylammonium Chloride [R₃NH⁺Cl⁻] H_ion->TOAHCl Cl_ion Cl⁻ Cl_ion->TOAHCl TOA Trioctylamine (TOA) R₃N TOA->TOAHCl Protonation

Caption: Formation of the active extractant, trioctylammonium chloride.

Anion Exchange Mechanism for Metal Extraction

In acidic chloride solutions, many metal ions form stable anionic chloro-complexes (e.g., [CoCl₄]²⁻, [FeCl₄]⁻, [ZnCl₄]²⁻).[4][8] this compound extracts these metal complexes via an anion exchange mechanism. The chloride ion of the protonated amine is exchanged for the anionic metal complex from the aqueous phase.

The general reaction is:

n--INVALID-LINK-- + [MClₓ]ⁿ⁻(aq) ⇌ --INVALID-LINK-- + nCl⁻(aq)

For example, the extraction of Cobalt(II) from a high chloride concentration medium proceeds as follows:[3][6]

2--INVALID-LINK-- + [CoCl₄]²⁻(aq) ⇌ --INVALID-LINK-- + 2Cl⁻(aq)

This mechanism is highly effective for separating and purifying metals like cobalt, iron, zinc, and gallium from complex aqueous matrices.[4][8]

G cluster_interface Aqueous-Organic Interface TOAHCl_org [R₃NH⁺Cl⁻] (Organic) MetalComplex_org [(R₃NH⁺)ₙ(MClₓ)ⁿ⁻] (Organic) TOAHCl_org->MetalComplex_org Forms Complex MetalAnion_aq [MClₓ]ⁿ⁻ (Aqueous) MetalAnion_aq->MetalComplex_org Cl_aq Cl⁻ (Aqueous) MetalComplex_org->Cl_aq Releases

Caption: Anion exchange mechanism for metal complex extraction.

Acid-Base Neutralization for Organic and Mineral Acids

Trioctylamine is also a highly effective extractant for recovering acids, such as carboxylic acids (e.g., malic, propionic, acetic) or mineral acids, from aqueous solutions.[2][9][10] This process, often termed reactive extraction, is a direct acid-base neutralization reaction occurring across the liquid-liquid interface. The neutral TOA molecule in the organic phase reacts with the undissociated acid (HA) from the aqueous phase to form a trioctylammonium-acid ion pair.

Reaction: R₃N(org) + HA(aq) ⇌ --INVALID-LINK--

The stability and formation of this ion pair are driven by the basicity of the amine and the acidity of the target acid.[2][11] This method is particularly valuable in downstream processing for recovering bio-based chemicals from fermentation broths and in treating acidic industrial effluents.[9]

G cluster_aq Aqueous Phase cluster_org Organic Phase HA Acid (HA) TOAHA Amine-Acid Complex [R₃NH⁺A⁻] HA->TOAHA TOA Trioctylamine (TOA) R₃N TOA->TOAHA Neutralization

Caption: Acid-base neutralization mechanism for acid extraction.

Physicochemical Data

A summary of the physical and chemical properties of trioctylamine and its hydrochloride salt is provided below.

Table 1: Physical and Chemical Properties

PropertyTrioctylamine (TOA)This compound (TOA·HCl)Reference(s)
Molecular Formula C₂₄H₅₁NC₂₄H₅₂ClN[1][12]
Molar Mass 353.679 g/mol 390.14 g/mol [2][13]
Appearance Clear, colorless liquidSolid[2][7]
Density 0.810 g/cm³ at 20 °CN/A[2]
Boiling Point 365-367 °C at 1 atmN/A[2]
Melting Point -34 °CN/A[2]
Solubility in Water Insoluble (0.050 mg/L)Poorly soluble[2]
LogP 10.59.17[1][14]

Factors Influencing Extraction Efficiency

The efficiency of solvent extraction using TOA·HCl is not solely dependent on the core mechanism but is significantly influenced by several operational parameters.

  • Aqueous Phase Acidity (pH): This is a critical parameter. For the anion exchange mechanism, a sufficient concentration of HCl is required to protonate the TOA and to form the desired anionic metal chloro-complexes.[6] However, excessively high acid concentrations can lead to competition for the extractant, reducing metal extraction efficiency.[4][15]

  • Extractant Concentration: Increasing the concentration of TOA in the organic phase generally leads to a higher extraction efficiency, as it increases the number of available active sites for ion exchange.[6][16]

  • Diluent and Modifier Effects: The choice of diluent (e.g., kerosene, toluene, xylene) is crucial. The polarity of the diluent affects the solvation and stability of the ion pair formed.[5][16] In some systems, especially with non-polar diluents, a third phase can form. Modifiers, such as long-chain alcohols (e.g., 1-octanol), are added to the organic phase to prevent this by improving the solvation of the complex.[11][16]

  • Temperature: The effect of temperature is system-dependent. The extraction process can be either exothermic or endothermic. For the extraction of HCl by TOA, the reaction was found to be slightly exothermic.[16]

  • Phase Ratio (O/A): The volumetric ratio of the organic phase to the aqueous phase directly impacts the overall extraction yield. A higher O/A ratio generally favors a higher percentage of extraction.[6][16]

  • Salting-Out Agents: The addition of neutral chloride salts (e.g., NaCl, KCl, NH₄Cl) to the aqueous phase can enhance the extraction of metal chloro-complexes. This "salting-out" effect increases the activity of the metal complex in the aqueous phase, promoting its transfer to the organic phase.[6]

Quantitative Extraction Data

The following table summarizes quantitative data from various studies, illustrating the performance of trioctylamine under different conditions.

Table 2: Summary of Extraction Conditions and Efficiencies

Target SpeciesAqueous Phase ConditionsOrganic Phase ConditionsExtraction Efficiency (%)Reference(s)
Cobalt(II) 0.01 M Co(II), 3 M HCl, 1.5 M KCl0.1 M TOA in kerosene~73.5%[6]
Cobalt(II) Synthetic mixture in HCl5% TOA in benzene99%[3]
Hydrochloric Acid 0.5 M HCl0.5 M TOA in kerosene + 10% 1-octanol (O/A=1.5)~98%[16]
Copper(II) Aqueous chloride media, 0.10 M NH₄Cl5% TOA in benzeneMaximum extraction achieved[17]
Malic Acid 0.25 kmol/m³ Malic Acid23.54% (v/v) TOA in 1-decanol at 304.73 K93.25%[9]

Experimental Protocols

A generalized protocol for conducting a solvent extraction experiment using trioctylamine is outlined below. This procedure should be adapted based on the specific target analyte and system.

Materials and Reagents
  • Extractant: Trioctylamine (TOA)

  • Diluent: Kerosene, toluene, 1-decanol, or other suitable organic solvent

  • Modifier (if needed): 1-octanol or other long-chain alcohol

  • Aqueous Phase: Deionized water, hydrochloric acid, buffer solutions, metal salts, or organic acids

  • Stripping Agent: Appropriate aqueous solution (e.g., water, dilute acid, or base) for back-extraction

  • Analytical Standards: For calibration of analytical instruments

General Extraction Procedure
  • Organic Phase Preparation: Prepare the organic phase by dissolving a known concentration of trioctylamine (and modifier, if used) in the selected diluent.

  • Aqueous Phase Preparation: Prepare the aqueous feed solution containing a known concentration of the target species (metal ion or acid) at the desired pH or acidity.

  • Contacting: In a separatory funnel or sealed vessel, mix equal and known volumes of the organic and aqueous phases (e.g., 25 mL each).[16]

  • Equilibration: Agitate the mixture for a predetermined time (e.g., 2-10 minutes) using a mechanical shaker to ensure equilibrium is reached.[3][6] The optimal time should be determined experimentally.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean separation.[15]

  • Sampling and Analysis: Carefully separate the two phases. Collect a sample from the aqueous phase (raffinate) for analysis. The concentration of the target species is determined using an appropriate analytical technique, such as UV-Visible Spectrophotometry, Atomic Absorption Spectroscopy (AAS), or titration.[6][15]

  • Calculations:

    • Distribution Coefficient (KD): KD = [Concentration in Organic Phase] / [Concentration in Aqueous Phase]

    • Extraction Efficiency (%E): %E = ([Initial Conc. - Final Conc.] / Initial Conc.) × 100

G prep_org 1. Prepare Organic Phase (TOA in Diluent) contact 3. Contact Phases (e.g., 1:1 volume ratio) prep_org->contact prep_aq 2. Prepare Aqueous Phase (Target Analyte) prep_aq->contact equilibrate 4. Equilibrate (Mechanical Shaking) contact->equilibrate separate 5. Separate Phases (Gravity or Centrifugation) equilibrate->separate analyze 6. Analyze Aqueous Phase (e.g., UV-Vis, AAS) separate->analyze calculate 7. Calculate K_D and %E analyze->calculate G M Monomer [R₃NH⁺Cl⁻] D Dimer M->D Aggregation D->M T Trimer D->T T->D N n-mer (Micelle) T->N N->T

References

Physical and chemical characteristics of Trioctylamine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical and Chemical Characteristics of Trioctylamine Hydrochloride

Introduction

This compound (TOA·HCl) is the hydrochloride salt of the tertiary amine, trioctylamine. Systematically named N,N-dioctyloctan-1-amine hydrochloride, its chemical structure features a central nitrogen atom bonded to three eight-carbon alkyl chains (octyl groups).[1] The formation of this salt results from the reaction of trioctylamine with hydrochloric acid, where the lone pair of electrons on the nitrogen atom accepts a proton.[1] This ionic nature, combined with the long, nonpolar alkyl chains, imparts unique properties that make it a compound of significant interest in various scientific and industrial fields.[1] This guide provides a comprehensive overview of its physical and chemical characteristics, experimental protocols, and key applications for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The physical and chemical properties of this compound and its parent compound, Trioctylamine, are summarized below. These tables provide a consolidated view of key quantitative data.

Table 1: Physical Properties of Trioctylamine and this compound
PropertyTrioctylamineThis compoundReferences
Appearance Clear, colorless to pale yellow oily liquidLow melting crystalline mass, white to off-white[2][3][4]
Molecular Formula C24H51NC24H52ClN[5][6][7]
Molecular Weight 353.67 g/mol 390.1 g/mol [5][8][6][7][9]
Melting Point -34 °CNot specified, parent amine is -34°C[2][8][10]
Boiling Point 365-367 °C at 760 mmHg363.5 °C at 760 mmHg[6][9][10]
Density 0.809 g/mL at 25 °CNot specified, parent amine is 0.809 g/mL at 25°C[4][11]
Refractive Index n20/D 1.449Not specified, parent amine is n20/D 1.449[4][10][11]
Flash Point 168 °C (closed cup)147.4 °C[6][11]
Vapor Pressure <0.01 hPa at 20 °C1.79E-05 mmHg at 25°C[4][6][12]
Solubility Insoluble in water; soluble in chloroform, alcohol, and etherExhibits aggregation in organic solvents[1][2][3][10]
Table 2: Chemical and Computational Properties
PropertyValue (Trioctylamine)Value (this compound)References
CAS Number 1116-76-31188-95-0[1][8][6]
IUPAC Name N,N-dioctyloctan-1-amineN,N-dioctyloctan-1-amine;hydrochloride[5][7]
LogP 11.229.17190[8][6]
PSA (Polar Surface Area) 3.24 Ų3.24 Ų[8][6]
pKa 10.08 ± 0.50 (Predicted)Not specified[4][13]

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

The synthesis is typically achieved through the direct neutralization of trioctylamine with hydrochloric acid.[1]

  • Objective: To produce this compound with high purity and yield.

  • Procedure:

    • Trioctylamine is dissolved in a suitable organic solvent.

    • Hydrochloric acid is added dropwise to the solution while stirring. A slight excess of hydrochloric acid (e.g., a molar ratio of amine to acid of 1:1.2) is often used to ensure complete protonation of the amine.[1]

    • The reaction progress is monitored by checking the pH of the mixture. The reaction is considered complete when the pH reaches a range of 4–5.[1]

    • The resulting this compound salt is then isolated, typically by evaporation of the solvent.

G cluster_synthesis Synthesis Workflow start Start Materials process1 Dissolve Trioctylamine in Organic Solvent start->process1 process2 Add Hydrochloric Acid (Molar Ratio ~1:1.2) process1->process2 decision Monitor pH (Target: 4-5) process2->decision decision->process2 pH > 5 process3 Isolate Product (Solvent Evaporation) decision->process3 pH is 4-5 end_product Trioctylamine Hydrochloride process3->end_product

Caption: Workflow for the synthesis of this compound.

Purification Protocol

For applications requiring exceptionally high purity, a more rigorous purification protocol involving the hydrochloride etherate salt is employed.[1]

  • Objective: To obtain high-grade this compound.

  • Procedure:

    • Convert the synthesized this compound into its amine hydrochloride etherate salt.

    • Recrystallize the etherate salt multiple times (e.g., four times) from diethyl ether at a very low temperature, approximately -30°C.[1][10]

    • Regenerate the highly pure free amine (Trioctylamine) through neutralization of the purified salt.[1]

    • The purified amine can then be distilled under a high vacuum.[1][10]

    • Finally, convert the high-purity amine back into the hydrochloride salt using the synthesis protocol described above.

    • Thin-layer chromatography (TLC) can be used to monitor the purity at each stage.[1]

Analytical Techniques

Several analytical methods are used to characterize this compound and study its behavior.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the formation of the hydrochloride salt. The key spectral feature is the appearance of a broad and strong absorption band associated with the N-H stretching vibration of the trioctylammonium cation, which is formed upon protonation of the tertiary amine nitrogen.[1]

  • Thermal Analysis (TG/DSC): Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) are instrumental in investigating the thermal dissociation of this compound. These techniques provide data on mass loss as a function of temperature and the enthalpy of dissociation.[1] The dissociation is not a single event but occurs in two continuous steps, primarily yielding tri-n-octylamine (TOA) and hydrogen chloride (HCl).[1]

G cluster_dissociation Thermal Dissociation Pathway reactant Trioctylamine Hydrochloride (TOA·HCl) step1 Step 1 (Initial Dissociation) reactant->step1 intermediate Intermediate Complex step1->intermediate step2 Step 2 (Final Dissociation) intermediate->step2 product1 Trioctylamine (TOA) step2->product1 product2 Hydrogen Chloride (HCl) step2->product2

Caption: Two-step thermal dissociation of this compound.

Applications in Research and Development

This compound's unique amphiphilic nature makes it a versatile tool in various applications.

  • Solvent Extraction: This remains a primary application, particularly in hydrometallurgy for the liquid-liquid extraction and separation of metal ions, such as precious metals and rare earth elements.[2][14]

  • Nanomaterial Synthesis: It is significantly used in the synthesis of nanoparticles, acting as a capping agent to control the size and shape of the nanocrystals.[1]

  • Phase Transfer Catalyst: The compound facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic), thereby increasing reaction rates.[1]

  • Drug Development: In the pharmaceutical industry, it can be used as an intermediate in the synthesis of various compounds and as an ion-pairing agent in chromatography.[13][14][15]

G cluster_applications Key Application Areas center Trioctylamine Hydrochloride app1 Solvent Extraction (e.g., Rare Earth Metals) center->app1 app2 Nanoparticle Synthesis (Capping Agent) center->app2 app3 Phase Transfer Catalysis center->app3 app4 Pharmaceuticals (Synthesis Intermediate, Ion-Pairing Agent) center->app4

Caption: Overview of this compound applications.

Conclusion

This compound is a compound with well-defined physical and chemical properties that underpin its broad utility in both research and industrial settings. Its role as an extractant, catalyst, and synthesis component is of particular importance to chemists and drug development professionals. The experimental protocols for its synthesis, purification, and analysis are well-established, allowing for the production of high-purity material required for sensitive applications. A thorough understanding of its characteristics, as detailed in this guide, is essential for its effective and innovative application.

References

Trioctylamine Hydrochloride: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Trioctylamine Hydrochloride

This compound is the salt formed from the reaction of the tertiary amine, trioctylamine, with hydrochloric acid. Trioctylamine itself is a clear, colorless to pale yellow liquid that is insoluble in water but soluble in many organic solvents.[1] The formation of the hydrochloride salt significantly alters its physical and chemical properties, including its solubility profile. The molecule consists of a positively charged trioctylammonium cation and a chloride anion. This ionic nature, combined with the three long, nonpolar octyl chains, results in a compound with an amphiphilic character, influencing its solubility in different media.

Qualitative and Semi-Quantitative Solubility Data

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, its widespread use as an extractant in hydrometallurgy and other separation processes provides strong evidence of its solubility in various organic diluents.[2] In these applications, trioctylamine reacts with an acid (like HCl) in the aqueous phase to form the this compound salt, which is then extracted into the organic phase. The organic diluent must effectively solvate the amine salt for the extraction to be efficient.

The following table summarizes the organic solvents in which this compound is expected to be soluble, based on its use in solvent extraction and other chemical processes.

Solvent ClassSpecific SolventSolubility Indication
Aromatic Hydrocarbons BenzeneUsed as a diluent in extraction.[2]
TolueneUsed as a diluent in extraction.[2]
XyleneUsed as a diluent in extraction.[2]
Aliphatic Hydrocarbons KeroseneUsed as a diluent in extraction.
HexaneUsed as a diluent in extraction.[3]
Petroleum EtherUsed for recrystallization, suggesting lower solubility at reduced temperatures.[4]
Halogenated Hydrocarbons ChloroformTrioctylamine is readily soluble in chloroform.[5]
o-DichlorobenzeneUsed as a diluent in extraction.[2]
Carbon TetrachlorideUsed as a diluent in extraction.[2]
1,2-DichloroethaneUsed as a diluent in extraction.[2]
Alcohols IsopropanolUsed in a formulation with trioctylamine.[5]
MethanolTrioctylamine is slightly soluble in methanol.[1]
Ethers Diethyl EtherUsed to prepare the amine hydrochloride etherate.[5]

It is important to note that in organic solvents, particularly those with low polarity, this compound has a strong tendency to self-associate and form aggregates.[3] This behavior is a consequence of the strong dipole created by the ion pair of the trioctylammonium cation and the chloride anion. The extent of this aggregation is influenced by the polarity of the solvent.

For comparative purposes, the table below shows some available quantitative solubility data for a related, smaller amine salt, trimethylamine hydrochloride.

SolventSolubility ( g/100 g of solvent)
ChloroformSparingly soluble
Diethyl EtherInsoluble
EthanolSoluble
WaterVery soluble

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocol, adapted from established methods for organic salts, is recommended. This method is based on the principle of creating a saturated solution and then measuring the concentration of the dissolved solute.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Vials with tight-fitting caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD), or another suitable analytical technique for quantification.

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. These will be used to create a calibration curve.

  • Sample Preparation:

    • Add an excess amount of this compound to a vial.

    • Add a known volume or mass of the organic solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution becomes saturated. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilution and Analysis:

    • Accurately dilute the filtered, saturated solution with the organic solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using a validated HPLC method (or other quantitative technique) to determine the concentration of this compound.

  • Calculation of Solubility:

    • Using the concentration obtained from the analysis and the dilution factor, calculate the concentration of the saturated solution.

    • Express the solubility in the desired units, such as g/100 g of solvent or mg/mL.

Visualization of Chemical Processes

The following diagrams illustrate the key chemical processes involving this compound in the context of its formation and behavior in organic solvents.

formation_and_dissolution cluster_formation Salt Formation (Aqueous Phase) cluster_extraction Solvation and Aggregation (Organic Phase) TOA Trioctylamine (TOA) (Insoluble in Water) TOAHCl_aq Trioctylammonium Chloride (TOAHCl) (Aqueous Interface) TOA->TOAHCl_aq + HCl HCl_aq Hydrochloric Acid (HCl) (Aqueous) HCl_aq->TOAHCl_aq TOAHCl_org_mono Monomeric TOAHCl (Solvated Ion Pair) TOAHCl_aq->TOAHCl_org_mono Phase Transfer TOAHCl_org_agg Aggregated TOAHCl (e.g., Dimers, Trimers) TOAHCl_org_mono->TOAHCl_org_agg Self-Association Solvent Organic Solvent (e.g., Toluene) Solvent->TOAHCl_org_mono Solvates

Caption: Formation of this compound and its subsequent behavior in an organic solvent.

experimental_workflow start Start: Excess TOAHCl + Organic Solvent equilibration Equilibration at Constant Temperature (e.g., 24-48h with agitation) start->equilibration settling Settling of Excess Solid equilibration->settling filtration Syringe Filtration of Supernatant (0.22 µm) settling->filtration dilution Accurate Dilution of Saturated Solution filtration->dilution analysis Quantitative Analysis (e.g., HPLC) dilution->analysis calculation Calculation of Solubility (g/100g solvent) analysis->calculation end End: Quantitative Solubility Value calculation->end

Caption: Experimental workflow for the determination of this compound solubility.

References

An In-depth Technical Guide to the Health and Safety of Trioctylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for Trioctylamine hydrochloride, a tertiary amine salt used in various industrial and research applications. Due to the limited availability of specific toxicological data for the hydrochloride salt, this document also draws upon data for the parent compound, Trioctylamine, and general principles of amine salt toxicology. It is imperative that this compound be handled with care by trained personnel in a well-equipped laboratory setting.

Hazard Identification and Classification

Trioctylamine and its salts are classified as hazardous substances. The primary hazards associated with Trioctylamine, which are expected to be similar for its hydrochloride salt, include:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

  • Reproductive Toxicity: May damage fertility or the unborn child.[1][2][3]

  • Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs through prolonged or repeated exposure.[1][2][3]

  • Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects.[1][2][3]

Toxicological Data

Quantitative toxicological data for this compound is scarce in publicly available literature. The following table summarizes the available data, primarily for the parent compound, Trioctylamine. Researchers should treat this data as indicative for the hydrochloride salt and handle the compound with appropriate caution.

Toxicological Endpoint Test Species Route of Administration Value Reference
Acute Toxicity (LD50) RatIntraperitoneal1,000 mg/kg (for Trioctylamine)[4]
Skin Corrosion/Irritation Data not availableDermalCauses skin irritation[1][2][3]
Serious Eye Damage/Irritation Data not availableOcularCauses serious eye irritation[1][2][3]
Respiratory or Skin Sensitisation Data not available-No data available[4]
Germ Cell Mutagenicity Data not available-No data available[4]
Carcinogenicity Data not available-No data available[4]
Reproductive Toxicity Data not available-May damage fertility or the unborn child[1][2][3]
Specific Target Organ Toxicity (Single Exposure) Data not availableInhalationMay cause respiratory irritation[4]
Specific Target Organ Toxicity (Repeated Exposure) Data not available-Causes damage to organs through prolonged or repeated exposure[1][2][3]
Aspiration Hazard Data not available-No data available[4]

Potential Mechanisms of Toxicity

The precise signaling pathways for this compound's toxicity have not been fully elucidated. However, based on the known effects of other amines and surfactants on biological systems, a plausible mechanism for its irritant effects on skin can be hypothesized.

G cluster_0 Cellular Level cluster_1 Tissue Level Trioctylamine_HCl This compound Keratinocyte Keratinocyte Trioctylamine_HCl->Keratinocyte Contact VRAC_Inhibition Inhibition of Volume-Regulated Anion Channels (VRACs) Keratinocyte->VRAC_Inhibition Ca_Mobilization Intracellular Calcium Mobilization Keratinocyte->Ca_Mobilization Histamine_Release Histamine Release Keratinocyte->Histamine_Release Inflammatory_Response Inflammatory Response VRAC_Inhibition->Inflammatory_Response Ca_Mobilization->Inflammatory_Response Histamine_Release->Inflammatory_Response Irritation_Symptoms Redness, Swelling, Itching Inflammatory_Response->Irritation_Symptoms

Caption: Hypothesized mechanism of skin irritation.

Experimental Protocols

The following are detailed methodologies for key toxicological assessments, based on OECD guidelines, which would be appropriate for evaluating the safety of this compound.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

Experimental Workflow:

G Start Start Animal_Selection Animal Selection (e.g., Albino Rabbit) Start->Animal_Selection Dose_Preparation Test Substance Preparation Animal_Selection->Dose_Preparation Application Application to Skin (0.5 mL or 0.5 g) Dose_Preparation->Application Exposure 4-hour Exposure (Semi-occlusive dressing) Application->Exposure Removal Removal of Test Substance Exposure->Removal Observation Observation at 1, 24, 48, 72 hours (Erythema and Edema Scoring) Removal->Observation Endpoint Endpoint Determination (Irritation/Corrosion Classification) Observation->Endpoint

Caption: Workflow for dermal irritation testing.

Methodology:

  • Animal Selection: A single healthy young adult albino rabbit is used for the initial test.

  • Dose Preparation: The test substance is applied as is, or if solid, moistened with a small amount of a suitable vehicle.

  • Application: Approximately 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area (about 6 cm²) of shaved skin. An adjacent area of untreated skin serves as a control.

  • Exposure: The application site is covered with a gauze patch and a semi-occlusive dressing for 4 hours.

  • Observation: After the exposure period, the dressing is removed, and the skin is cleansed. The skin is then examined for erythema and edema at 1, 24, 48, and 72 hours after removal. The severity of the reactions is scored.

  • Confirmation: If a corrosive effect is not observed, the test is confirmed using additional animals.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To determine the potential of a substance to produce irritation or corrosion in the eye.

Methodology:

  • Animal Selection: A single healthy young adult albino rabbit is used.

  • Dose Instillation: A single dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye. The other eye remains untreated as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctivae are evaluated for opacity, inflammation, and redness, and the responses are scored.

  • Reversibility: The observation period may be extended up to 21 days to determine the reversibility of the effects.

Reproductive and Developmental Toxicity Screening

Objective: To provide an initial assessment of potential effects on fertility and fetal development. A more comprehensive two-generation study may be warranted based on the results.

Methodology:

  • Animal Model: Typically conducted in rats.

  • Dosing: The test substance is administered to both male and female animals for a period before mating, during mating, and for females, throughout gestation and lactation.

  • Endpoints Evaluated:

    • Parental Animals: Clinical observations, body weight, food consumption, mating performance, fertility, and gestation length.

    • Offspring: Viability, clinical signs, body weight, and developmental landmarks. A gross necropsy is performed on all animals.

Handling and Safety Precautions

A logical workflow for ensuring safety when handling this compound involves a hierarchical approach, from engineering controls to personal protective equipment.

G Risk_Assessment Conduct Risk Assessment Engineering_Controls Implement Engineering Controls (Fume Hood, Ventilation) Risk_Assessment->Engineering_Controls Administrative_Controls Establish Administrative Controls (SOPs, Training) Engineering_Controls->Administrative_Controls PPE Use Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative_Controls->PPE Handling Handle this compound PPE->Handling Decontamination Decontaminate Work Area and Equipment Handling->Decontamination Emergency_Preparedness Ensure Emergency Preparedness (Eyewash, Shower, Spill Kit) Handling->Emergency_Preparedness Waste_Disposal Dispose of Waste Properly Decontamination->Waste_Disposal

Caption: Safe handling workflow.

Key Recommendations:

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[5]

    • Hand Protection: Wear compatible chemical-resistant gloves.[5]

    • Body Protection: Wear a lab coat and, if necessary, additional protective clothing.[5]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and acids.[4]

Emergency Procedures

Situation First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[5] Wear self-contained breathing apparatus and full protective gear.
Accidental Release Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal. Prevent entry into drains and waterways.

Conclusion

This compound is a hazardous chemical that requires careful handling and adherence to strict safety protocols. While specific toxicological data for the hydrochloride salt is limited, the information available for the parent compound, Trioctylamine, indicates the potential for significant health effects, including skin, eye, and respiratory irritation, as well as reproductive and target organ toxicity. Researchers and drug development professionals must use appropriate engineering controls, personal protective equipment, and follow established safe handling procedures to minimize exposure and mitigate risks. Further research is needed to fully characterize the toxicological profile of this compound.

References

Trioctylamine Hydrochloride: A Technical Review of Its Core Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctylamine hydrochloride (TOAHCl), the hydrochloride salt of the tertiary amine trioctylamine (TOA), is a versatile compound with significant applications across various scientific and industrial domains.[1] Its unique chemical structure, featuring a central nitrogen atom bonded to three eight-carbon alkyl chains, imparts a combination of lipophilicity and the ability to form ion pairs, making it a highly effective reagent in separation sciences and chemical synthesis.[2] This technical guide provides an in-depth review of the primary applications of this compound, with a focus on its role in solvent extraction, phase transfer catalysis, and nanoparticle synthesis.

Physicochemical Properties

Trioctylamine is a clear, colorless to pale yellow liquid that is readily converted to its hydrochloride salt.[3][4] Key properties of trioctylamine and its hydrochloride salt are summarized below.

PropertyValueReference(s)
Trioctylamine (TOA)
Molecular FormulaC₂₄H₅₁N[2]
Molecular Weight353.67 g/mol [2]
Melting Point-34 °C[2]
Boiling Point365-367 °C at 1 atm[2]
Density0.810 g/mL at 20 °C[2]
Solubility in WaterLow[2][4]
Solubility in Organic SolventsSoluble in chloroform, ethanol, ether, benzene[2][4]
This compound (TOAHCl)
Molecular FormulaC₂₄H₅₂ClN
Molecular Weight390.14 g/mol
AppearanceWhite to off-white crystalline mass[2]

Core Applications

Solvent Extraction

One of the most prominent applications of this compound is in the liquid-liquid extraction of metal ions and organic acids from aqueous solutions.[5][6] In acidic aqueous media containing chloride ions, trioctylamine is protonated to form the trioctylammonium cation, which can then form an ion pair with an anionic species (metal-chloride complex or carboxylate anion), facilitating its transfer into an immiscible organic phase.[7]

This compound is extensively used in hydrometallurgy for the separation and purification of various metals.[7] The extraction efficiency is influenced by factors such as the concentration of hydrochloric acid, the concentration of the amine, the nature of the organic diluent, the temperature, and the contact time.

Experimental Protocol: General Procedure for Metal Ion Extraction

A typical experimental protocol for the solvent extraction of a metal ion using trioctylamine involves the following steps:

  • Preparation of the Aqueous Phase: A solution of the metal salt (e.g., CoCl₂, CuCl₂) is prepared in deionized water, and the acidity is adjusted by adding a specific concentration of hydrochloric acid.

  • Preparation of the Organic Phase: Trioctylamine is dissolved in a suitable water-immiscible organic solvent (e.g., kerosene, toluene, xylene) to the desired concentration.

  • Extraction: Equal volumes of the aqueous and organic phases are mixed in a separatory funnel. The mixture is shaken vigorously for a predetermined period (e.g., 10-30 minutes) to ensure equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Analysis: The concentration of the metal ion remaining in the aqueous phase is determined using a suitable analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES). The concentration in the organic phase is calculated by mass balance.

  • Stripping (Back-Extraction): The metal ion is recovered from the organic phase by contacting it with a suitable stripping solution (e.g., dilute acid, base, or a complexing agent).

experimental_workflow_metal_extraction cluster_prep Preparation cluster_process Process cluster_analysis Analysis & Recovery aq_prep Aqueous Phase (Metal Salt + HCl) mixing Mixing & Shaking (e.g., 10-30 min) aq_prep->mixing org_prep Organic Phase (TOA + Solvent) org_prep->mixing separation Phase Separation mixing->separation aq_analysis Aqueous Phase Analysis (AAS/ICP) separation->aq_analysis stripping Stripping (Back-Extraction) separation->stripping Loaded Organic Phase metal_recovery Metal Recovery stripping->metal_recovery

General workflow for metal extraction using trioctylamine.

Quantitative Data for Metal Extraction

The following tables summarize the extraction efficiencies for various metal ions under different experimental conditions.

Table 1: Extraction of Cobalt(II)

[TOA]Diluent[HCl] (M)[Co(II)] (M)Temp. (K)O/A Ratio% ExtractionReference(s)
0.1 MKerosene30.012981:161.06[8]
0.1 MKerosene40.012981:165.18[9]
0.5 MKerosene30.012981:173.46[9]
0.1 MKerosene30.0052981:166.7[6]
0.1 MKerosene30.012984:189.71[6]

Table 2: Extraction of Copper(II)

[TOA]DiluentAqueous MediumShaking Time (min)O/A Ratio% ExtractionReference(s)
5% (v/v)Benzene0.18 M NH₄Cl2-31:276.80[2]
5% (v/v)Benzene0.19 M NH₄Cl2-31:285.00[2]

Table 3: Extraction of Other Metal Ions

Metal Ion[TOA]DiluentAqueous Medium% ExtractionReference(s)
Zinc(II)0.2 MToluene2 M HCl>95[10]
Gold(III)5.3 x 10⁻⁵ MToluene4 M HCl~93[11]
Platinum(IV)10% (w/v)Toluene->98[12]
Palladium(II)10% (w/v)Toluene->98[12]

This compound is also highly effective for the reactive extraction of carboxylic acids from aqueous solutions, such as fermentation broths.[5][6] The extraction mechanism involves the formation of an acid-amine complex in the organic phase.

Experimental Protocol: General Procedure for Organic Acid Extraction

  • Aqueous Phase Preparation: An aqueous solution of the carboxylic acid (e.g., lactic acid, succinic acid) is prepared at a specific concentration.

  • Organic Phase Preparation: Trioctylamine is dissolved in a suitable organic solvent, often with a modifier like 1-decanol or 1-octanol to improve solubility and prevent third-phase formation.[6]

  • Extraction: The aqueous and organic phases are mixed and shaken until equilibrium is reached.

  • Phase Separation and Analysis: The phases are separated, and the concentration of the organic acid in the aqueous phase is determined by titration with a standard NaOH solution or by High-Performance Liquid Chromatography (HPLC).[13]

experimental_workflow_acid_extraction cluster_prep Preparation cluster_process Process cluster_analysis Analysis aq_prep Aqueous Phase (Carboxylic Acid Solution) mixing Mixing & Shaking aq_prep->mixing org_prep Organic Phase (TOA + Solvent/Modifier) org_prep->mixing separation Phase Separation mixing->separation aq_analysis Aqueous Phase Analysis (Titration/HPLC) separation->aq_analysis phase_transfer_catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase Q+X- Q⁺X⁻ (Catalyst) M+Y- M⁺Y⁻ (Reactant) Q+Y- Q⁺Y⁻ M+Y-->Q+Y- Ion Exchange RX RX (Substrate) Q+Y-->RX Reaction RY RY (Product) RX->RY Q+X- Q⁺X⁻ RY->Q+X- Q+X- ->Q+X- Catalyst Regeneration nanoparticle_synthesis Cd_salt Cadmium Salt Solution (e.g., Cd(NO₃)₂) Mixing Mixing and Stirring Cd_salt->Mixing Capping_agent Capping Agent (e.g., TOAHCl) Capping_agent->Mixing Sulfide_source Sulfide Source Solution (e.g., Na₂S) Sulfide_source->Mixing Precipitation CdS Nanoparticle Precipitation Mixing->Precipitation Purification Centrifugation, Washing, and Drying Precipitation->Purification Characterization Characterization (XRD, SEM, TEM) Purification->Characterization

References

The Emergence of a Key Extractant: A Technical Guide to the Discovery and History of Trioctylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical separation and purification, Trioctylamine (TOA) and its hydrochloride salt have carved a significant niche as versatile and efficient extractants. With a history deeply rooted in the demands of the nuclear age, the application of this long-chain aliphatic amine has expanded across various sectors, including hydrometallurgy for the recovery of precious and rare earth metals, and in the chemical industry for the separation of carboxylic and mineral acids. This technical guide provides an in-depth exploration of the discovery, historical development, and core technical applications of Trioctylamine hydrochloride as an extractant.

Discovery and Historical Context: A Tool Forged in the Nuclear Era

The journey of this compound as a prominent extractant began in the mid-20th century, a period marked by the rapid expansion of the nuclear industry. The pressing need for efficient methods to purify uranium from its ores catalyzed significant research into solvent extraction technologies.

Prior to the widespread use of amine-based extractants, processes utilizing dialkyl phosphoric acids were common for uranium extraction. However, these methods faced challenges, particularly in their selectivity against co-existing metals like iron. This limitation spurred the development of alternative extractants with improved performance.

A pivotal development was the advent of the Amex (Amine Extraction) process in 1957, which utilized long-chain alkyl amines.[1] This process demonstrated superior efficiency and selectivity for uranium recovery from sulfate leach liquors.[1][2] Early research and foundational studies, such as the 1958 paper by Bizot and Tremillon on the extraction of uranyl chloride by tri-n-octylamine, were instrumental in establishing the fundamental chemistry of this extraction system.[3] These pioneering efforts demonstrated that tertiary amines like TOA could effectively extract uranium through an ion association mechanism.

The success of the Amex process in the uranium industry paved the way for the broader application of Trioctylamine and its hydrochloride salt in hydrometallurgy. Researchers soon discovered its efficacy in extracting a range of other valuable metals, including thorium, rare earth elements, cobalt, and nickel, solidifying its role as a workhorse in solvent extraction.[2][4][5] Beyond metallurgy, its utility has been recognized in the extraction of various acids from aqueous solutions.[5]

Mechanism of Extraction: An Ion-Pair Formation

The extraction capability of this compound is predicated on an anion exchange or ion-pair formation mechanism. In an acidic aqueous solution, the nitrogen atom of the trioctylamine molecule is protonated, forming a bulky, oil-soluble trioctylammonium cation (R₃NH⁺). This cation can then form an ion pair with an anionic metal complex present in the aqueous phase, facilitating the transfer of the metal into the organic phase.

The general equilibrium for the extraction of a metal anion, represented as [MClₓ]ⁿ⁻, can be described as follows:

n(R₃N)org + nH⁺aq + [MClₓ]ⁿ⁻aq ⇌ (R₃NH⁺)ₙ[MClₓ]ⁿ⁻org

The efficiency of this extraction is influenced by several factors, including the acidity of the aqueous phase, the concentration of the extractant in the organic diluent, the nature of the diluent, and the temperature.

The reverse process, known as stripping , involves the recovery of the extracted metal from the organic phase. This is typically achieved by contacting the loaded organic phase with an aqueous solution that disrupts the ion pair, such as a solution of a different acid or a base, which deprotonates the trioctylammonium cation.

Extraction_Stripping_Mechanism cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase cluster_Stripping Stripping Phase Metal_Anion Metal Anion [MClₓ]ⁿ⁻ Loaded_TOA Loaded Trioctylamine (R₃NH⁺)ₙ[MClₓ]ⁿ⁻ Metal_Anion->Loaded_TOA Extraction H_ion Protons H⁺ H_ion->Loaded_TOA TOA Trioctylamine (R₃N) TOA->Loaded_TOA Loaded_TOA->TOA Regeneration Stripped_Metal Stripped Metal Loaded_TOA->Stripped_Metal Stripping Stripping_Agent Stripping Agent (e.g., H₂O, Base) Stripping_Agent->Stripped_Metal

Quantitative Data on Extraction Efficiency

The extraction efficiency of this compound is highly dependent on the specific metal or acid being extracted and the process conditions. The following tables summarize quantitative data from various studies.

Table 1: Extraction of Uranium by Trioctylamine

Aqueous Phase ConditionsOrganic Phase ConditionsExtraction Efficiency (%)Reference
Sulfuric Acid Leach LiquorTOA in Kerosene and Isodecanol99.87[6]
pH 1.5, 30°C, 2 min contactO/A Ratio = 4/1
Uranyl Chloride in HClTOA in Carbon TetrachlorideQuantitative in strongly acidic medium[1]
Uranyl SulfateTOA in BenzeneEquilibrium constants determined[7]

Table 2: Extraction of Cobalt by Trioctylamine

Aqueous Phase ConditionsOrganic Phase ConditionsExtraction Efficiency (%)Reference
0.01 M Co(II) in 3 M HCl, 1.5 M KCl0.1 M TOA in Kerosene89.71[8]
O/A Ratio = 4:1
0.01 M Co(II) in 3 M HCl, 1.5 M KCl1.5 M TOA in Kerosene76.7[9]
Sulfate Media with NaClPhosphonium ILs (compared to TOA)>98[10]

Table 3: Extraction of Rare Earth Elements (REEs) by Trioctylamine

Element(s)Aqueous Phase ConditionsOrganic Phase ConditionsKey FindingReference
Pr, NdChloride SolutionMixture of Cyanex 272 and TOASynergistic enhancement of extraction[11]
La, Pr, NdChloride SolutionTOA and bis-(2,4,4-trimethylpentyl) phosphinic acidHigher extraction for heavier REEs[12]

Table 4: Extraction of Carboxylic and Mineral Acids by Trioctylamine

AcidAqueous Phase ConditionsOrganic Phase ConditionsExtraction Efficiency (%)Reference
Lactic AcidSilage Press JuiceTOA with modifiers and diluents25-40[13]
Acetic AcidSilage Press JuiceTOA with modifiers and diluents42-57[13]
Propionic Acid0.4–1 kmol/m³10–30% TOA in 1-decanol89.78[4]
Various Mineral AcidsTOA in KeroseneEfficiency: HClO₄ > HNO₃ > HCl > H₂SO₄[14]

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are generalized methodologies for key experiments involving this compound as an extractant.

General Protocol for Metal Extraction

This protocol outlines a typical batch solvent extraction experiment to determine the distribution of a metal ion between an aqueous and an organic phase.

Experimental_Workflow cluster_Preparation Phase Preparation cluster_Extraction Extraction cluster_Analysis Analysis cluster_Stripping Stripping (Optional) Aqueous_Phase 1. Prepare Aqueous Phase: - Dissolve metal salt in acidic solution. - Adjust pH and ionic strength. Mixing 3. Contacting Phases: - Combine known volumes of aqueous and organic phases in a separatory funnel. Aqueous_Phase->Mixing Organic_Phase 2. Prepare Organic Phase: - Dissolve Trioctylamine in a suitable diluent (e.g., kerosene, toluene). Organic_Phase->Mixing Equilibration 4. Equilibration: - Shake vigorously for a set time (e.g., 5-30 minutes) to reach equilibrium. Mixing->Equilibration Separation 5. Phase Separation: - Allow phases to separate. Equilibration->Separation Aqueous_Analysis 6. Aqueous Phase Analysis: - Determine metal concentration in the aqueous phase (e.g., AAS, ICP-OES). Separation->Aqueous_Analysis Stripping_Step 8. Stripping: - Contact the loaded organic phase with a stripping solution. Separation->Stripping_Step Organic_Analysis 7. Organic Phase Analysis (by mass balance): - Calculate metal concentration in the organic phase. Aqueous_Analysis->Organic_Analysis Stripped_Analysis 9. Analysis of Stripped Phases: - Determine metal concentration in both phases. Stripping_Step->Stripped_Analysis

1. Preparation of Aqueous Feed Solution:

  • A stock solution of the metal of interest is prepared by dissolving a corresponding salt (e.g., CoCl₂, UO₂(NO₃)₂) in deionized water.

  • The pH of the solution is adjusted to the desired value using an appropriate acid (e.g., HCl, H₂SO₄).

  • If necessary, the ionic strength is controlled by adding a neutral salt (e.g., NaCl, KCl).

2. Preparation of Organic Extractant Solution:

  • A stock solution of Trioctylamine (TOA) is prepared by dissolving a known weight of TOA in a suitable organic diluent (e.g., kerosene, toluene, benzene).[7][8]

  • In some cases, a modifier (e.g., isodecanol) is added to the organic phase to prevent the formation of a third phase.[6]

3. Extraction Procedure:

  • Equal volumes of the aqueous feed solution and the organic extractant solution are placed in a separatory funnel.

  • The funnel is shaken vigorously for a predetermined time (typically 5 to 60 minutes) to ensure that equilibrium is reached.[8][14]

  • The mixture is then allowed to stand for the two phases to separate completely.

4. Analysis:

  • The aqueous phase is separated, and the concentration of the metal ion is determined using analytical techniques such as Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or spectrophotometry.

  • The concentration of the metal in the organic phase is calculated by mass balance.

5. Stripping Procedure:

  • The metal-loaded organic phase is contacted with a suitable stripping solution (e.g., a different acid, a base, or a salt solution).

  • The mixture is shaken until the metal is transferred back to the aqueous phase.

  • The concentrations of the metal in both phases are then analyzed.

Conclusion

From its origins as a critical component in the purification of nuclear materials to its current widespread use in hydrometallurgy and chemical separations, this compound has proven to be a robust and versatile extractant. Its effectiveness is rooted in the fundamental principles of ion-pair formation, allowing for the selective transfer of target species from an aqueous to an organic phase. The continued study of its extraction mechanisms and the optimization of process parameters will undoubtedly lead to new and improved applications for this important chemical in the future.

References

Trioctylamine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Core Chemistry, Synthesis, and Applications of a Versatile Amine Salt

Introduction

Trioctylamine hydrochloride is a quaternary ammonium salt that has garnered significant interest within the scientific community, particularly in the realms of analytical chemistry, materials science, and pharmaceutical development.[1][2] This technical guide provides a comprehensive overview of the fundamental chemistry of this compound, its synthesis, and its multifaceted applications. For researchers, scientists, and drug development professionals, this document outlines the core principles and practical methodologies associated with this versatile compound.

It is important to note that the primary role of this compound in drug development is as a process chemical, particularly as a phase transfer catalyst in the synthesis of active pharmaceutical ingredients, rather than exhibiting direct pharmacological activity or involvement in biological signaling pathways.[3]

Core Chemical Properties

This compound is the hydrochloride salt of the tertiary amine, trioctylamine. The central nitrogen atom, bonded to three octyl chains, imparts a significant hydrophobic character to the molecule, while the hydrochloride group provides a hydrophilic, ionic component. This amphiphilic nature is central to its utility in various applications.

Quantitative Data Summary

A summary of the key quantitative properties of this compound and its parent compound, trioctylamine, is presented in Table 1 for easy reference and comparison.

PropertyValueSource
This compound
CAS Number1188-95-0[4]
Molecular FormulaC₂₄H₅₂ClN[4]
Molecular Weight390.1 g/mol [4]
AppearanceWhite to off-white crystalline mass[1]
SolubilitySoluble in chloroform, insoluble in water[1][5]
Trioctylamine (Parent Compound)
CAS Number1116-76-3[5]
Molecular FormulaC₂₄H₅₁N[5]
Molecular Weight353.67 g/mol [6]
Density0.810 g/mL at 20 °C[5]
Melting Point-34.6 °C[5]
Boiling Point365-367 °C at 1 atm[5]
Refractive Indexn20/D 1.449[5]
Flash Point>230 °F[5]
Water Solubility0.050 mg/L[1]

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction between trioctylamine and hydrochloric acid.

Logical Workflow for Synthesis

cluster_synthesis Synthesis of this compound Reactants Trioctylamine + Hydrochloric Acid Reaction Acid-Base Neutralization Reactants->Reaction Product Trioctylamine Hydrochloride Reaction->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a general method for the laboratory synthesis of this compound.

Materials:

  • Trioctylamine

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous diethyl ether

  • Nitrogen gas supply

  • Round-bottom flask with a stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve a known quantity of trioctylamine in anhydrous diethyl ether.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise from the dropping funnel while stirring continuously.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

  • The this compound will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold anhydrous diethyl ether.

  • Dry the product under vacuum to obtain this compound as a white to off-white solid.

For a higher purity product, the crude this compound can be recrystallized from diethyl ether at low temperatures (around -30 °C).[1][5]

Key Applications in Research and Drug Development

This compound's unique properties make it a valuable tool in several scientific applications, particularly in the pharmaceutical industry.

Phase Transfer Catalysis in Pharmaceutical Synthesis

Phase transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants in immiscible phases (e.g., an aqueous phase and an organic phase). This compound, as a quaternary ammonium salt, can act as a phase transfer catalyst by transporting anions from the aqueous phase to the organic phase, where the reaction with an organic-soluble substrate can occur. This is particularly useful in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

cluster_ptc Phase Transfer Catalysis (PTC) Workflow cluster_reaction Reaction Steps Aqueous Aqueous Phase (Reactant A⁻) Interface Interface Aqueous->Interface Organic Organic Phase (Reactant B) Organic->Interface Catalyst Trioctylamine HCl (Q⁺X⁻) Step1 1. Q⁺X⁻ exchanges X⁻ for A⁻ at interface Step2 2. Q⁺A⁻ moves to organic phase Step1->Step2 Step3 3. A⁻ reacts with B to form Product C Step2->Step3 Step4 4. Q⁺ returns to aqueous phase Step3->Step4

Caption: Mechanism of this compound as a phase transfer catalyst.

This compound can be used as a phase transfer catalyst in the synthesis of Verapamil, a calcium channel blocker used to treat high blood pressure, angina, and certain heart rhythm disorders. One of the key steps in Verapamil synthesis involves the alkylation of a nitrile intermediate.

Experimental Protocol: Phase Transfer Catalyzed Alkylation in Verapamil Synthesis (Illustrative)

This protocol is an illustrative example based on general principles of phase transfer catalysis in the synthesis of Verapamil intermediates.[7][8]

Materials:

  • (3,4-Dimethoxyphenyl)acetonitrile (Intermediate)

  • 1-Bromo-3-chloropropane

  • Sodium hydroxide (50% aqueous solution)

  • This compound (as phase transfer catalyst)

  • Toluene (solvent)

Procedure:

  • In a reaction vessel, charge (3,4-dimethoxyphenyl)acetonitrile and toluene.

  • Add the phase transfer catalyst, this compound, to the mixture.

  • With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution.

  • Heat the mixture to a specified temperature (e.g., 60-70 °C).

  • Slowly add 1-bromo-3-chloropropane to the reaction mixture.

  • Maintain the reaction at the specified temperature and monitor its progress by a suitable analytical technique (e.g., HPLC).

  • Upon completion, cool the reaction mixture and separate the organic and aqueous layers.

  • The organic layer containing the alkylated product is then washed, dried, and the solvent is removed to yield the desired intermediate for the next step in the Verapamil synthesis.

Liquid-Liquid Extraction

The amphiphilic nature of this compound makes it an effective extractant in liquid-liquid extraction processes. It can form ion pairs with various metal ions or organic molecules in an aqueous phase, facilitating their transfer into an immiscible organic phase. This application is crucial for the purification and separation of compounds in both industrial and laboratory settings.

Nanoparticle Synthesis for Drug Delivery

In the field of drug delivery, trioctylamine can be used as a capping agent or stabilizer in the synthesis of nanoparticles.[9] The long alkyl chains can provide a hydrophobic shell around the nanoparticle core, enhancing its stability in organic media and influencing its interaction with biological membranes. While this compound itself is not the therapeutic agent, it plays a role in the formulation of drug delivery systems.

Conclusion

This compound is a versatile and valuable chemical compound with a well-defined set of physicochemical properties that underpin its utility in diverse scientific applications. For researchers and professionals in drug development, its role as a phase transfer catalyst in the synthesis of pharmaceuticals is of particular importance, enabling efficient and scalable production of complex molecules. While not a direct therapeutic agent, its contribution to the synthetic and formulation stages of drug development is significant. A thorough understanding of its fundamental chemistry and practical applications, as outlined in this guide, is essential for its effective and safe utilization in the laboratory and in industrial processes.

References

Methodological & Application

Application Notes and Protocols for Liquid-Liquid Extraction with Trioctylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the use of Trioctylamine hydrochloride in liquid-liquid extraction procedures. Trioctylamine, a tertiary amine, is a versatile and effective extractant, particularly for the separation and purification of metals and acids from aqueous solutions.[1] Its application is prominent in hydrometallurgy and chemical synthesis.[1]

Principle of Extraction

Trioctylamine (TOA) functions as a weak base anion exchanger. In the presence of a strong acid such as hydrochloric acid (HCl), the nitrogen atom of TOA is protonated, forming trioctylammonium chloride (this compound) in the organic phase. This ammonium salt can then exchange its chloride ion with anionic species from the aqueous phase, facilitating their transfer into the organic solvent.

The general mechanism can be described as follows:

  • Protonation (Formation of this compound):

    • TOA(org) + HCl(aq) ⇌ --INVALID-LINK--

  • Anion Exchange:

    • n--INVALID-LINK-- + [MClx+n]n-(aq) ⇌ --INVALID-LINK-- + nCl-(aq) (Where [MClx+n]n- represents an anionic metal-chloride complex)

Applications

This compound is utilized in various separation and purification processes:

  • Hydrometallurgy: It is widely used for the selective extraction and purification of metals, including rare earth elements and cobalt, from ore leachates and other aqueous solutions.[1][2]

  • Acid Recovery: TOA is effective in extracting mineral acids like HCl from aqueous waste streams, allowing for their recovery and recycling.[3][4][5]

  • Purification in Chemical Synthesis: It can be employed to remove acidic impurities or to isolate charged complexes during the workup of chemical reactions.

  • Dye and Analyte Extraction: TOA has been used as an extractant for the identification and quantification of dyes.[6]

Experimental Protocols

Preparation of the Organic Phase (this compound Solution)

This protocol describes the preparation of the organic phase containing the active extractant, this compound.

Materials:

  • Trioctylamine (TOA)

  • An appropriate organic solvent (e.g., kerosene, toluene, xylene, benzene)[2][3]

  • Concentrated Hydrochloric Acid (HCl)

  • Separatory funnel

  • Glassware for dilution

Procedure:

  • Select a Diluent: Choose a suitable organic solvent. Kerosene is a common choice for industrial applications, while toluene or xylene may be preferred for laboratory-scale extractions.[2][3]

  • Prepare the TOA Solution: Dissolve the desired amount of Trioctylamine in the chosen organic diluent to achieve the target concentration (e.g., 0.1 M to 1.5 M).[2][7]

  • Pre-equilibration (Protonation):

    • Transfer the TOA solution to a separatory funnel.

    • Add an equal volume of an aqueous HCl solution with a concentration matching the intended extraction conditions (e.g., 3 M HCl).[2]

    • Shake the funnel vigorously for 5-10 minutes to ensure complete protonation of the amine.

    • Allow the phases to separate completely.

    • Drain and discard the aqueous phase. The remaining organic phase now contains this compound and is ready for use.

General Liquid-Liquid Extraction Protocol

This protocol outlines the steps for extracting a target analyte from an aqueous solution using the prepared this compound organic phase.

Materials:

  • Aqueous feed solution containing the target analyte.

  • Prepared this compound organic phase.

  • Separatory funnel.

  • pH meter and appropriate acids/bases for pH adjustment.

  • Mechanical shaker or vortex mixer.

Procedure:

  • Aqueous Phase Preparation:

    • Prepare the aqueous feed solution containing the analyte of interest.

    • Adjust the HCl concentration and add any necessary salting-out agents (e.g., KCl, NaCl) to optimize extraction efficiency.[2]

  • Phase Contact:

    • Transfer a known volume of the aqueous feed solution and the this compound organic phase into a separatory funnel. The organic-to-aqueous (O/A) phase ratio is a critical parameter and should be optimized (e.g., 1:1 to 4:1).[7]

  • Extraction:

    • Shake the separatory funnel vigorously for a predetermined time to allow for mass transfer and equilibration. An equilibration time of 10 minutes is often sufficient.[2][7]

    • Periodically vent the separatory funnel to release any pressure buildup.[8]

  • Phase Separation:

    • Allow the funnel to stand undisturbed until the organic and aqueous layers have clearly separated.[8]

  • Collection:

    • Carefully drain the lower (aqueous) phase.

    • Collect the upper (organic) phase, which now contains the extracted analyte.

Stripping Protocol (Analyte Recovery)

This protocol describes the back-extraction (stripping) of the analyte from the loaded organic phase into a new aqueous solution.

Materials:

  • Loaded organic phase containing the analyte-Trioctylamine complex.

  • Stripping solution (e.g., distilled water, dilute acid, or a solution containing a complexing agent).[5]

  • Separatory funnel.

Procedure:

  • Phase Contact: Transfer the loaded organic phase and a suitable stripping solution into a separatory funnel. The use of water or dilute alkali solutions can be effective for stripping acids.[4][5]

  • Stripping: Shake the funnel for a sufficient time to allow the analyte to transfer back into the new aqueous phase.

  • Phase Separation and Collection: Allow the phases to separate and collect the aqueous stripping solution, which now contains the purified analyte. Multiple stripping stages may be required for complete recovery.[5]

Data Presentation

The efficiency of liquid-liquid extraction using Trioctylamine is influenced by several factors. The following tables summarize quantitative data from studies on the extraction of Cobalt (II) from acidic chloride media.

Table 1: Influence of Contact Time on Co(II) Extraction [7]

Contact Time (min)Percentage Extraction (%E)
559.75
1061.06
2061.04
3061.02
Conditions: [Co(II)] = 0.01 M, [HCl] = 3 M, [KCl] = 1.5 M, [TOA] = 0.1 M in kerosene, O/A ratio = 1:1, T = 298 K.

Table 2: Influence of HCl Concentration on Co(II) Extraction [2][7]

HCl Concentration (M)Percentage Extraction (%E)
2.529.58
3.040.15 (Value from Table 3 in source)
3.554.23 (Value from Table 3 in source)
4.065.18
Conditions: [Co(II)] = 0.01 M, [KCl] = 1.5 M, [TOA] = 0.1 M in kerosene, Equilibration Time = 10 min, O/A ratio = 1:1, T = 298 K.

Table 3: Influence of Initial Co(II) Concentration on Extraction [7]

Initial Co(II) Conc. (M)Percentage Extraction (%E)
0.00566.7
0.0161.06 (Value from Table 1 in source)
0.0240.5
0.0331.0
Conditions: [HCl] = 3 M, [KCl] = 1.5 M, [TOA] = 0.1 M in kerosene, Equilibration Time = 10 min, O/A ratio = 1:1.

Visualizations

Experimental Workflow Diagram

G cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_analysis Post-Extraction prep_aq Prepare Aqueous Phase (Analyte + HCl + Salt) contact Combine Phases in Separatory Funnel prep_aq->contact prep_org Prepare Organic Phase (TOA in Diluent) protonation Protonation (TOA + HCl -> TOAH+Cl-) prep_org->protonation protonation->contact shake Shake to Equilibrate contact->shake separate Allow Phase Separation shake->separate collect_org Collect Loaded Organic Phase separate->collect_org collect_aq Collect Raffinate (Aqueous Phase) separate->collect_aq stripping Stripping (Analyte Recovery) collect_org->stripping

Caption: Workflow for liquid-liquid extraction using this compound.

Logical Relationship of Extraction Parameters

G Ext_Eff Extraction Efficiency TOA_Conc [TOA] TOA_Conc->Ext_Eff + HCl_Conc [HCl] HCl_Conc->Ext_Eff + Salt_Conc Salting-out Agent Concentration Salt_Conc->Ext_Eff + OA_Ratio O/A Ratio OA_Ratio->Ext_Eff + Temp Temperature Temp->Ext_Eff +/- Analyte_Conc Initial Analyte Concentration Analyte_Conc->Ext_Eff - Diluent Diluent Type Diluent->Ext_Eff influences

Caption: Key parameters influencing extraction efficiency with Trioctylamine.

References

Application Notes and Protocols: Trioctylamine Hydrochloride in the Recovery of Precious Metals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trioctylamine (TOA), a tertiary amine, is a versatile and effective extractant for the recovery of precious metals from various aqueous solutions, particularly from hydrochloric acid media.[1][2] In acidic solutions, TOA is protonated to form trioctylammonium hydrochloride, which acts as a liquid anion exchanger. This property allows for the selective extraction of anionic metal complexes, such as those formed by gold, platinum, and palladium in chloride-rich environments.[3] These application notes provide detailed protocols and quantitative data for the use of trioctylamine hydrochloride in the solvent extraction of gold, platinum, and palladium.

The general mechanism involves the formation of an ion-pair between the protonated amine and the anionic metal-chloride complex. For platinum(IV), the reaction can be represented as:

2(R₃NH⁺Cl⁻)ₒᵣ G + [PtCl₆]²⁻ₐᵩ ⇌ ((R₃NH)₂PtCl₆)ₒᵣ G + 2Cl⁻ₐᵩ[4]

where 'org' and 'aq' represent the organic and aqueous phases, respectively.

Experimental Protocols

This protocol describes the extraction of gold(III) from a hydrochloric acid solution using a trioctylamine-based organic phase.

1. Preparation of the Organic Phase (Ionic Liquid A327H⁺Cl⁻):

  • Dissolve a known concentration of trioctylamine (commercially available as A327, a mixture of tri-octyl and tri-decyl amines) in a suitable organic diluent, such as toluene.[5]

  • Prepare the ionic liquid A327H⁺Cl⁻ by reacting the trioctylamine solution with a 1 M hydrochloric acid solution.[5]

2. Extraction Procedure:

  • Prepare a synthetic aqueous feed solution containing a known concentration of gold(III) (e.g., 5.1 x 10⁻⁵ M) in hydrochloric acid of a specific molarity (e.g., 4 M).[5]

  • In a separatory funnel, mix equal volumes of the aqueous feed solution and the prepared organic phase (e.g., 5.3 x 10⁻⁵ M A327H⁺Cl⁻ in toluene).[5]

  • Shake the mixture vigorously for a predetermined time (e.g., 10 minutes) to ensure equilibrium is reached.[5]

  • Allow the phases to separate.

  • Collect the aqueous phase (raffinate) and the organic phase (loaded solvent) for analysis.

3. Stripping of Gold(III) from the Loaded Organic Phase:

  • The loaded organic phase can be stripped using a suitable stripping agent to recover the gold. Thiocyanate media has been shown to be effective.[5]

This protocol outlines the extraction of platinum(IV) and palladium(II) from hydrochloric acid solutions. The extraction sequence is generally Au(III) > Pd(II), Pt(IV).[1]

1. Preparation of the Organic Phase:

  • Prepare a solution of trioctylamine (TOA) in an appropriate diluent, such as kerosene.[1][4] The concentration of TOA can be varied to optimize extraction.

2. Extraction Procedure:

  • Prepare an aqueous feed solution containing known concentrations of Pt(IV) and Pd(II) in hydrochloric acid.

  • Mix the organic and aqueous phases at a defined ratio.

  • Agitate the mixture for a sufficient time to achieve equilibrium.

  • Allow the phases to separate and collect them for analysis.

3. Selective Stripping:

  • Selective stripping of platinum and palladium can be achieved by controlling the concentration of the stripping agent. For instance, nitric acid solutions of varying concentrations can be used to selectively strip Pt.[6][7]

Data Presentation

The efficiency of the extraction process is often evaluated by the distribution ratio (D) and the percentage of extraction (%E).

Table 1: Extraction of Gold(III) with Trioctylamine-based Ionic Liquid

ParameterValueReference
Aqueous Phase5.1 x 10⁻⁵ M Au(III) in 4 M HCl[5]
Organic Phase5.3 x 10⁻⁵ M A327H⁺Cl⁻ in toluene[5]
Phase Ratio (O/A)1[5]
Temperature20 °C[5]
Equilibration Time10 min[5]
Extraction % > 90% [5]

Table 2: Extraction of Platinum(IV) and Palladium(II) with Trioctylammonium Nitrate Ionic Liquid

ParameterValueReference
Aqueous PhasePt(IV) and Pd(II) in 0.1–2 M HCl[7]
Organic PhaseTrioctylammonium nitrate ([HTOA][NO₃])[7]
Distribution Ratio (D) Reaches 3 x 10⁴ for both metals [7]

Table 3: Recovery of Platinum from Spent Catalyst

ParameterValueReference
Leaching AgentAqua Regia[4]
Extraction RouteSolvent extraction with trioctylamine in kerosene[4]
Platinum Recovery % 97.5% [4]
Purity of Platinum Powder 99.9% [4]

Visualizations

Gold_Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_stripping Stripping TOA Trioctylamine (TOA) in Toluene Organic_Phase Organic Phase (A327H+Cl-) TOA->Organic_Phase Reacts with HCl_prep 1M HCl HCl_prep->Organic_Phase Separatory_Funnel Mixing & Phase Separation Organic_Phase->Separatory_Funnel Aqueous_Feed Aqueous Feed (Au(III) in HCl) Aqueous_Feed->Separatory_Funnel Loaded_Solvent Loaded Organic Phase (Au-complex) Separatory_Funnel->Loaded_Solvent Raffinate Raffinate (Aqueous Phase) Separatory_Funnel->Raffinate Stripping_Vessel Stripping Loaded_Solvent->Stripping_Vessel Stripping_Agent Stripping Agent (e.g., Thiocyanate) Stripping_Agent->Stripping_Vessel Recovered_Au Recovered Gold in Aqueous Solution Stripping_Vessel->Recovered_Au Regenerated_Solvent Regenerated Organic Phase Stripping_Vessel->Regenerated_Solvent

Caption: Workflow for the extraction and recovery of gold using trioctylamine.

Platinum_Palladium_Extraction_Workflow cluster_stripping_steps Stripping Stages Aqueous_Feed Aqueous Feed (Pt(IV), Pd(II) in HCl) Extraction Solvent Extraction Aqueous_Feed->Extraction Organic_Phase Organic Phase (TOA in Kerosene) Organic_Phase->Extraction Loaded_Organic Loaded Organic Phase (Pt-complex, Pd-complex) Extraction->Loaded_Organic Raffinate Raffinate Extraction->Raffinate Selective_Stripping Selective Stripping Loaded_Organic->Selective_Stripping Stripping_Pt Strip Pt Loaded_Organic->Stripping_Pt Stripping_Agent_Pd Stripping Agent for Pd Recovered_Pt Recovered Platinum Selective_Stripping->Recovered_Pt Stripping_Agent_Pt Stripping Agent for Pt (e.g., specific conc. HNO3) Stripping_Agent_Pt->Selective_Stripping Stripping_Agent_Pt->Stripping_Pt Recovered_Pd Recovered Palladium Stripping_Pd Strip Pd Stripping_Agent_Pd->Stripping_Pd Stripping_Pt->Recovered_Pt Stripping_Pt->Stripping_Pd Organic to next stage Stripping_Pd->Recovered_Pd

Caption: Workflow for the selective recovery of platinum and palladium.

References

Application of Trioctylamine Hydrochloride in Wastewater Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Trioctylamine (TOA), particularly in its hydrochloride salt form, serves as a highly effective extractant in liquid-liquid extraction processes for the remediation of industrial wastewater. Its ability to form ion-pairs with a variety of anionic pollutants makes it a versatile agent for the removal of organic acids and heavy metal oxyanions. This document provides detailed application notes and experimental protocols for the use of Trioctylamine hydrochloride in wastewater treatment, tailored for research and development applications.

Application Notes

This compound is primarily utilized as a liquid ion exchanger in solvent extraction systems. The fundamental principle of its application lies in the reversible chemical complexation with target pollutants.[1] The long aliphatic chains of the trioctylammonium cation render the resulting ion-pair soluble in organic solvents, thereby facilitating the transfer of the pollutant from the aqueous phase to the organic phase.

Key Applications:

  • Removal of Carboxylic Acids: Trioctylamine is highly efficient in extracting a wide range of carboxylic acids from aqueous solutions, including but not limited to lactic acid, formic acid, acetic acid, propionic acid, and citric acid.[2][3] This is particularly relevant in treating effluents from food processing, pharmaceutical, and biotechnological industries.[1]

  • Heavy Metal Remediation: this compound is effective in the extraction of heavy metals that form anionic complexes in acidic solutions. A notable example is the removal of hexavalent chromium (Cr(VI)) as chromate (CrO₄²⁻) or dichromate (Cr₂O₇²⁻) ions.[4]

  • Inorganic Acid Recovery: It can be employed for the recovery of mineral acids such as hydrochloric acid from industrial process streams.

Mechanism of Extraction:

The extraction process involves the formation of an ion-pair between the protonated amine (trioctylammonium ion, TOA⁺H) and the anionic form of the pollutant (A⁻). The reaction can be generalized as follows:

(TOA)org + H⁺aq + A⁻aq ⇌ (TOA⁺HA⁻)org

The efficiency of this extraction is influenced by several factors including the pH of the aqueous phase, the concentration of Trioctylamine, the choice of diluent, temperature, and the phase ratio.

Quantitative Data

The following tables summarize quantitative data from various studies on the application of Trioctylamine in wastewater treatment.

Table 1: Extraction of Carboxylic Acids using Trioctylamine

Carboxylic AcidTrioctylamine ConcentrationDiluentExtraction Efficiency (%)Distribution Coefficient (D)Reference
Propionic Acid10-30% (v/v)1-DecanolNot specifiedNot specified[5]
Lactic AcidVaried1-Octanol/n-UndecaneUp to 90%~10[3]
Formic AcidVaried1-Octanol/n-UndecaneUp to 80%~4[3]
Acetic AcidVaried1-Octanol/n-UndecaneUp to 70%~2.5[3]
Various Monocarboxylic AcidsVaried1-Octanol, Chloroform, MIBK, etc.Not specifiedVaried[6]

Table 2: Extraction of Hexavalent Chromium using Trioctylamine

Initial Cr(VI) ConcentrationTrioctylamine ConcentrationDiluentpHExtraction Efficiency (%)Reference
Not SpecifiedNot SpecifiedIsoamylalcohol2-3Quantitative (>99%)[4]

Experimental Protocols

Protocol for the Removal of Carboxylic Acids

This protocol provides a general procedure for the extraction of carboxylic acids from an aqueous solution using Trioctylamine.

Materials:

  • Trioctylamine (TOA)

  • Hydrochloric acid (HCl)

  • Organic diluent (e.g., 1-decanol, 1-octanol, n-heptane)

  • Aqueous feed solution containing the target carboxylic acid

  • Sodium hydroxide (NaOH) solution for titration

  • Phenolphthalein indicator

  • Separatory funnels

  • Orbital shaker or magnetic stirrer

  • pH meter

Procedure:

  • Preparation of the Organic Phase (this compound Solution):

    • Prepare a solution of Trioctylamine in the chosen organic diluent at the desired concentration (e.g., 20% v/v).

    • To protonate the amine, stoichiometrically equivalent hydrochloric acid is typically added during the extraction by adjusting the pH of the aqueous phase. Alternatively, the organic phase can be pre-treated with an acidic solution.

  • Liquid-Liquid Extraction:

    • Take a known volume of the aqueous feed solution containing the carboxylic acid in a separatory funnel.

    • Add an equal volume of the prepared organic phase (1:1 phase ratio, can be varied).

    • Adjust the pH of the aqueous phase to be below the pKa of the target carboxylic acid to ensure it is in its protonated form, which facilitates extraction.

    • Agitate the mixture vigorously for a predetermined time (e.g., 30-60 minutes) using an orbital shaker or magnetic stirrer to ensure thorough mixing and mass transfer.

    • Allow the phases to separate completely. The organic phase will be the upper layer if the diluent is less dense than water.

  • Analysis of Extraction Efficiency:

    • Carefully separate the aqueous phase.

    • Determine the concentration of the carboxylic acid remaining in the aqueous phase by titration with a standardized NaOH solution using phenolphthalein as an indicator.

    • Calculate the extraction efficiency (E%) and the distribution coefficient (D) using the following equations:

      • E% = [(Cinitial - Cfinal) / Cinitial] * 100

      • D = (Cinitial - Cfinal) / Cfinal where Cinitial and Cfinal are the initial and final concentrations of the carboxylic acid in the aqueous phase, respectively.

  • Stripping and Regeneration of the Organic Phase:

    • The loaded organic phase containing the carboxylic acid-amine complex can be regenerated.

    • Contact the loaded organic phase with a stripping solution, such as a dilute solution of a strong base (e.g., NaOH) or by temperature swing, to break the complex and transfer the carboxylate salt into the new aqueous phase.

    • The regenerated organic phase can be recycled for further extraction cycles.

Protocol for the Removal of Hexavalent Chromium

This protocol outlines a procedure for the extraction of Cr(VI) from industrial wastewater.

Materials:

  • Trioctylamine (TOA)

  • Organic diluent (e.g., isoamyl alcohol, kerosene)

  • Aqueous feed solution containing Cr(VI)

  • Sulfuric acid or hydrochloric acid for pH adjustment

  • Stripping agent (e.g., a solution of a reducing agent like ascorbic acid in HCl)

  • Analytical instrument for chromium determination (e.g., UV-Vis spectrophotometer with 1,5-diphenylcarbazide method, or Atomic Absorption Spectroscopy)

Procedure:

  • Preparation of the Organic Phase:

    • Prepare a solution of Trioctylamine in the chosen organic diluent at the desired concentration.

  • Liquid-Liquid Extraction:

    • Take a known volume of the wastewater sample containing Cr(VI) in a separatory funnel.

    • Adjust the pH of the aqueous solution to an acidic range (pH 2-3) using sulfuric acid or hydrochloric acid. This is crucial for the formation of the extractable anionic chromium species (HCrO₄⁻).[4]

    • Add the organic phase at a specific phase ratio (e.g., 1:1).

    • Shake the mixture for a sufficient time (e.g., 15-30 minutes) to reach equilibrium.

    • Allow the phases to separate.

  • Analysis of Extraction Efficiency:

    • Separate the aqueous phase and measure the concentration of Cr(VI) using a suitable analytical method.

    • Calculate the extraction efficiency as described in the previous protocol.

  • Stripping and Regeneration:

    • The loaded organic phase can be stripped to recover the chromium and regenerate the extractant.

    • Contact the organic phase with a stripping solution containing a reducing agent (e.g., ascorbic acid in HCl) to reduce Cr(VI) to Cr(III) and transfer it to the aqueous phase.[4]

    • The regenerated Trioctylamine in the organic phase can be reused.

Visualizations

Extraction_Mechanism Mechanism of Pollutant Extraction by Trioctylamine. cluster_aqueous Aqueous Phase cluster_organic Organic Phase H_aq H+ Complex_org Ion-Pair Complex (TOA⁺HA⁻) H_aq->Complex_org A_aq Anionic Pollutant (A⁻) A_aq->Complex_org TOA_org Trioctylamine (TOA) TOA_org->Complex_org Complexation Experimental_Workflow Experimental workflow for wastewater treatment. start Start prep_org Prepare Organic Phase (TOA in Diluent) start->prep_org prep_aq Prepare Aqueous Phase (Wastewater Sample) start->prep_aq extraction Liquid-Liquid Extraction (Mixing of Phases) prep_org->extraction ph_adjust Adjust pH of Aqueous Phase prep_aq->ph_adjust ph_adjust->extraction separation Phase Separation extraction->separation analysis_aq Analyze Aqueous Phase (Determine Pollutant Conc.) separation->analysis_aq stripping Stripping of Loaded Organic Phase separation->stripping Loaded Organic Phase end End analysis_aq->end analysis_strip Analyze Stripping Solution stripping->analysis_strip regenerate Regenerated Organic Phase stripping->regenerate regenerate->extraction Recycle Logical_Relationship Factors influencing extraction efficiency. efficiency Extraction Efficiency ph pH of Aqueous Phase ph->efficiency toa_conc Trioctylamine Concentration toa_conc->efficiency diluent Diluent Type diluent->efficiency temp Temperature temp->efficiency phase_ratio Phase Ratio phase_ratio->efficiency

References

Application Notes and Protocols for the Determination of Trioctylamine Hydrochloride Concentration

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative and qualitative analysis of Trioctylamine hydrochloride, a tertiary amine salt with various industrial applications, including as a phase transfer catalyst and an extractant. The following protocols are intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a primary method for the quantitative determination of this compound purity. Due to the compound's lack of a strong chromophore, UV detection at low wavelengths is typically employed. A reversed-phase method is commonly used to separate the analyte from impurities.[1]

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of a this compound sample by separating the main compound from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • Triethylamine (TEA) (analytical grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is 80:20 (v/v) Acetonitrile:Water.

    • To improve peak shape and minimize tailing, add modifiers to the aqueous component of the mobile phase. A typical addition is 0.1% (v/v) of both acetic acid and triethylamine.[1] The acid helps to protonate silanol groups on the stationary phase, while the competing base (TEA) reduces interactions of the amine with these sites.[1]

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations that bracket the expected sample concentration.

  • Sample Preparation:

    • Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration, similar to the standard solutions.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (e.g., 80:20) with 0.1% Acetic Acid and 0.1% Triethylamine in the aqueous phase.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm[1]

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. The peak area can also be used for quantitative purity determination.[1]

Quantitative Data Summary (HPLC)

ParameterTypical ValueReference
Linearity RangeDependent on detector responseMethod-specific
Limit of Detection (LOD)Dependent on instrumentationMethod-specific
Limit of Quantification (LOQ)Dependent on instrumentationMethod-specific
Accuracy (% Recovery)98 - 102%Method-specific
Precision (%RSD)< 2%Method-specific

Gas Chromatography (GC)

Headspace Gas Chromatography can be adapted for the analysis of this compound. This technique is particularly useful for determining volatile impurities or for the analysis of the amine salt itself after conversion to its more volatile free base form.[2]

Experimental Protocol: Headspace GC

Objective: To determine the concentration of Trioctylamine (as the free base) in a sample of this compound.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

  • Headspace autosampler

  • Capillary column suitable for amine analysis (e.g., DB-624 or similar)

Reagents:

  • Dimethyl sulfoxide (DMSO) (analytical grade)

  • Imidazole (analytical grade)

  • Trioctylamine reference standard

Procedure:

  • Sample and Standard Preparation:

    • Prepare a standard solution of Trioctylamine in DMSO.

    • Accurately weigh the this compound sample into a headspace vial.

    • Add a strong base, such as imidazole, to the vial to convert the hydrochloride salt to the free, more volatile trioctylamine.[2]

    • Add a known volume of DMSO to dissolve the sample and act as the matrix.[2]

  • Headspace GC Conditions:

    • Column: DB-624 (30 m x 0.32 mm i.d., 1.8 µm film thickness) or equivalent[2]

    • Carrier Gas: Nitrogen or Helium at a flow rate of 1 mL/min[2]

    • Injector Temperature: 200 °C[2]

    • Detector Temperature (FID): 250 °C[2]

    • Oven Temperature Program: 40 °C for 10 min, then ramp to 240 °C at 40 °C/min[2]

    • Headspace Vial Incubation: 100 °C for 20 min[2]

    • Syringe Temperature: 110 °C[2]

    • Injection Volume: 1.0 mL of headspace gas[2]

    • Split Ratio: 1:10[2]

  • Analysis:

    • Analyze the standard to determine the retention time and response factor for Trioctylamine.

    • Analyze the sample.

    • Quantify the amount of Trioctylamine in the sample based on the peak area and comparison with the standard.

Quantitative Data Summary (Headspace GC)

ParameterTypical ValueReference
Linearity RangeMethod-specific[2]
Limit of Detection (LOD)Method-specific[2]
Limit of Quantification (LOQ)Method-specific[2]
Accuracy (% Recovery)Method-specific[2]
Precision (%RSD)Method-specific[2]

Titration

Potentiometric titration is a classic and reliable method for determining the amine content of a this compound sample.[1]

Experimental Protocol: Potentiometric Titration

Objective: To determine the amine content of a this compound sample.

Instrumentation:

  • Potentiometric titrator with a suitable electrode (e.g., glass pH electrode)

  • Magnetic stirrer

Reagents:

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Suitable solvent (e.g., isopropanol-water mixture)

Procedure:

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in the chosen solvent.

  • Titration:

    • Titrate the sample solution with the standardized HCl solution.

    • Record the volume of titrant added and the corresponding potential (mV) or pH.

    • The endpoint is the point of maximum inflection on the titration curve.

  • Calculation:

    • Calculate the amine content based on the volume of HCl consumed at the endpoint and the stoichiometry of the reaction.

Spectroscopic and Other Characterization Methods

While not typically used for quantification, spectroscopic methods are essential for the structural confirmation and qualitative analysis of this compound.

  • Fourier Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule. The formation of the hydrochloride salt is indicated by the appearance of a broad N-H stretch in the region of 2400-2700 cm⁻¹.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the trioctylammonium cation.[1]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.[1]

  • Thin-Layer Chromatography (TLC): A rapid and simple method for qualitatively monitoring the synthesis of this compound. The polar salt will have a lower Rf value compared to the less polar free amine starting material on a silica gel plate.[1]

Visualizations

experimental_workflow_hplc cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase (ACN/Water + Modifiers) hplc_system HPLC System (C18 Column, UV Detector) prep_mobile->hplc_system prep_std Standard Solutions (Known Concentrations) injection Inject Standards & Sample prep_std->injection prep_sample Sample Solution (Filtered) prep_sample->injection hplc_system->injection chromatogram Obtain Chromatograms injection->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantification Quantify Sample Concentration chromatogram->quantification calibration->quantification result Final Result (Purity/Concentration) quantification->result

Caption: HPLC workflow for this compound analysis.

experimental_workflow_gc cluster_prep Sample Preparation cluster_analysis Headspace GC Analysis cluster_data Data Analysis sample Trioctylamine HCl Sample in Headspace Vial base_addition Add Imidazole (to form free base) sample->base_addition solvent_addition Add DMSO base_addition->solvent_addition incubation Incubate Vial (e.g., 100°C for 20 min) solvent_addition->incubation injection Inject Headspace Gas into GC-FID/MS incubation->injection separation Chromatographic Separation injection->separation peak_integration Integrate Peak Area separation->peak_integration quantification Quantify vs. Standard peak_integration->quantification result Concentration of Trioctylamine quantification->result

Caption: Headspace GC workflow for this compound.

References

Application Notes and Protocols: Trioctylamine Hydrochloride in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trioctylamine hydrochloride in the synthesis of various nanoparticles, including quantum dots, metal oxides, and gold nanoparticles. Detailed experimental protocols, quantitative data analysis, and insights into the biomedical applications and relevant cellular signaling pathways are presented to guide researchers in this field.

Introduction to this compound in Nanoparticle Synthesis

Trioctylamine, a tertiary amine, and its hydrochloride salt are versatile compounds in the field of nanotechnology, primarily utilized as capping agents, stabilizers, and solvents in the synthesis of a wide array of nanoparticles. The lone pair of electrons on the nitrogen atom allows for strong coordination to the surface of growing nanocrystals, thereby controlling their growth, preventing aggregation, and ensuring colloidal stability. The hydrochloride form can influence the reaction kinetics and the surface charge of the resulting nanoparticles.

The choice of this compound as a capping agent can significantly impact the size, shape, and surface chemistry of the nanoparticles, which in turn dictates their physical, chemical, and biological properties. These properties are critical for applications in various fields, including catalysis, electronics, and biomedicine.

Experimental Protocols

The following are detailed protocols for the synthesis of different types of nanoparticles where this compound can be employed as a crucial reagent.

Synthesis of CdSe/ZnS Core/Shell Quantum Dots

This protocol is adapted from methods using similar long-chain amine and phosphine capping agents and describes a hot-injection method for the synthesis of CdSe core quantum dots followed by the growth of a ZnS shell. This compound can be introduced as a co-ligand to influence the surface properties of the quantum dots.

Materials:

  • Cadmium oxide (CdO)

  • Selenium (Se) powder

  • Zinc oxide (ZnO)

  • Oleic acid

  • 1-Octadecene (ODE)

  • Trioctylamine (TOA)

  • This compound

  • Trioctylphosphine (TOP)

  • Sulfur

  • Toluene

  • Methanol

Protocol:

  • Preparation of Cadmium Precursor: In a three-neck flask, mix CdO (0.1 mmol), oleic acid (0.5 mmol), and 1-octadecene (10 mL). Heat the mixture to 250°C under argon flow until a clear solution is formed. Cool the solution to room temperature.

  • Preparation of Selenium Precursor: In a separate vial, dissolve Se powder (1 mmol) in TOP (1 mL).

  • CdSe Core Synthesis: Reheat the cadmium precursor solution to 270°C under argon. Swiftly inject the Se-TOP solution into the hot flask. The reaction temperature will drop. Allow the temperature to recover to 250°C and let the reaction proceed for 5-10 minutes. The size of the CdSe cores can be controlled by the reaction time.

  • Preparation of Zinc and Sulfur Precursors for Shelling: In separate flasks, prepare a zinc precursor by dissolving ZnO (1 mmol) in oleic acid (2 mmol) and 1-octadecene (10 mL) at 280°C, and a sulfur precursor by dissolving sulfur (1 mmol) in 1-octadecene (10 mL) at 80°C.

  • ZnS Shell Growth: To the flask containing the CdSe cores, add a mixture of TOA (5 mL) and this compound (variable concentration, see Table 1). Reheat the solution to 220°C. Dropwise, add the zinc and sulfur precursors alternately. The growth of the ZnS shell can be monitored by observing the photoluminescence of the quantum dots.

  • Purification: Cool the reaction mixture to room temperature. Add toluene to dissolve the quantum dots, followed by the addition of methanol to precipitate them. Centrifuge the mixture, discard the supernatant, and re-disperse the quantum dot pellet in toluene. Repeat this purification step two more times.

Experimental Workflow for CdSe/ZnS Quantum Dot Synthesis:

G cluster_precursors Precursor Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification Cd_precursor CdO + Oleic Acid + ODE (Heat to 250°C) Core_synthesis CdSe Core Synthesis (Inject Se precursor into Cd precursor at 270°C) Cd_precursor->Core_synthesis Se_precursor Se + TOP Se_precursor->Core_synthesis Zn_precursor ZnO + Oleic Acid + ODE (Heat to 280°C) Shell_growth ZnS Shell Growth (Add TOA/TOA·HCl, then Zn and S precursors at 220°C) Zn_precursor->Shell_growth S_precursor S + ODE (Heat to 80°C) S_precursor->Shell_growth Core_synthesis->Shell_growth Precipitation Precipitate with Methanol Shell_growth->Precipitation Centrifugation Centrifuge and discard supernatant Precipitation->Centrifugation Redisperse Redisperse in Toluene Centrifugation->Redisperse

Caption: Workflow for the synthesis of CdSe/ZnS quantum dots.

Synthesis of Iron Oxide Nanoparticles via Thermal Decomposition

This protocol describes the synthesis of iron oxide nanoparticles by the thermal decomposition of an iron oleate precursor in the presence of trioctylamine as a solvent and stabilizer. This compound can be added to modulate the particle size and surface charge.

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Sodium oleate

  • Oleic acid

  • 1-Octadecene (ODE)

  • Trioctylamine (TOA)

  • This compound

  • Ethanol

  • Hexane

Protocol:

  • Preparation of Iron Oleate Precursor: In a beaker, dissolve FeCl₃·6H₂O (10 mmol) in deionized water (20 mL). In a separate beaker, dissolve sodium oleate (30 mmol) in ethanol (100 mL). Mix the two solutions and stir vigorously for 4 hours. Collect the precipitate by filtration, wash with deionized water and ethanol, and dry under vacuum.

  • Nanoparticle Synthesis: In a three-neck flask, combine the iron oleate precursor (2 mmol), oleic acid (1.25 mmol), and a mixture of TOA and this compound (total volume 20 mL, see Table 2 for ratios).

  • Heat the mixture to 320°C with a heating rate of 3.3°C/min under a constant argon flow.

  • Maintain the reaction at 320°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Purification: Add ethanol to the mixture to precipitate the nanoparticles. Centrifuge the mixture, discard the supernatant, and re-disperse the nanoparticle pellet in hexane. Repeat the precipitation and re-dispersion steps twice.

Experimental Workflow for Iron Oxide Nanoparticle Synthesis:

G cluster_precursor Precursor Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification Iron_oleate FeCl₃·6H₂O + Sodium Oleate (Stir for 4h, filter, and dry) Reaction_mixture Iron Oleate + Oleic Acid + TOA/TOA·HCl in ODE Iron_oleate->Reaction_mixture Thermal_decomposition Heat to 320°C and hold for 30 min Reaction_mixture->Thermal_decomposition Precipitation Precipitate with Ethanol Thermal_decomposition->Precipitation Centrifugation Centrifuge and discard supernatant Precipitation->Centrifugation Redisperse Redisperse in Hexane Centrifugation->Redisperse

Caption: Workflow for the synthesis of iron oxide nanoparticles.

Synthesis of Gold Nanoparticles

This protocol is a general method for the synthesis of gold nanoparticles where this compound is proposed as a capping and stabilizing agent. The size of the nanoparticles can be controlled by adjusting the ratio of the gold precursor to the capping agent.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound

  • Toluene

  • Sodium borohydride (NaBH₄)

  • Methanol

Protocol:

  • Preparation of Gold Precursor Solution: Dissolve HAuCl₄·3H₂O (0.1 mmol) in toluene (10 mL).

  • Addition of Capping Agent: Add a specific amount of this compound to the gold precursor solution (see Table 3 for suggested ratios). Stir the mixture for 30 minutes.

  • Reduction: Prepare a fresh solution of NaBH₄ (0.4 M) in methanol. Add the NaBH₄ solution dropwise to the gold precursor solution under vigorous stirring. The color of the solution will change from yellow to deep red, indicating the formation of gold nanoparticles.

  • Continue stirring for 2 hours at room temperature.

  • Purification: Precipitate the gold nanoparticles by adding methanol. Centrifuge the mixture, discard the supernatant, and re-disperse the nanoparticles in toluene. Repeat the purification process twice.

Experimental Workflow for Gold Nanoparticle Synthesis:

G cluster_preparation Preparation cluster_synthesis Synthesis cluster_purification Purification Gold_solution HAuCl₄·3H₂O in Toluene Capping_agent Add this compound Gold_solution->Capping_agent Reduction Add NaBH₄ solution dropwise Capping_agent->Reduction Stirring Stir for 2 hours Reduction->Stirring Precipitation Precipitate with Methanol Stirring->Precipitation Centrifugation Centrifuge and discard supernatant Precipitation->Centrifugation Redisperse Redisperse in Toluene Centrifugation->Redisperse

Caption: Workflow for the synthesis of gold nanoparticles.

Quantitative Data Presentation

The concentration of this compound can be a critical parameter in controlling the final properties of the synthesized nanoparticles. The following tables provide a template for systematically studying this effect. The data presented are illustrative and should be determined experimentally for each specific synthesis.

Table 1: Effect of this compound on CdSe/ZnS Quantum Dot Properties

This compound (mmol)Average Diameter (nm)Photoluminescence Quantum Yield (%)
0.14.255
0.53.865
1.03.570
2.03.160

Table 2: Influence of this compound on Iron Oxide Nanoparticle Size

TOA:TOA·HCl Ratio (v/v)Average Particle Size (nm)Polydispersity Index
1:012.50.21
4:110.20.18
1:18.70.15
1:47.10.19

Table 3: Gold Nanoparticle Size Control using this compound

HAuCl₄:TOA·HCl Molar RatioAverage Diameter (nm)Surface Plasmon Resonance λmax (nm)
1:115.3528
1:58.9522
1:105.2518
1:203.1515

Biomedical Applications and Cellular Signaling Pathways

Nanoparticles synthesized with this compound as a capping agent have potential applications in drug delivery, bioimaging, and diagnostics. The surface properties imparted by the capping agent play a crucial role in their interaction with biological systems.

Cellular Uptake

The positively charged surface that can result from the use of this compound can enhance the cellular uptake of nanoparticles through electrostatic interactions with the negatively charged cell membrane. This can occur via various endocytic pathways.

Diagram of Cellular Uptake Pathways:

G cluster_uptake Cellular Uptake NP Trioctylamine HCl-Capped Nanoparticle Cell Cell Membrane NP->Cell Adsorption Clathrin Clathrin-mediated Endocytosis Cell->Clathrin Caveolin Caveolin-mediated Endocytosis Cell->Caveolin Macropinocytosis Macropinocytosis Cell->Macropinocytosis

Caption: Cellular uptake mechanisms for nanoparticles.

Apoptosis Induction

Amine-functionalized nanoparticles have been shown to induce apoptosis (programmed cell death) in cancer cells. This is a desirable outcome in cancer therapy. The mechanism often involves the generation of reactive oxygen species (ROS) and the activation of caspase signaling cascades.

Signaling Pathway for Nanoparticle-Induced Apoptosis:

G NP Amine-Capped Nanoparticle Mitochondrion Mitochondrion NP->Mitochondrion Interaction ROS ROS Generation Mitochondrion->ROS Caspase9 Caspase-9 Activation ROS->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by amine-capped nanoparticles.[1]

NF-κB Signaling Pathway

Gold nanoparticles have been demonstrated to activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This pathway is a key regulator of the inflammatory response and cell survival. Understanding how nanoparticles interact with this pathway is crucial for designing safe and effective nanomedicines.

NF-κB Signaling Pathway Activation by Gold Nanoparticles:

G AuNP Gold Nanoparticle IKK IKK Complex AuNP->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_dimer NF-κB (p50/p65) IkB->NFkB_dimer Release Nucleus Nucleus NFkB_dimer->Nucleus Translocation Gene_expression Gene Expression (Inflammation, Cell Survival) Nucleus->Gene_expression Transcription

Caption: Activation of the NF-κB pathway by gold nanoparticles.[2]

Conclusion

This compound is a valuable tool in the synthesis of a variety of nanoparticles, offering control over their size, stability, and surface properties. The protocols and data presented here provide a foundation for researchers to explore the use of this capping agent in their own work. Furthermore, understanding the interactions of these nanoparticles with cellular signaling pathways is essential for the development of novel biomedical applications, from targeted drug delivery to advanced diagnostics. Further systematic studies are encouraged to fully elucidate the structure-property-function relationships of nanoparticles synthesized with this compound.

References

Application Notes and Protocols for Trioctylamine Hydrochloride-Based Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctylamine (TOA), a tertiary amine, serves as a highly effective extractant in various separation processes.[1] When protonated by hydrochloric acid, it forms trioctylamine hydrochloride (TOA·HCl), an ion-pair that functions as a liquid anion exchanger. This property is leveraged for the selective extraction of metal ions from aqueous solutions, recovery of mineral acids, and purification of pharmaceutical intermediates.[1][2] This document provides detailed protocols and application notes for conducting extractions using a this compound-based system.

Trioctylamine is a clear, colorless liquid, insoluble in water but soluble in non-polar organic solvents like chloroform.[2][3] Its primary application in extraction is centered around its ability to react with acids to form ammonium salts, which can then exchange anions with the aqueous phase.[4][5] This technique is particularly relevant in hydrometallurgy for the recovery of valuable metals and in environmental remediation for the removal of acidic pollutants.[1][6]

Principle of Extraction

The extraction mechanism relies on the formation of a trioctylammonium chloride ion pair in the organic phase. Trioctylamine (R₃N, where R is an octyl group), a Lewis base, is first protonated by hydrochloric acid (HCl) from the aqueous phase. This reaction forms the trioctylammonium ion (R₃NH⁺), which then pairs with a chloride ion (Cl⁻) to create the active extractant species, (R₃NH⁺Cl⁻)org, within the organic diluent.

This ammonium salt can then participate in an anion exchange reaction to extract a target anionic complex, such as a metal chloride complex (e.g., CoCl₃⁻), from the aqueous phase.[7][8]

The general chemical equation for the extraction of a metal chloride complex (MClₓⁿ⁻) can be represented as:

n(R₃NH⁺Cl⁻)org + (MClₓⁿ⁻)aq ⇌ ((R₃NH⁺)ₙ(MClₓⁿ⁻))org + n(Cl⁻)aq

The efficiency of this extraction is influenced by several factors including the concentration of HCl, the concentration of trioctylamine, the organic-to-aqueous phase ratio, temperature, and the nature of the organic diluent.[6][9]

ExtractionMechanism cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase H_plus H⁺ TOA Trioctylamine (R₃N) H_plus->TOA Protonation Cl_minus Cl⁻ Cl_minus->TOA Ion Pairing MClx MClₓⁿ⁻ (Target Anion) TOAHCl Trioctylammonium Chloride (R₃NH⁺Cl⁻) MClx->TOAHCl Anion Exchange ExtractedComplex Extracted Complex ((R₃NH⁺)ₙ(MClₓⁿ⁻)) TOAHCl->ExtractedComplex Cl_minus_out Cl⁻ ExtractedComplex->Cl_minus_out Release ExperimentalWorkflow cluster_Prep Phase Preparation cluster_Extraction Extraction & Separation cluster_Analysis Analysis & Stripping AqueousPrep Prepare Aqueous Phase (e.g., 0.01M Co(II) in 3M HCl) Mix Combine & Mix Phases (e.g., O/A Ratio 1:1, 15 min) AqueousPrep->Mix OrganicPrep Prepare Organic Phase (e.g., 0.1M TOA in Kerosene) OrganicPrep->Mix Separate Phase Separation (Gravity or Centrifugation) Mix->Separate Raffinate Aqueous Raffinate Separate->Raffinate Collect LoadedOrganic Loaded Organic Phase Separate->LoadedOrganic Collect Analysis Analyze Raffinate (e.g., AAS, UV-Vis) Raffinate->Analysis Stripping Stripping / Back-Extraction (e.g., with H₂O at 75°C) LoadedOrganic->Stripping

References

Application Notes and Protocols: Preparation of Trioctylamine Hydrochloride Solution in Kerosene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction and Scope

This document provides a detailed protocol for the preparation of a Trioctylamine hydrochloride (TOA-HCl) solution in kerosene. This solution is frequently utilized in research and industrial applications, particularly in the field of solvent extraction or liquid-liquid extraction, for the selective separation of metals, organic acids, and other valuable compounds.[1][2] Trioctylamine, a tertiary amine, acts as an effective extractant, especially after being converted to its ammonium salt form.[1][2] Kerosene serves as a common, non-polar diluent.[3][4][5] This protocol is intended for researchers, scientists, and professionals in drug development and chemical engineering who require a standardized procedure for preparing such solutions. Adherence to strict safety protocols is essential due to the hazardous nature of the chemicals involved.

Materials and Properties

The primary components for this preparation are this compound (solute) and Kerosene (solvent). Their relevant physical, chemical, and safety data are summarized below.

Table 1: Properties of this compound

PropertyValueReference
IUPAC Name N,N-dioctyloctan-1-amine;hydrochloride[6]
CAS Number 1188-95-0[6][7]
Molecular Formula C₂₄H₅₂ClN[6]
Molecular Weight 390.13 g/mol [7]
Appearance Typically a solid or viscous liquid[2]
Parent Amine Density ~0.81 g/cm³ (for Trioctylamine)[1]
Parent Amine Boiling Point 365-367 °C (for Trioctylamine)[1]
Solubility Parent amine is soluble in non-polar organic solvents.[8]

Table 2: Properties of Kerosene

PropertyValueReference
CAS Number 8008-20-6
Appearance Colorless to pale yellow liquid[9]
Density ~0.78–0.81 g/cm³
Boiling Range 150-275 °C
Flash Point 38-72 °C[9]
Nature Non-polar hydrocarbon mixture
Solubility Immiscible with water, miscible with other petroleum solvents

Health and Safety Precautions

Both this compound and kerosene present significant health and safety risks. All procedures must be conducted within a certified chemical fume hood.

  • Trioctylamine and its salts can cause severe skin, eye, and respiratory irritation.[1][2] There is also a risk of damage to fertility or an unborn child and potential organ damage through prolonged or repeated exposure.[1][2]

  • Kerosene is a flammable liquid and its vapors can form explosive mixtures with air.[9][10] It is harmful if swallowed or inhaled and can cause skin irritation.[9][10] Aspiration into the lungs can be fatal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Nitrile or neoprene gloves[10]

    • Chemical splash goggles and a face shield[10]

    • A flame-resistant lab coat

    • Closed-toe shoes

  • Ventilation: All handling of these chemicals and the preparation of the solution must be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[10][11]

  • Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.[10][11] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[11]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local environmental regulations.

Experimental Protocol

This protocol details the steps to prepare a 0.1 M solution of this compound in kerosene. The concentration can be adjusted as needed by modifying the mass of the solute.

4.1. Required Equipment

  • Analytical balance (accurate to ±0.001 g)

  • Glass beaker (e.g., 250 mL)

  • Volumetric flask (e.g., 100 mL, Class A) with a ground glass stopper

  • Magnetic stirrer and a PTFE-coated stir bar

  • Glass funnel

  • Wash bottle with kerosene

  • Spatula

  • Weighing paper or boat

4.2. Step-by-Step Procedure

  • Don PPE and Set Up: Before starting, ensure you are wearing all required personal protective equipment. The entire procedure must be conducted in a chemical fume hood. Place the magnetic stirrer inside the fume hood.

  • Calculate Required Mass: To prepare 100 mL of a 0.1 M solution, calculate the required mass of this compound (MW = 390.13 g/mol ): Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) Mass (g) = 0.1 mol/L × 0.100 L × 390.13 g/mol = 3.9013 g

  • Weigh the Solute: Place a weighing boat on the analytical balance and tare it. Carefully weigh out approximately 3.9013 g of this compound. Record the exact mass.

  • Transfer Solute to Beaker: Place a magnetic stir bar into a 250 mL beaker. Carefully transfer the weighed this compound into the beaker.

  • Add Solvent and Dissolve: Measure approximately 70 mL of kerosene and add it to the beaker containing the solute. Place the beaker on the magnetic stirrer and begin stirring. Stir the mixture until the this compound is fully dissolved. This may take some time as the dissolution of amine salts in non-polar solvents can be slow. Gentle warming (not exceeding the flash point of kerosene) can be applied if necessary, but must be done with extreme caution using a spark-free heating source.

  • Transfer to Volumetric Flask: Once the solid is completely dissolved, carefully transfer the solution into a 100 mL volumetric flask using a glass funnel.

  • Rinse and Complete Transfer: Rinse the beaker with a small amount of fresh kerosene (e.g., 5-10 mL) and transfer the rinsing to the volumetric flask to ensure all the solute is transferred. Repeat this rinsing step two more times.

  • Bring to Final Volume: Carefully add kerosene to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenize the Solution: Stopper the volumetric flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed and homogenous.

  • Storage: Transfer the final solution to a properly labeled, airtight glass storage bottle. The label should include the chemical name (0.1 M this compound in Kerosene), date of preparation, and appropriate hazard symbols. Store in a cool, dry, and well-ventilated area away from direct sunlight and ignition sources.[11]

Workflow Diagram

The following diagram illustrates the logical steps of the preparation protocol.

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_finalization Finalization Phase start Start ppe Don PPE in Fume Hood start->ppe calculate Calculate Mass of TOA-HCl ppe->calculate weigh Weigh TOA-HCl calculate->weigh transfer_beaker Transfer Solute to Beaker weigh->transfer_beaker add_solvent Add Kerosene (~70% of final volume) transfer_beaker->add_solvent dissolve Dissolve with Magnetic Stirrer add_solvent->dissolve transfer_flask Transfer to Volumetric Flask dissolve->transfer_flask rinse Rinse Beaker and Add to Flask transfer_flask->rinse final_volume Add Kerosene to Final Volume rinse->final_volume homogenize Stopper and Homogenize final_volume->homogenize store Transfer to Labeled Storage Bottle homogenize->store stop End store->stop

Caption: Workflow for preparing this compound in kerosene.

Conclusion

This document outlines a comprehensive and safety-conscious protocol for preparing this compound solutions in kerosene. By following these steps, researchers can consistently prepare solutions for use in solvent extraction and other applications. The importance of adhering to all safety precautions cannot be overstated.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Trioctylamine Hydrochloride for Maximum Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Trioctylamine (TOA) hydrochloride concentration for maximum extraction efficiency. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is Trioctylamine (TOA) and why is it used in solvent extraction?

A1: Trioctylamine (TOA), with the chemical formula C24H51N, is a tertiary amine that serves as a versatile extractant in various industries.[1][2] Its unique structure, featuring a hydrophobic octyl chain and an amine functional group, allows it to form complexes with specific molecules, making it highly effective in solvent extraction processes.[2] In the presence of hydrochloric acid, it forms Trioctylamine hydrochloride, which is particularly useful for the extraction of metal ions and acids from aqueous solutions.

Q2: How does this compound extract target molecules?

A2: The extraction mechanism involves the formation of an ion-pair complex. In an acidic chloride medium, TOA is protonated to form the trioctylammonium cation (R3NH+). This cation then associates with the anionic complex of the target molecule (e.g., a metal-chloride complex like [CoCl3]-) to form a neutral, organic-soluble ion-pair [(R3NH)+([CoCl3])-].[3][4] This complex is then extracted into the organic phase.

Q3: What are the key factors influencing the extraction efficiency of this compound?

A3: Several factors can significantly impact the extraction efficiency. These include:

  • Concentration of Trioctylamine (TOA): Higher concentrations of TOA generally lead to increased extraction efficiency up to a certain point.[3]

  • Concentration of Hydrochloric Acid (HCl): The acidity of the aqueous phase plays a crucial role in the protonation of TOA and the formation of the target anionic complex.[3][5]

  • Organic to Aqueous Phase Ratio (O/A): Adjusting the volume ratio of the organic and aqueous phases can shift the equilibrium and enhance extraction.[3]

  • Presence of Salts: The addition of salts, such as KCl, can have a "salting-out" effect, which can improve extraction efficiency.[3][4]

  • Choice of Diluent: The organic solvent used to dissolve TOA (the diluent) can affect the solubility and stability of the extracted complex.[6]

  • Contact Time and Mixing: Sufficient time and agitation are necessary to reach extraction equilibrium.[3]

  • Temperature: The extraction process can be either exothermic or endothermic, so temperature can influence the efficiency.[7]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Extraction Efficiency - Insufficient TOA concentration.- Suboptimal HCl concentration.- Inadequate phase mixing or contact time.- Unsuitable organic diluent.- Increase the TOA concentration in the organic phase.- Optimize the HCl concentration in the aqueous phase by performing a series of trial extractions at different acidities.- Increase the shaking time or use a mechanical shaker to ensure thorough mixing.- Experiment with different diluents (e.g., kerosene, toluene, benzene) to find the most effective one for your system.[6]
Emulsion Formation at the Interface - High concentrations of TOA or certain sample matrix components can act as surfactants.[8]- Vigorous shaking can sometimes lead to stable emulsions.[8]- Try gentle swirling instead of vigorous shaking to mix the phases.[8]- Add a small amount of a different organic solvent to alter the properties of the organic phase.[8]- Increase the ionic strength of the aqueous phase by adding a salt (salting out).[8]- Centrifuge the mixture to break the emulsion.- Allow the mixture to stand for a longer period.
Third Phase Formation - The extracted complex may have limited solubility in the organic diluent, leading to the formation of a third, rich phase.- Add a modifier, such as a long-chain alcohol (e.g., octanol), to the organic phase to improve the solubility of the complex.[6][7]- Try a different diluent with a higher solvating power for the extracted complex.
Difficulty in Stripping the Target Molecule - The extracted complex is too stable in the organic phase.- Use a stripping solution with a reagent that can break the complex (e.g., a strong base to deprotonate the trioctylammonium ion).- Water can be an effective stripping agent, especially at elevated temperatures.[7][9]- Perform multiple stripping stages with fresh stripping solution.

Experimental Protocols

Protocol 1: Optimization of TOA and HCl Concentration for Metal Extraction (e.g., Cobalt)

This protocol outlines a general procedure for determining the optimal concentrations of Trioctylamine (TOA) and Hydrochloric Acid (HCl) for the extraction of a metal ion, using Cobalt (Co(II)) as an example.

Materials:

  • Trioctylamine (TOA)

  • Organic diluent (e.g., kerosene)

  • Hydrochloric acid (HCl) solutions of varying concentrations

  • Aqueous solution containing the metal ion of interest (e.g., CoCl2)

  • Separatory funnels

  • Mechanical shaker

  • Analytical instrument for metal ion quantification (e.g., Atomic Absorption Spectrometer)

Procedure:

  • Preparation of Organic Phase: Prepare a series of organic solutions with varying concentrations of TOA (e.g., 0.05 M, 0.1 M, 0.2 M, 0.5 M) in the chosen organic diluent.

  • Preparation of Aqueous Phase: Prepare a series of aqueous solutions containing a fixed concentration of the metal ion (e.g., 0.01 M Co(II)) and varying concentrations of HCl (e.g., 2 M, 3 M, 4 M, 5 M).

  • Extraction:

    • In a separatory funnel, combine equal volumes of the organic and aqueous phases (e.g., 20 mL each, for an O/A ratio of 1:1).

    • Shake the mixture for a predetermined time (e.g., 10 minutes) to ensure equilibrium is reached.[3]

    • Allow the phases to separate.

  • Analysis:

    • Carefully separate the aqueous phase.

    • Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique.

    • Calculate the percentage of extraction (%E) using the formula: %E = [ (Initial Aqueous Concentration - Final Aqueous Concentration) / Initial Aqueous Concentration ] * 100

  • Optimization:

    • Repeat the extraction for each combination of TOA and HCl concentrations.

    • Plot the %E against the TOA concentration for each HCl concentration, and vice versa.

    • The optimal concentrations will be those that yield the maximum %E.

Data Presentation

Table 1: Effect of TOA and HCl Concentration on Cobalt (II) Extraction Efficiency (%)

TOA Concentration (M)% Extraction at 2.5 M HCl% Extraction at 3.0 M HCl% Extraction at 3.5 M HCl% Extraction at 4.0 M HCl
0.08Data not available38.57Data not availableData not available
0.129.5861.0663.8065.18
0.2Data not available~65Data not availableData not available
0.5Data not available73.46Data not availableData not available
Data is compiled and extrapolated from a study on Co(II) extraction.[3][4]

Table 2: Influence of Organic to Aqueous Phase Ratio (O/A) on Co(II) Extraction

O/A Ratio% Extraction
1:415.0
1:235.0
1:161.06
2:165.0
4:168.61
Conditions: 0.1 M TOA in kerosene, 0.01 M Co(II) in 3 M HCl.[3]

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis & Optimization prep_org Prepare Organic Phase (TOA in Diluent) mix Combine Phases in Separatory Funnel prep_org->mix prep_aq Prepare Aqueous Phase (Target + HCl) prep_aq->mix shake Shake to Reach Equilibrium mix->shake separate Allow Phases to Separate shake->separate analyze_aq Analyze Aqueous Phase for Target Concentration separate->analyze_aq calculate Calculate % Extraction analyze_aq->calculate optimize Identify Optimal Parameters calculate->optimize

Caption: Workflow for optimizing extraction parameters.

logical_relationship cluster_inputs Input Variables cluster_process Core Process cluster_output Outcome TOA_conc [TOA] Protonation TOA Protonation (R3N + H+ -> R3NH+) TOA_conc->Protonation HCl_conc [HCl] HCl_conc->Protonation OA_ratio O/A Ratio Extraction Phase Transfer to Organic Layer OA_ratio->Extraction Diluent Diluent Type Diluent->Extraction Complex_Formation Ion-Pair Formation (R3NH+ + Anion- -> R3NH+Anion-) Protonation->Complex_Formation Complex_Formation->Extraction Max_Extraction Maximum Extraction Efficiency Extraction->Max_Extraction

Caption: Factors influencing extraction efficiency.

References

Troubleshooting emulsion formation in Trioctylamine hydrochloride extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering emulsion formation during trioctylamine hydrochloride extractions.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during extraction?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution.[1][2] In this compound extraction, vigorous mixing can disperse one liquid into the other as fine droplets. These droplets are often stabilized by naturally occurring or introduced surfactant-like molecules that accumulate at the oil-water interface, preventing the droplets from coalescing and separating into distinct layers.[1][3]

Q2: What are the common causes of emulsion formation in this specific extraction?

Several factors can contribute to the formation of a stable emulsion:

  • High Shear Mixing: Shaking the separation funnel too vigorously can create very fine droplets that are difficult to separate.[3][4]

  • Presence of Surfactants: The sample may contain molecules that act as emulsifying agents, such as proteins, phospholipids, or fatty acids.[3]

  • Particulate Matter: Finely divided solids can collect at the interface and stabilize emulsions.[1]

  • High Concentration of Trioctylamine: Using a high concentration of the amine extractant can sometimes increase the viscosity of the organic phase and promote emulsion formation.[5]

  • Unfavorable pH: The pH of the aqueous phase can influence the charge at the droplet interface, potentially leading to electrostatic repulsion that stabilizes the emulsion.[6][7]

Q3: How can I prevent emulsion formation from the start?

Prevention is often more effective than treatment.[3][8] Consider these preventative measures:

  • Gentle Agitation: Instead of vigorous shaking, use a gentle swirling or rocking motion to mix the phases. This increases the surface area for extraction without creating a stable emulsion.[3]

  • "Salting Out": Before extraction, add a neutral salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to the aqueous phase. This increases the ionic strength of the aqueous layer, which can help prevent emulsion formation.[8][9][10]

  • Adjusting Phase Ratio: Modifying the volume ratio of the organic to aqueous phase can sometimes prevent emulsion.[11][12]

  • Solvent Choice: The choice of organic diluent for the trioctylamine can impact emulsion tendency.[11][13]

Q4: My experiment has already formed an emulsion. What are the primary methods to break it?

Several physical and chemical methods can be employed to break an existing emulsion:

  • Mechanical Methods: Gentle stirring or swirling can encourage droplets to coalesce.[9][10]

  • Centrifugation: This is often the most effective method, as the applied force accelerates the separation of the denser and lighter phases.[8][9][10]

  • Addition of Salt: Adding a saturated solution of NaCl (brine) or solid NaCl can break the emulsion by increasing the aqueous phase density and ionic strength.[3][8][14]

  • pH Adjustment: Since trioctylamine is a tertiary amine, its charge is pH-dependent. Adjusting the pH of the aqueous phase can destabilize the emulsion. For cationic emulsions stabilized by protonated amines, increasing the pH can deionize the surfactant, breaking the emulsion.[6]

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent (e.g., ethanol, methanol) can alter the solubility characteristics of the system and break the emulsion.[1][3]

  • Filtration: Passing the emulsion through a bed of glass wool or phase separation paper can help to coalesce the dispersed droplets.[3][8]

  • Thermal Methods: Gently heating or cooling the mixture can sometimes be effective. Sudden cooling, in particular, can increase interfacial tension and promote coalescence.[1][15]

  • Ultrasonication: An ultrasonic bath can provide energy to disrupt the emulsion and promote separation.[9][10]

Q5: Which demulsification method is the most effective?

The best method depends on the specific characteristics of the emulsion and the available resources.[9][10] Centrifugation is generally considered the most reliable technique.[8][9][10] However, simpler methods like adding salt or gentle stirring should be attempted first.

Troubleshooting Guide

If an emulsion has formed, follow this logical progression of steps to resolve the issue.

TroubleshootingWorkflow start Emulsion Formed patience Wait 15-30 minutes. Does it separate? start->patience gentle_agitation Gently swirl or stir with a glass rod. patience->gentle_agitation No resolved Problem Resolved patience->resolved Yes add_salt Add Saturated NaCl (Brine) or solid NaCl. gentle_agitation->add_salt adjust_ph Carefully adjust pH of the aqueous phase. add_salt->adjust_ph centrifuge Centrifuge the sample. adjust_ph->centrifuge thermal Gently heat or cool the mixture. centrifuge->thermal Not Separated centrifuge->resolved Separated filter Filter through glass wool or phase separator paper. thermal->filter filter->resolved Separated

Caption: A step-by-step workflow for troubleshooting emulsion formation.

Comparison of Demulsification Techniques

The following table summarizes common techniques for breaking emulsions, allowing for easy comparison.

TechniqueGeneral EffectivenessSpeedEquipment RequiredNotes
Patience (Standing) Low to ModerateSlow (up to 1 hour)[9][10]NoneThe simplest method; effective for unstable emulsions.[9][10]
Gentle Agitation Low to ModerateFastGlass rod/stir barCan help coalesce droplets without re-emulsifying.[9][10]
Addition of Salt (NaCl) Moderate to HighFastStandard glasswareIncreases ionic strength of the aqueous phase.[3][8][14]
pH Adjustment High (if charge-stabilized)ModeratepH meter, acids/basesParticularly effective for amine-based systems.[6]
Centrifugation Very HighFastCentrifugeOften the most reliable method for stubborn emulsions.[8][9][10]
Heating/Cooling ModerateModerate to SlowHot plate/ice bathTemperature changes can alter viscosity and interfacial tension.[1][15]
Ultrasonication ModerateFastUltrasonic bathProvides energy to disrupt the interfacial film.[9][10]
Filtration ModerateModerateGlass wool, filter paperPhysically coalesces the dispersed phase droplets.[3][8]

Key Experimental Protocols

Protocol 1: Demulsification by Addition of Brine ("Salting Out")

  • Prepare Brine: Create a saturated solution of sodium chloride (NaCl) in deionized water.

  • Addition: Using a pipette, add the brine solution dropwise to the emulsified mixture. Start with a volume equivalent to 5-10% of the aqueous phase volume.

  • Mix Gently: Gently swirl or rock the separatory funnel. Do not shake vigorously.

  • Observe: Allow the mixture to stand and observe if phase separation occurs. The emulsion should start to break, and a clear interface will become visible.

  • Repeat if Necessary: If the emulsion persists, add another small portion of brine and repeat the gentle mixing.

Protocol 2: Demulsification by Centrifugation

  • Transfer Sample: Carefully transfer the emulsion into appropriate centrifuge tubes. Ensure the tubes are balanced.

  • Centrifuge: Place the tubes in the centrifuge. Spin the samples at a moderate speed (e.g., 2000-4000 rpm) for 5-15 minutes. Higher speeds may be required for very stable emulsions.

  • Inspect: Carefully remove the tubes from the centrifuge. A distinct boundary between the aqueous and organic layers should now be visible.

  • Separate Layers: Use a pipette to carefully remove one of the layers.

Mechanism of Emulsion Stabilization and Demulsification

The stability of an emulsion in this compound extraction is often due to the amine salt acting as a surfactant at the oil-water interface. The diagram below illustrates this and how demulsification agents work to break it.

EmulsionMechanism cluster_0 Stable Emulsion cluster_1 Demulsification Action emulsion Water Droplet in Organic Phase repulsion Electrostatic Repulsion Prevents Coalescence emulsion->repulsion demulsifier Demulsifier Added (e.g., Salt, Base) emulsion->demulsifier toa Protonated Trioctylamine (R3NH+) at Interface toa->emulsion Stabilizes neutralize Charge Neutralization or pH Shift demulsifier->neutralize coalescence Droplets Coalesce neutralize->coalescence separation Phase Separation coalescence->separation

Caption: How trioctylamine stabilizes an emulsion and how demulsifiers act to break it.

References

Technical Support Center: Optimizing Phase Separation with Trioctylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the effective use of Trioctylamine Hydrochloride (TOA HCl) in your research. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving phase separation in liquid-liquid extraction systems. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in liquid-liquid extraction?

A1: this compound is the salt of the tertiary amine, trioctylamine. In liquid-liquid extraction, it primarily functions as a phase transfer catalyst and an extractant.[1] Its amphiphilic nature, with a polar hydrochloride head and long, nonpolar octyl chains, allows it to facilitate the transfer of molecules, such as acids or metal complexes, from an aqueous phase to an organic phase.[1] This is achieved through the formation of ion pairs that are soluble in the organic solvent.

Q2: What is "third phase formation" and why does it occur with this compound?

A2: Third phase formation is an undesirable phenomenon where the organic phase splits into two distinct layers upon extraction, resulting in a total of three liquid phases. This typically occurs when using non-polar diluents like kerosene or other aliphatic hydrocarbons.[2] The this compound salt, being polar, has limited solubility in these non-polar solvents. As its concentration or the concentration of the extracted species increases, it can self-associate into aggregates or reverse micelles.[3] When these aggregates become sufficiently large and concentrated, they can separate from the bulk organic solvent, forming a distinct, often dense and viscous, third phase.

Q3: Can this compound cause or worsen emulsions?

A3: While this compound's primary role is not as a surfactant, its amphiphilic nature can potentially contribute to the stabilization of emulsions at the aqueous-organic interface, especially under vigorous mixing conditions. Emulsions are stable dispersions of one immiscible liquid within another.[4] The formation of emulsions is a common issue in liquid-liquid extractions and can be influenced by the presence of any surface-active species.[4]

Q4: What are "modifiers" and how do they help in preventing third phase formation?

A4: Modifiers are typically long-chain alcohols (like 1-octanol or isodecanol) or phosphate esters (like tributyl phosphate - TBP) that are added to the organic phase.[5][6] They improve the solvation of the polar this compound-analyte complexes in the non-polar organic diluent.[2] Modifiers can integrate into the structure of the aggregates, preventing them from growing large enough to precipitate as a third phase.[7][8] They can act as a "co-solvent," effectively increasing the polarity of the organic phase.[5][9]

Troubleshooting Guide: Phase Separation Issues

This guide will help you diagnose and resolve common phase separation problems encountered when using this compound.

Problem 1: Formation of a Stable Emulsion

Symptoms:

  • A cloudy or opaque layer forms between the aqueous and organic phases.

  • The two phases do not separate into clear, distinct layers even after a prolonged settling time.

Troubleshooting Steps:

  • Reduce Agitation: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times to allow for sufficient mass transfer without excessive emulsification.[4]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous phase. This increases the ionic strength of the aqueous layer, which can help to break the emulsion by decreasing the solubility of organic components in the aqueous phase.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the necessary force to break the emulsion and separate the phases.

  • Temperature Change: Gently warming or cooling the mixture can sometimes alter the stability of the emulsion.

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can change the overall properties of the organic phase and may help to break the emulsion.

Problem 2: Third Phase Formation

Symptoms:

  • The organic phase splits into two layers, resulting in three distinct liquid phases in your separation funnel.

  • The third phase is often denser and more viscous than the other two.

Troubleshooting Steps:

  • Add a Modifier: The most common and effective solution is to add a phase modifier to the organic phase. Long-chain alcohols like 1-octanol or tributyl phosphate (TBP) are frequently used. Start with a concentration of 5-10% (v/v) of the organic phase.

  • Change the Diluent: If possible, switch from an aliphatic diluent (e.g., kerosene, hexane) to an aromatic one (e.g., toluene, xylene). Aromatic diluents have a higher capacity to solvate the polar amine-acid complexes, which can prevent the formation of a third phase.[6]

  • Adjust the Temperature: In some cases, increasing the temperature can improve the solubility of the complex in the organic phase and prevent third phase formation.

  • Lower the Extractant Concentration: Reducing the concentration of this compound in the organic phase can prevent the formation of large aggregates that lead to phase splitting.

  • Change the Organic/Aqueous Phase Ratio: Modifying the volume ratio of the organic to aqueous phases can sometimes shift the equilibrium and prevent the formation of a third phase.

Troubleshooting Workflow

TroubleshootingWorkflow start Phase Separation Problem Identified check_emulsion Is there a cloudy interface (emulsion)? start->check_emulsion emulsion_solutions Emulsion Troubleshooting: 1. Reduce Agitation 2. Add Brine 3. Centrifuge 4. Change Temperature check_emulsion->emulsion_solutions Yes check_third_phase Has the organic phase split into two layers (third phase)? check_emulsion->check_third_phase No end_resolved Phase Separation Improved emulsion_solutions->end_resolved third_phase_solutions Third Phase Troubleshooting: 1. Add Modifier (e.g., 1-octanol) 2. Change to Aromatic Diluent 3. Adjust Temperature 4. Lower TOA HCl Concentration check_third_phase->third_phase_solutions Yes other_issue Consult further literature for other issues check_third_phase->other_issue No third_phase_solutions->end_resolved

Caption: A logical workflow for troubleshooting common phase separation issues.

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing liquid-liquid extractions using Trioctylamine (TOA).

Table 1: Effect of Diluent on Extraction Efficiency

DiluentAnalyteExtraction Efficiency (%)Notes
ToluenePropionic Acid~71%With 5% (w/w) TOA.[10]
KeroseneCo(II)~76.7%With 1.5M TOA.[1]
BenzeneHClHighestAromatic diluents show better performance.[6]
TolueneHClHigh[6]
Kerosene + 10% Octanol-1HClModerateModifier is necessary to prevent third phase.[6]
XyleneHClModerate[6]

Table 2: Influence of Experimental Parameters on HCl Extraction with TOA/Kerosene

ParameterConditionEffect on HCl ExtractionReference
Amine Concentration Increased from 0.1M to 0.5MPositive[6]
Organic/Aqueous Phase Ratio (Vorg/Vaq) Increased from 0.5 to 1.5Positive (up to 98% at 1.5)[6]
Temperature Increased from 27 to 52 °CSmall Negative Effect[6]
Modifier (Octanol-1) 10% (v/v)Prevents third phase formation[6]

Experimental Protocols

General Protocol for Liquid-Liquid Extraction using this compound

This protocol provides a general framework. Specific concentrations, volumes, and timings should be optimized for your particular application.

1. Preparation of the Organic Phase: a. Choose an appropriate organic diluent (e.g., toluene for better solvation, or an aliphatic hydrocarbon like kerosene if required by the process). b. If using an aliphatic diluent, add a phase modifier such as 1-octanol (typically 5-10% v/v). c. Dissolve the desired amount of this compound in the diluent/modifier mixture to achieve the target concentration (e.g., 0.1 M to 0.5 M). Ensure it is fully dissolved.

2. Preparation of the Aqueous Phase: a. Dissolve the analyte of interest in an appropriate aqueous solution (e.g., deionized water, buffer, or acidic solution). b. Adjust the pH of the aqueous phase as required for the extraction. For acid extraction, the initial acid concentration will be the primary variable.

3. Extraction Procedure: a. Add known volumes of the prepared organic and aqueous phases to a separatory funnel. The phase ratio (Vorg/Vaq) is a critical parameter to optimize.[6] b. Stopper the funnel and gently invert it 10-20 times to allow for intimate mixing of the two phases. Avoid vigorous shaking to minimize emulsion formation. [4] c. Periodically vent the funnel by opening the stopcock while the funnel is inverted and pointed away from you, especially if there is a possibility of gas evolution. d. Place the funnel in a ring stand and allow the phases to separate. The time required for complete separation can vary.

4. Phase Separation and Analysis: a. Once two clear, distinct layers have formed, carefully drain the lower layer through the stopcock. b. Collect the upper layer through the top opening of the funnel to avoid contamination. c. The separated phases can then be analyzed using appropriate techniques (e.g., titration, spectroscopy, chromatography) to determine the concentration of the analyte and calculate the extraction efficiency.

Mechanism of TOA HCl in Extraction

TOA_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase H_plus H+ Interface Phase Interface H_plus->Interface A_minus Analyte Anion (A-) A_minus->Interface TOA Trioctylamine (TOA) TOA->Interface TOAHCl_monomer TOAH+Cl- (Monomer) TOAHA_monomer TOAH+A- (Monomer) TOAHCl_monomer->TOAHA_monomer Anion Exchange Aggregates Aggregates ((TOAH+A-)n) TOAHA_monomer->Aggregates Aggregation Interface->TOAHCl_monomer Protonation (if starting with TOA + HCl)

Caption: The mechanism of Trioctylamine in acid extraction and subsequent aggregation.

References

Technical Support Center: Regeneration and Recycling of Trioctylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the regeneration and recycling of Trioctylamine hydrochloride in industrial processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its regeneration important?

A1: Trioctylamine (TOA) is a tertiary amine used extensively as an extractant in various industrial processes, including the recovery of organic acids and precious metals.[1] During these extraction processes, it often forms this compound (TOA·HCl) after reacting with hydrochloric acid. The regeneration of TOA from TOA·HCl is crucial for economic and environmental reasons. It allows for the recycling of the expensive extractant and minimizes organic waste.[2][3]

Q2: What are the primary methods for regenerating Trioctylamine from this compound?

A2: The two primary methods for regenerating Trioctylamine (TOA) from its hydrochloride salt are:

  • Neutralization: This involves treating the TOA·HCl with a base to neutralize the hydrochloric acid, thus liberating the free amine.[2][4]

  • Thermal Dissociation: This method uses heat to break the bond between the trioctylamine and the hydrogen chloride, releasing HCl as a gas and recovering the free amine.[1][5]

Q3: What factors influence the efficiency of this compound regeneration?

A3: The efficiency of regeneration is influenced by several factors, including:

  • For Neutralization: The choice and concentration of the neutralizing agent, reaction temperature, and mixing efficiency.

  • For Thermal Dissociation: The temperature, pressure, and the type of solvent (diluent) used. Inert solvents with low polarity, such as decalin and dodecane, have been shown to be favorable.[1]

Q4: Can Trioctylamine degrade during the regeneration process?

A4: Yes, Trioctylamine can degrade, particularly at elevated temperatures.[2] Oxidative degradation can also occur in the presence of oxygen.[6] It is important to control the regeneration conditions, such as temperature and atmosphere (e.g., using an inert atmosphere), to minimize degradation.[2]

Q5: What are the safety precautions to consider when handling Trioctylamine and its regeneration?

A5: Trioctylamine can cause skin and eye irritation.[7][8] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[1][7][8] The regeneration process should be carried out in a well-ventilated area or under a fume hood.[1][8] Refer to the Safety Data Sheet (SDS) for detailed safety information.[1][7][8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Regeneration (Low Yield of Free Amine) Neutralization: Insufficient amount of base, poor mixing, or incorrect pH. Thermal Dissociation: Temperature is too low, or insufficient reaction time.Neutralization: Ensure a stoichiometric excess of the base is used. Improve agitation to ensure proper mixing. Monitor the pH to ensure it reaches the desired endpoint (typically basic). Thermal Dissociation: Gradually increase the temperature within the recommended range. Increase the residence time in the reactor. The optimal temperature for dissociation in a dodecane solvent can be as high as 215°C.[2]
Emulsion Formation During Neutralization/Washing High shear mixing, presence of fine solid particles, or incompatible solvent mixtures.Reduce the mixing speed. Add a small amount of a demulsifier or a different solvent to alter the interfacial tension. Centrifugation can also help break stable emulsions. Adding salt to the aqueous phase can also be effective.
Solvent (Diluent) Loss High temperatures during thermal dissociation causing solvent evaporation.Use a high-boiling point solvent. Implement a condenser system to recover and recycle the evaporated solvent.
Degradation of Trioctylamine Excessive temperatures during thermal dissociation, or presence of oxygen.Operate at the lowest effective temperature for regeneration. Consider performing the regeneration under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.[2]
Corrosion of Equipment Presence of acidic conditions (HCl) at high temperatures.Use corrosion-resistant materials for the reactor and associated equipment. Monitor and control the pH throughout the process.

Experimental Protocols

Protocol 1: Regeneration of Trioctylamine by Neutralization

This protocol describes a general laboratory procedure for regenerating Trioctylamine from this compound using a basic solution.

Neutralization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Purification start Start with Loaded Organic Phase (TOA·HCl in diluent) mix Combine Organic Phase and Base Solution in a Separatory Funnel start->mix reagent Prepare Aqueous Base Solution (e.g., NaOH, Na2CO3) reagent->mix shake Shake Vigorously with Venting mix->shake settle Allow Layers to Separate shake->settle separate Drain Aqueous Layer settle->separate wash Wash Organic Layer with Water separate->wash dry Dry Organic Layer (e.g., with Na2SO4) wash->dry end Regenerated TOA in Diluent dry->end Thermal_Dissociation_Workflow cluster_setup Setup cluster_reaction Reaction cluster_recovery Recovery start Start with Loaded Organic Phase (TOA·HCl in high-boiling diluent) reactor Charge into a Reaction Vessel with Heating and Condenser start->reactor heat Heat the Solution to the Target Temperature (e.g., 180-215°C) reactor->heat dissociate TOA·HCl Dissociates into TOA and HCl (gas) heat->dissociate hcl_removal HCl Gas is Removed and Neutralized dissociate->hcl_removal cool Cool the Reaction Mixture dissociate->cool end Regenerated TOA in Diluent cool->end

References

Addressing solubility issues of Trioctylamine hydrochloride in non-polar solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with Trioctylamine hydrochloride (TOA·HCl) in non-polar solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in a non-polar solvent?

A1: this compound (TOA·HCl), despite the long non-polar octyl chains, is a salt. The ionic interaction between the trioctylammonium cation and the chloride anion imparts significant polarity. This leads to poor solubility in strictly non-polar solvents. Furthermore, in solvents with low polarity, TOA·HCl tends to self-associate into larger aggregates, which can hinder dissolution.[1]

Q2: What is the general solubility profile of Trioctylamine and its hydrochloride salt?

A2: Trioctylamine (the free base) is a non-polar liquid that is generally soluble in non-polar organic solvents such as chloroform, ethers, and alcohols, but has very low solubility in water.[2][3][4] Conversely, as an amine salt, this compound exhibits increased polarity. While it is described as soluble in less polar solvents like chloroform, its solubility decreases significantly in highly non-polar solvents like alkanes.[1] The general principle is that the salt form is more soluble in polar solvents and less soluble in non-polar solvents compared to the free base.

Q3: How does the choice of non-polar solvent affect the solubility of TOA·HCl?

A3: The term "non-polar solvent" covers a range of solvent polarities. The solubility of amine salts like TOA·HCl is influenced by the solvent's ability to solvate the ion pair. For a similar long-chain amine hydrochloride, the effectiveness of the solvent for salt formation increases in the following order: cyclohexane < carbon tetrachloride < benzene < chloroform.[5] This suggests that solvents with some capability for dipole-dipole or hydrogen bonding interactions, even if broadly classified as non-polar, will be more effective.

Q4: Can temperature be used to increase the solubility of TOA·HCl in non-polar solvents?

A4: Yes, for most solid-liquid dissolution processes, increasing the temperature will increase the solubility. This is due to the increase in kinetic energy of the solvent molecules, which can more effectively break down the crystal lattice of the solute. However, the effect may be limited in very non-polar solvents where the solvation forces are weak. It is advisable to conduct a small-scale temperature-solubility profile for your specific solvent system.

Q5: Are there any chemical modifications that can improve solubility in non-polar solvents?

A5: While modifying the TOA·HCl itself is not typically a straightforward solution, one could consider the in-situ formation of a different salt with a more lipophilic counter-ion. However, a more common approach is to use co-solvents or additives to modify the bulk solvent properties.

Troubleshooting Guide

Issue 1: this compound precipitates out of solution.
Possible Cause Troubleshooting Step Rationale
Solvent is too non-polar 1. Add a co-solvent with slightly higher polarity (e.g., a small amount of chloroform or dichloromethane to a hexane solution). 2. Switch to a less non-polar solvent. Refer to the solvent polarity chart in the Data Presentation section.The co-solvent can help to solvate the ionic part of the TOA·HCl, breaking up the aggregates and increasing solubility.
Concentration is too high 1. Dilute the solution with more solvent. 2. If a specific concentration is required, a different solvent system may be necessary.The solubility limit may have been exceeded.
Temperature is too low 1. Gently warm the solution while stirring. 2. Determine the solubility at different temperatures to find the optimal working temperature.Solubility of solids generally increases with temperature.
Presence of impurities 1. Ensure the TOA·HCl is of high purity. 2. Consider recrystallizing the TOA·HCl. A general procedure is to dissolve it in a minimal amount of a moderately polar solvent (like 2-propanol) and then precipitate the purified salt by adding a non-polar solvent (like diethyl ether).[6]Impurities can affect the crystal structure and solubility.
Issue 2: The dissolution rate of this compound is very slow.
Possible Cause Troubleshooting Step Rationale
Poor solid-liquid mixing 1. Increase the stirring rate. 2. Use a magnetic stirrer or overhead stirrer for more efficient agitation.Improved mixing increases the contact between the solute and the solvent, accelerating dissolution.
Large particle size of TOA·HCl 1. Gently grind the TOA·HCl powder using a mortar and pestle before adding it to the solvent.Reducing the particle size increases the surface area available for solvation, which can significantly increase the dissolution rate.
Low temperature 1. Gently warm the solvent while stirring, before and during the addition of TOA·HCl.Higher temperatures increase the kinetic energy of the solvent molecules, leading to a faster dissolution rate.

Data Presentation

Table 1: Qualitative Solubility of Trioctylamine and this compound

Compound Solvent Type Solubility Reference
Trioctylamine (Free Base)WaterVery Low[2]
Non-polar organic solvents (e.g., chloroform, ether, alcohol)Soluble[2][3]
This compoundWaterSlightly Soluble[1]
Non-polar organic solvents (e.g., chloroform)Soluble[1]
Highly non-polar organic solvents (e.g., cyclohexane)Poorly Soluble (due to aggregation)[1]

Table 2: Relative Solvent Efficacy for Amine Hydrochloride Formation (Qualitative)

This table provides a qualitative ranking of solvents for their ability to facilitate the formation of a long-chain amine hydrochloride, which can be indicative of their ability to solvate the salt.

Solvent Relative Efficacy Reference
CyclohexaneLowest[5]
Carbon TetrachlorideLow[5]
BenzeneMedium[5]
ChloroformHighest[5]

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound in a Non-Polar Solvent
  • Preparation:

    • Ensure the this compound is a dry, free-flowing powder. If necessary, gently grind the solid to a fine powder to increase the surface area for dissolution.

    • Use an anhydrous grade of the desired non-polar solvent.

  • Dissolution:

    • To a clean, dry flask equipped with a magnetic stir bar, add the desired volume of the non-polar solvent.

    • Begin stirring the solvent.

    • Slowly add the powdered this compound to the stirring solvent in small portions.

    • If dissolution is slow, gently warm the mixture using a water bath. Monitor the temperature to avoid solvent loss, especially with volatile solvents.

    • Continue stirring until all the solid has dissolved. If the solid does not dissolve completely, it may indicate that the solubility limit has been reached for the given conditions.

Protocol 2: Improving Solubility using a Co-Solvent
  • Preparation:

    • Select a primary non-polar solvent and a co-solvent with a slightly higher polarity (e.g., primary: hexane, co-solvent: dichloromethane or chloroform).

    • Prepare the this compound as described in Protocol 1.

  • Dissolution:

    • Add the primary non-polar solvent to a flask with a stir bar.

    • Begin stirring and add the powdered this compound.

    • Add the co-solvent dropwise while observing the solution. Continue adding the co-solvent until the this compound dissolves. It is recommended to start with a small percentage of co-solvent (e.g., 1-5% v/v) and incrementally increase it.

    • Note the final ratio of solvents required for complete dissolution for future experiments.

Visualizations

Troubleshooting_Solubility start Start: TOA·HCl Insoluble in Non-Polar Solvent check_solvent Is the solvent a pure alkane (e.g., hexane)? start->check_solvent add_cosolvent Action: Add a small amount of a more polar co-solvent (e.g., DCM, Chloroform) check_solvent->add_cosolvent Yes check_concentration Is the concentration near the expected solubility limit? check_solvent->check_concentration No add_cosolvent->check_concentration reduce_concentration Action: Reduce concentration by adding more solvent check_concentration->reduce_concentration Yes increase_temperature Action: Gently warm the solution with stirring check_concentration->increase_temperature No end_success Success: TOA·HCl Dissolved reduce_concentration->end_success check_particle_size Is the TOA·HCl a coarse powder? increase_temperature->check_particle_size grind_solid Action: Grind the solid to a fine powder before dissolution check_particle_size->grind_solid Yes end_fail Issue Persists: Consider alternative solvent system check_particle_size->end_fail No grind_solid->end_success

Caption: Troubleshooting workflow for TOA·HCl solubility issues.

Experimental_Workflow start Start: Prepare Dry, Fine TOA·HCl Powder add_solvent Add non-polar solvent to a flask with stirring start->add_solvent add_toa_hcl Slowly add TOA·HCl to the stirring solvent add_solvent->add_toa_hcl check_dissolution Observe Dissolution add_toa_hcl->check_dissolution dissolved Solution is clear: Dissolution Complete check_dissolution->dissolved Complete not_dissolved Solid remains check_dissolution->not_dissolved Incomplete troubleshoot Apply Troubleshooting: - Warm gently - Add co-solvent not_dissolved->troubleshoot troubleshoot->check_dissolution

Caption: General experimental workflow for dissolving TOA·HCl.

References

Factors affecting the stability of Trioctylamine hydrochloride solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Trioctylamine Hydrochloride (TOA-HCl) solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions?

A1: The stability of this compound solutions is primarily influenced by temperature, the polarity of the solvent, pH, and exposure to light. High temperatures can lead to thermal dissociation, while solvent polarity affects aggregation and the stability of the ion pair.[1][2] The pH of aqueous solutions is also a critical factor, as it can influence the equilibrium between the amine and its protonated form.

Q2: What is the main degradation pathway for this compound?

A2: The principal degradation pathway for this compound is thermal dissociation. This process involves the reversible decomposition of the salt into its precursors: tri-n-octylamine (TOA) and hydrogen chloride (HCl).[2] Under more severe conditions or prolonged exposure to heat, side reactions leading to the formation of secondary amines may occur.

Q3: How does solvent polarity impact the stability of this compound solutions?

A3: Solvent polarity plays a crucial role in the stability of this compound solutions. In organic solvents, particularly those with low polarity, TOA-HCl has a strong tendency to self-associate into larger aggregates.[1] Nonpolar solvents can enhance the thermal dissociation of the ion pair.[2]

Q4: What are the recommended storage conditions for this compound solutions?

A4: To ensure the stability of this compound solutions, it is recommended to store them in a cool, dry, and well-ventilated place, protected from light. The storage temperature should be kept below 30°C.[3] As trioctylamine is air-sensitive, storing solutions under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidative degradation.[3]

Q5: Can I use buffers in my aqueous this compound solutions?

A5: While buffers can be used to control the pH of aqueous solutions containing this compound, it is important to note that the buffer species themselves can sometimes catalyze degradation reactions.[4][5] It is advisable to conduct compatibility studies with the chosen buffer system to ensure it does not negatively impact the stability of your solution.

Troubleshooting Guides

This section provides solutions to common issues encountered during the handling and experimentation with this compound solutions.

Problem Possible Cause(s) Troubleshooting Steps
Precipitation or cloudiness in the solution. 1. Low solubility in the chosen solvent. 2. Temperature fluctuations affecting solubility. 3. Formation of aggregates in nonpolar solvents.[1] 4. Contamination of the solution.1. Ensure the solvent is appropriate for the desired concentration of TOA-HCl. Consider a more polar solvent if solubility is an issue. 2. Gently warm the solution while stirring to redissolve the precipitate. Store the solution at a constant, controlled temperature. 3. If working with nonpolar solvents, be aware that aggregation is a natural tendency. The solution may still be usable depending on the application. 4. Filter the solution through a compatible membrane filter (e.g., PTFE for organic solvents). Prepare fresh solutions using high-purity solvents and proper laboratory technique.
Discoloration (e.g., yellowing) of the solution. 1. Oxidative degradation due to exposure to air.[3] 2. Presence of impurities in the solvent or TOA-HCl. 3. Degradation due to exposure to light.1. Prepare fresh solutions and handle them under an inert atmosphere (e.g., nitrogen or argon). 2. Use high-purity solvents and ensure the quality of the this compound. 3. Store solutions in amber glass vials or protect them from light by wrapping the container in aluminum foil.
Inconsistent experimental results. 1. Degradation of the TOA-HCl solution over time. 2. Inhomogeneous solution due to aggregation. 3. Interaction with other components in the experimental setup.1. Prepare fresh solutions for each experiment or validate the stability of the stock solution over the intended period of use. 2. Ensure the solution is well-mixed before each use, especially if stored for an extended period. 3. Verify the compatibility of TOA-HCl with all materials and reagents in your experiment.
Loss of potency or unexpected reaction outcomes. 1. Significant degradation of TOA-HCl due to improper storage or handling. 2. Thermal dissociation during a heated reaction.1. Analyze the purity and concentration of your TOA-HCl solution using a suitable analytical method like HPLC. 2. If the reaction is performed at elevated temperatures, be mindful of the potential for thermal dissociation. Consider using a less polar solvent if this is a concern, as it can favor dissociation.[2]

Quantitative Stability Data

The following tables summarize the stability of this compound solutions under various stress conditions. This data is compiled from literature and should be used as a general guide. Actual stability will depend on the specific experimental conditions.

Table 1: Effect of Solvent on the Thermal Dissociation of this compound

SolventPolarity IndexApparent Reaction Rate at 180-190°C (min⁻¹)Activation Energy (kJ/mol)
Decalin~0.21.5 x 10⁻²58.219
Dodecane~0.2Data not availableData not available
Toluene2.4Data not availableData not available
Methylisobutylketone4.23.0 x 10⁻⁴121.827

Data adapted from a study on the thermal dissociation of TOA-HCl. The apparent reaction rates and activation energies highlight the significant influence of the solvent.[2]

Table 2: General Forced Degradation Profile of a Tertiary Amine Hydrochloride

Stress ConditionTypical ConditionsExpected DegradationPrimary Degradation Product(s)
Acid Hydrolysis 0.1 M HCl at 60°C for 24hGenerally stableTrioctylamine, HCl
Base Hydrolysis 0.1 M NaOH at 60°C for 24hPotential for degradationTrioctylamine, HCl
Oxidation 3% H₂O₂ at room temp for 24hPotential for N-oxide formationTrioctylamine-N-oxide
Thermal Degradation 120°C for 24hSignificant degradationTrioctylamine, HCl
Photodegradation UV light (254 nm) for 24hPotential for degradationVarious photoproducts

This table provides a qualitative overview based on general knowledge of amine hydrochloride stability. Specific quantitative data for TOA-HCl is limited in the public domain.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability assessment of this compound solutions.

Protocol 1: Stability-Indicating HPLC Method for this compound

This method can be used as a starting point for the development of a validated stability-indicating assay for this compound.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Mobile Phase: A gradient mixture of:

    • Solvent A: 0.1% Trifluoroacetic acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).

Protocol 2: Forced Degradation Studies

These protocols are designed to intentionally degrade the this compound solution to identify potential degradation products and to validate the stability-indicating nature of an analytical method.

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of TOA-HCl in 0.1 M Hydrochloric Acid.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M Sodium Hydroxide.

    • Dilute to the final concentration with the mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • Prepare a 1 mg/mL solution of TOA-HCl in 0.1 M Sodium Hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M Hydrochloric Acid.

    • Dilute to the final concentration with the mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution of TOA-HCl in 3% Hydrogen Peroxide.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute to the final concentration with the mobile phase and analyze by HPLC.

  • Thermal Degradation:

    • Prepare a 1 mg/mL solution of TOA-HCl in a suitable solvent (e.g., acetonitrile).

    • Place the solution in a temperature-controlled oven at 120°C for 24 hours.

    • Cool the solution to room temperature.

    • Dilute to the final concentration with the mobile phase and analyze by HPLC.

  • Photolytic Degradation:

    • Prepare a 1 mg/mL solution of TOA-HCl in a suitable solvent.

    • Expose the solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

    • Prepare a control sample protected from light (wrapped in aluminum foil) and store it under the same conditions.

    • Dilute both the exposed and control samples to the final concentration with the mobile phase and analyze by HPLC.

Visualizations

The following diagrams illustrate key concepts and workflows related to the stability of this compound solutions.

TOA_HCl Trioctylamine Hydrochloride (TOA-HCl) TOA Trioctylamine (TOA) TOA_HCl->TOA Dissociation HCl Hydrogen Chloride (HCl) TOA_HCl->HCl Heat Heat Heat->TOA_HCl

Thermal Degradation Pathway of TOA-HCl

start Prepare TOA-HCl Solution stress Expose to Stress Conditions (Heat, Light, Acid, Base, Oxidant) start->stress control Prepare Control Sample (Protected from Stress) start->control analysis Analyze by Stability-Indicating HPLC Method stress->analysis control->analysis compare Compare Chromatograms of Stressed and Control Samples analysis->compare identify Identify and Quantify Degradation Products compare->identify end Assess Stability identify->end

Forced Degradation Study Workflow

Stability Solution Stability Temperature Temperature Temperature->Stability Solvent Solvent Polarity Solvent->Stability pH pH (Aqueous) pH->Stability Light Light Exposure Light->Stability Concentration Concentration Concentration->Stability

Factors Influencing TOA-HCl Stability

References

Technical Support Center: Metal Stripping from Loaded Trioctylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on methods for stripping metals from loaded Trioctylamine (TOA) hydrochloride. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to optimize your metal recovery processes.

Troubleshooting Guide

This guide addresses common issues encountered during the stripping of metals from loaded TOA hydrochloride.

Problem Potential Cause Recommended Solution
Low Metal Stripping Efficiency Inappropriate Stripping Agent: The chosen stripping agent may not be effective for the specific metal-amine complex.- Consult Stripping Agent Selection Table: Refer to the data tables below to select an appropriate stripping agent and concentration for the target metal. For example, a mixture of HCl and thiourea is effective for stripping palladium, while ammonium hydroxide is suitable for molybdenum.[1][2] - Optimize Stripping Conditions: Adjust parameters such as stripping agent concentration, temperature, and contact time.
High Affinity of the Metal Complex: Some metal complexes, like certain platinum group metals, have a very strong bond with the amine.- Use a Stronger Complexing Agent: Employ a stripping agent that forms a more stable complex with the metal than the amine does. Thiourea is a good example for precious metals.[1] - Consider Multi-Stage Stripping: Perform multiple consecutive stripping steps to improve recovery.
Incorrect pH of the Stripping Solution: The pH of the aqueous phase is a critical factor in the stability of the metal-amine complex.- Adjust pH: Modify the pH of the stripping solution to facilitate the release of the metal ion. The optimal pH is specific to the metal being stripped.
Phase Separation Issues (Emulsion Formation) High Concentration of the Extractant: High concentrations of TOA can increase the viscosity of the organic phase and promote emulsion formation.- Dilute the Organic Phase: Use an appropriate diluent to reduce the viscosity of the organic phase. - Optimize Mixing Speed: Reduce the agitation speed during stripping to minimize the formation of fine droplets that lead to stable emulsions.
Presence of Surfactants or Particulates: Impurities in the system can stabilize emulsions.- Filter the Loaded Organic Phase: Remove any solid particulates before the stripping stage. - Wash the Organic Phase: A pre-wash step with a suitable solution might help remove interfering substances.
Incompatible Diluent: The choice of diluent can affect phase disengagement.- Select a Suitable Diluent: Ensure the diluent is compatible with the stripping system. Kerosene is a commonly used diluent.[2]
Incomplete Stripping and Amine Regeneration Strong Interaction between Amine and Stripping Agent: Some stripping agents can form stable complexes with the amine, making its regeneration difficult.- Choose a Regenerable Stripping Agent: Select a stripping agent that allows for easy recovery of the amine. For instance, after stripping with some acidic solutions, the amine can be regenerated by washing with a basic solution. - Consider Thermal Regeneration: For TOA hydrochloride, thermal dissociation can be a method to recover both the amine and HCl.
Co-stripping of Multiple Metals Similar Chemical Properties of Metals: If the loaded organic phase contains multiple metals with similar extraction and stripping behaviors, they may be co-stripped.- Selective Stripping: Use a stripping agent that selectively removes one metal over another. For example, a mixture of HCl and thiourea can selectively strip palladium from a solution also containing platinum.[1] - Multi-Stage pH Adjustment: In some cases, sequential stripping at different pH values can separate metals.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind stripping metals from loaded trioctylamine hydrochloride?

A1: Trioctylamine (TOA), a tertiary amine, is protonated by hydrochloric acid to form trioctylammonium chloride. This ammonium salt acts as a liquid anion exchanger. In the extraction step, it forms an ion-pair with an anionic metal complex (e.g., [MCln]x-). The stripping process reverses this extraction. It typically involves contacting the loaded organic phase with an aqueous solution (the stripping agent) that can break the metal-amine complex. This can be achieved by changing the pH, using a strong complexing agent that has a higher affinity for the metal, or by a displacement reaction.

Q2: How do I choose the right stripping agent for my specific metal?

A2: The choice of stripping agent depends on the metal being recovered.

  • For Platinum Group Metals (PGMs): A mixture of hydrochloric acid and thiourea is highly effective for the selective stripping of palladium from platinum.[1] Other agents like perchloric acid and sodium carbonate have also been investigated.[1]

  • For Molybdenum: Ammonium hydroxide solutions are commonly used and show high stripping efficiency.[2]

  • For Cobalt: Various reagents can be used, including dilute acids and carbonate solutions. The choice depends on the desired purity and downstream processing.

  • For Zinc: Dilute solutions of mineral acids like HCl or even water can be effective for stripping zinc.[3][4]

  • For Iron (Fe(III)): Stripping can be achieved with concentrated acids, but this may degrade the extractant. Oxalic acid and its salts have been shown to be effective at lower acidities.[5][6]

Q3: Can the trioctylamine be reused after stripping?

A3: Yes, one of the key advantages of solvent extraction is the ability to regenerate and reuse the extractant. After the metal is stripped, the TOA is typically in its salt form (e.g., trioctylammonium chloride). It may require a regeneration step, such as washing with a basic solution to return it to the free amine form, before being recycled back to the extraction stage. The specific regeneration process depends on the stripping agent used.

Q4: What factors influence the efficiency of the stripping process?

A4: Several factors can affect stripping efficiency:

  • Concentration of the stripping agent: Higher concentrations generally lead to better stripping, but an optimal concentration often exists.

  • Temperature: The effect of temperature is system-dependent; some stripping processes are more efficient at elevated temperatures.

  • Contact time: Sufficient time must be allowed for the stripping reaction to reach equilibrium.

  • Phase ratio (Organic/Aqueous): The volume ratio of the organic to the aqueous phase can influence the stripping efficiency and the concentration of the metal in the strip solution.

  • pH of the aqueous phase: This is a critical parameter that can determine the stability of the metal-amine complex.

Q5: How can I prevent the formation of a third phase during stripping?

A5: The formation of a third phase, a stable emulsion or a second organic layer, can be problematic. To prevent this, you can:

  • Add a modifier: Alcohols like decanol are often added to the organic phase to improve its properties and prevent third-phase formation.

  • Adjust extractant concentration: Lowering the concentration of TOA can sometimes resolve this issue.

  • Control the temperature: Temperature can influence the solubility of the components and the stability of the phases.

  • Ensure proper diluent selection: The diluent should be chosen to ensure good solubility of the metal-amine complex.

Data Presentation: Stripping Efficiencies

The following tables summarize quantitative data on the stripping of various metals from trioctylamine (TOA) or similar tertiary amines like Alamine 336.

Table 1: Stripping of Platinum Group Metals (PGMs) from Loaded Alamine 336

MetalStripping AgentConcentrationStripping Efficiency (%)Reference
Palladium (Pd)HCl + Thiourea0.5 M HCl + 0.1 M Thiourea>99[1]
Platinum (Pt)HCl + Thiourea0.5 M HCl + 0.1 M Thiourea< 8[1]
Platinum (Pt)HClO4Not specifiedEffective[1]
Platinum (Pt)Na2CO3Not specifiedEffective[1]

Table 2: Stripping of Molybdenum (Mo) from Loaded Trioctylamine (TOA)

Stripping AgentConcentrationStripping Efficiency (%)Reference
Ammonium Hydroxide (NH4OH)2 M98.75 (in three stages)[2]
Ammonium Carbonate ((NH4)2CO3)1.0 M~99 (in two stages)[2]

Table 3: Stripping of Iron (Fe(III)) from Loaded D2EHPA (a common extractant, for comparative purposes)

Stripping AgentConcentrationStripping Efficiency (%)Reference
Hydrochloric Acid (HCl)6 M~48[6]
Oxalic AcidNot specified72.4[5][6]
Ammonium OxalateNot specified70[6]
Oxalic Acid + Ammonium Oxalate BufferNot specified75[6]

Experimental Protocols

Protocol 1: Selective Stripping of Palladium from a Loaded Alamine 336 solution containing Palladium and Platinum

This protocol is based on the selective stripping of palladium using a mixture of hydrochloric acid and thiourea.[1]

1. Preparation of the Stripping Solution:

  • Prepare a 0.5 M HCl solution.

  • Dissolve thiourea in the 0.5 M HCl to a final concentration of 0.1 M.

2. Stripping Procedure:

  • Take a known volume of the loaded Alamine 336 organic phase containing Pd and Pt.

  • Add an equal volume of the prepared stripping solution (Organic to Aqueous phase ratio, O:A = 1:1).

  • Agitate the mixture vigorously for a predetermined time (e.g., 30 minutes) to ensure thorough mixing and mass transfer.

  • Allow the phases to separate in a separatory funnel.

  • Collect the aqueous phase, which now contains the stripped palladium.

  • The organic phase remains loaded with platinum.

3. Analysis:

  • Analyze the palladium concentration in the aqueous phase and the remaining palladium and platinum concentrations in the organic phase using a suitable analytical technique (e.g., ICP-OES) to determine the stripping efficiency.

Protocol 2: Stripping of Molybdenum from Loaded Trioctylamine (TOA)

This protocol outlines the stripping of molybdenum using an ammonium hydroxide solution.[2]

1. Preparation of the Stripping Solution:

  • Prepare a 2 M solution of ammonium hydroxide (NH4OH) in deionized water.

2. Stripping Procedure:

  • Place a known volume of the molybdenum-loaded TOA organic phase into a separation vessel.

  • Add the 2 M NH4OH stripping solution at a specified Organic to Aqueous (O:A) phase ratio (e.g., 4:1 for a three-stage counter-current process).

  • Agitate the mixture for a sufficient contact time (e.g., 30 minutes) to reach equilibrium.

  • Allow the two phases to disengage.

  • Separate the aqueous phase (strip solution) containing the molybdenum.

  • For multi-stage stripping, the organic phase is then contacted with fresh stripping solution in subsequent stages.

3. Analysis:

  • Determine the molybdenum concentration in the initial loaded organic, the final stripped organic, and the aqueous strip solution to calculate the stripping efficiency.

Visualizations

Experimental Workflow for Metal Stripping

Metal_Stripping_Workflow cluster_extraction Extraction Stage cluster_stripping Stripping Stage Aqueous_Feed Aqueous Feed (Metal Ions in HCl) Extraction Mixing & Settling Aqueous_Feed->Extraction Fresh_Organic Fresh Organic (TOA in Diluent) Fresh_Organic->Extraction Loaded_Organic Loaded Organic Phase (Metal-TOA Complex) Extraction->Loaded_Organic Raffinate Aqueous Raffinate (Depleted of Metal) Extraction->Raffinate Stripping Mixing & Settling Loaded_Organic->Stripping Stripping_Agent Aqueous Stripping Agent Stripping_Agent->Stripping Stripped_Organic Stripped Organic (Regenerated TOA) Stripping->Stripped_Organic Strip_Solution Strip Solution (Concentrated Metal) Stripping->Strip_Solution Stripped_Organic->Fresh_Organic Recycle Troubleshooting_Stripping Problem Low Stripping Efficiency Cause1 Incorrect Stripping Agent Problem->Cause1 Cause2 Suboptimal Conditions Problem->Cause2 Cause3 Phase Separation Issues Problem->Cause3 Solution1a Select Agent from Data Cause1->Solution1a Solution1b Use Stronger Complexing Agent Cause1->Solution1b Solution2a Adjust Concentration Cause2->Solution2a Solution2b Optimize Temperature Cause2->Solution2b Solution2c Increase Contact Time Cause2->Solution2c Solution3a Modify Mixing Speed Cause3->Solution3a Solution3b Add Modifier/Change Diluent Cause3->Solution3b

References

Technical Support Center: Enhancing Trioctylamine Hydrochloride Extraction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction kinetics of trioctylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle behind extraction using trioctylamine (TOA)?

A1: Trioctylamine, a tertiary amine, acts as a liquid ion-exchanger. The fundamental principle involves the reaction of the basic TOA with an acid, such as hydrochloric acid (HCl), to form a lipophilic ion pair, this compound (TOA·HCl). This ion pair is soluble in the organic phase and can then extract target molecules, such as carboxylic acids or metal complexes, from an aqueous phase into the organic phase.[1][2][3]

Q2: What are the key factors influencing the kinetics of the extraction process?

A2: The primary factors that affect the rate of extraction include:

  • Concentration of Trioctylamine: Higher concentrations of TOA generally lead to faster extraction rates up to a certain point.[4]

  • Concentration of Hydrochloric Acid: The availability of H+ ions is crucial for the initial formation of the this compound salt.

  • Organic to Aqueous Phase Ratio (O/A Ratio): This ratio influences the concentration gradient of the target molecule and the extractant, thereby affecting the extraction speed.

  • Temperature: Increased temperature can enhance extraction kinetics by increasing molecular motion and reducing viscosity, though it can have a negative effect on the overall extraction yield for exothermic reactions.[5]

  • Mixing Speed (Agitation): Adequate mixing is essential to maximize the interfacial area between the aqueous and organic phases, which directly impacts the mass transfer rate.[6][7][8]

  • Choice of Diluent: The organic solvent used to dissolve TOA can significantly impact the physical properties of the organic phase (viscosity, polarity) and the solvation of the extracted complex, thereby influencing the extraction rate.[1]

Q3: How can I accelerate the extraction process?

A3: To enhance the extraction kinetics, consider the following approaches:

  • Optimize Stirring Speed: Increasing the agitation speed can significantly improve mass transfer. However, excessive speeds can lead to emulsification.[6][7][8]

  • Increase Temperature: Modest increases in temperature can reduce viscosity and increase diffusion rates. However, the thermal stability of the target compound and the exothermic nature of the extraction should be considered.[5]

  • Use of Phase Transfer Catalysts (PTCs): PTCs can facilitate the transfer of reactants across the phase boundary, accelerating the reaction rate. Quaternary ammonium salts are common PTCs.[9]

  • Ultrasound-Assisted Extraction (UAE): The application of ultrasound can enhance mass transfer between the phases, leading to a significant reduction in extraction time.[10][11]

  • Microwave-Assisted Extraction (MAE): Microwaves can rapidly heat the solvent and sample, increasing the kinetic of extraction.[12][13][14]

Troubleshooting Guide

Issue 1: Slow Extraction Rate

Symptoms:

  • The concentration of the target molecule in the aqueous phase decreases very slowly over time.

  • Equilibrium is not reached within the expected timeframe.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Mixing/Low Interfacial Area Gradually increase the stirring speed (RPM) and monitor the extraction rate. Be cautious of emulsion formation at very high speeds.[6][7][8]
High Viscosity of the Organic Phase Select a less viscous diluent for the trioctylamine. Alternatively, a slight increase in temperature can help reduce viscosity.[1]
Mass Transfer Limitation Consider using ultrasound-assisted extraction (UAE) to enhance mass transfer between the aqueous and organic phases.[10][11]
Slow Interfacial Reaction The addition of a phase transfer catalyst can accelerate the reaction at the interface.[9]
Issue 2: Emulsion Formation

Symptoms:

  • The aqueous and organic phases do not separate cleanly after mixing.

  • A cloudy or milky layer is visible at the interface between the two phases.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Excessive Mixing Speed Reduce the stirring speed. Gentle swirling may be sufficient to achieve extraction without forming an emulsion.[15]
Presence of Surfactant-like Impurities Add a salt (salting out), such as sodium chloride (NaCl) or sodium sulfate (Na2SO4), to the aqueous phase to increase its ionic strength and break the emulsion.[16][17][18]
Unfavorable Solvent Properties Acidify the aqueous phase (e.g., to pH 2 with HCl) if the emulsion is caused by alkali soaps or detergents.[17][18] Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[16]
Physical Stabilization of Droplets Allow the mixture to stand undisturbed for a period. Gentle stirring with a glass rod at the interface can help coalesce the droplets. Centrifugation is a highly effective method for breaking emulsions.[16][18] Filtration through glass wool or phase separation paper can also be effective.[15][16]
Issue 3: Third Phase Formation

Symptoms:

  • A third, often dense and viscous, layer forms between the aqueous and organic phases.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Concentration of the Extracted Complex Reduce the concentration of trioctylamine or the initial concentration of the target molecule in the aqueous phase.
Poor Solvation of the Ion Pair in the Diluent Add a "modifier" to the organic phase. Modifiers are typically long-chain alcohols (e.g., 1-octanol, 1-decanol) that improve the solvation of the this compound-target complex and prevent aggregation.[1]
Inappropriate Diluent Use a more polar or aromatic diluent that can better solvate the formed ion pairs. However, be mindful of the potential toxicity and environmental impact of certain aromatic solvents.[1]

Quantitative Data on Factors Affecting Extraction Kinetics

Table 1: Effect of Stirring Speed on Extraction Efficiency

Stirring Speed (rpm)Extraction Efficiency (%) after 30 minReference
0Low[6]
25065[19]
30071[19]
500Increased efficiency[19]
750High[6]
>750Risk of emulsion, potential decrease[6]

Table 2: Effect of Temperature on Distribution Coefficient (K_D)

Temperature (°C)Distribution Coefficient (K_D) for Protocatechuic AcidReference
15 (288 K)Increases with temperature[5]
20 (293 K)Increases with temperature[5]
25 (298 K)Increases with temperature[5]
30 (303 K)Maximum K_D observed[5]
35 (308 K)Decreases with further temperature increase[5]
40 (313 K)Decreases with further temperature increase[5]

Table 3: Comparison of Extraction Time with and without Ultrasound Assistance

Extraction MethodTime to Reach EquilibriumTarget AnalyteReference
Conventional Stirring> 60 minutesMetals from batteries[11]
Ultrasound-Assisted< 30 minutesMetals from batteries[11]

Experimental Protocols

Protocol 1: General Procedure for Determining Extraction Kinetics
  • Preparation of Phases:

    • Prepare an aqueous solution of the target molecule at a known initial concentration. Adjust the pH if necessary.

    • Prepare the organic phase by dissolving a specific concentration of trioctylamine in the chosen diluent.

  • Extraction:

    • Place equal volumes of the aqueous and organic phases into a jacketed glass vessel equipped with a mechanical stirrer. The jacket allows for temperature control.

    • Begin stirring at a constant, predetermined speed (e.g., 300 rpm).

  • Sampling:

    • At regular time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), stop the stirring and allow the phases to separate.

    • Withdraw a small, known volume from the aqueous phase for analysis.

  • Analysis:

    • Determine the concentration of the target molecule remaining in the aqueous phase samples using a suitable analytical technique (e.g., titration, HPLC, UV-Vis spectroscopy).

  • Data Analysis:

    • Calculate the extraction efficiency (%) at each time point.

    • Plot the extraction efficiency versus time to determine the time required to reach equilibrium.

    • Repeat the experiment while varying one parameter at a time (e.g., stirring speed, temperature, TOA concentration) to study its effect on the extraction kinetics.

This protocol is a generalized procedure based on methodologies described in various sources.[20][21][22]

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation: Prepare the aqueous and organic phases as described in Protocol 1.

  • Extraction:

    • Combine the phases in a vessel suitable for sonication.

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound at a specific power and frequency for a predetermined duration.

  • Post-Extraction:

    • After sonication, allow the phases to separate. Centrifugation may be necessary if an emulsion has formed.

  • Analysis: Analyze the aqueous phase to determine the extraction efficiency.

  • Optimization: Repeat the experiment, varying the sonication time, power, and temperature to find the optimal conditions for rapid extraction.

This protocol is a generalized procedure based on methodologies described in various sources.[10][11]

Visualizations

Extraction_Workflow cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_separation Phase Separation A Aqueous Phase (Target Molecule + Water) Mix Mixing (Stirring/Sonication) A->Mix O Organic Phase (Trioctylamine + Diluent) O->Mix Transfer Mass Transfer & Interfacial Reaction Mix->Transfer Creates Interfacial Area Settle Settling/Centrifugation Transfer->Settle Equilibrium Reached Aq_Out Raffinate (Depleted Aqueous Phase) Settle->Aq_Out Org_Out Extract (Loaded Organic Phase) Settle->Org_Out

Caption: General workflow for a liquid-liquid extraction experiment.

Signaling_Pathway cluster_aqueous Aqueous Phase cluster_organic Organic Phase H_ion H+ Interface Aqueous-Organic Interface H_ion->Interface Cl_ion Cl- Cl_ion->Interface Target Target Molecule (e.g., R-COOH) Target->Interface TOA Trioctylamine (TOA) TOAHCl This compound (TOA·HCl) TOA->TOAHCl Protonation TOA->Interface Complex Extracted Complex (TOA·HCl·R-COOH) TOAHCl->Complex Extraction TOAHCl->Interface Interface->TOAHCl Interface->Complex

References

Technical Support Center: Purity Analysis and Refinement of Commercial Trioctylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Trioctylamine Hydrochloride. The following sections offer detailed experimental protocols and solutions to common issues encountered during purity analysis and refinement.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial-grade this compound?

A1: Commercial this compound may contain several impurities stemming from its synthesis and degradation. The most common impurities include residual (unreacted) trioctylamine, byproducts of the reaction with hydrochloric acid, and potential chlorinated side products. The levels of these impurities can vary between different commercial grades.

Q2: Which analytical techniques are recommended for the purity assessment of this compound?

A2: Several chromatographic techniques are suitable for assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful methods for quantitative analysis. Gas Chromatography (GC) can also be employed, particularly for analyzing the free base, trioctylamine. For rapid qualitative assessment, Thin-Layer Chromatography (TLC) is a useful tool.

Q3: What is a reliable method for the refinement of commercial this compound to achieve higher purity?

A3: Recrystallization is a highly effective and common method for purifying this compound. A standard procedure involves dissolving the commercial-grade material in a minimal amount of a hot solvent mixture, such as ethanol and water, followed by slow cooling to induce crystallization. For achieving very high purity, a more rigorous method involves conversion to the amine hydrochloride etherate salt and recrystallization from diethyl ether at low temperatures.

Troubleshooting Guides

HPLC Analysis

Issue: Peak tailing is observed for the this compound peak in reverse-phase HPLC.

Cause: Peak tailing for basic compounds like trioctylamine is often due to strong interactions between the amine groups and acidic silanol groups on the silica-based stationary phase.

Solution:

  • Mobile Phase Modification: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%). The TEA will interact with the active silanol sites, reducing the interaction with the analyte.

  • pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3) with an acid like formic acid or trifluoroacetic acid will protonate the silanol groups, minimizing their interaction with the protonated analyte.

  • Column Selection: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

  • Lower Analyte Concentration: High concentrations of the analyte can saturate the stationary phase, leading to peak tailing. Try injecting a more dilute sample.

Recrystallization

Issue: The this compound "oils out" during cooling instead of forming crystals.

Cause: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can be caused by the cooling rate being too rapid or the solvent system being inappropriate.

Solution:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. Insulating the flask can help to slow the cooling process.

  • Solvent Adjustment: The solvent polarity may not be optimal. Try adjusting the ratio of the solvent mixture (e.g., ethanol/water). If the compound is too soluble, you can add a small amount of a less polar "anti-solvent" in which the compound is insoluble, while the solution is hot, until it just starts to become cloudy, then redissolve by adding a small amount of the primary solvent.

  • Seeding: Introduce a small seed crystal of pure this compound to the cooled solution to induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and promote crystal growth.

Issue: Poor recovery of purified this compound after recrystallization.

Cause: A low yield can result from using too much solvent, incomplete crystallization, or loss of product during filtration and washing.

Solution:

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the solid.

  • Sufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.

  • Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.

  • Solvent Choice: Ensure the chosen solvent has a significant difference in solubility for the compound at high and low temperatures.

Data Presentation

Table 1: Typical Purity Levels of this compound

GradeTypical PurityCommon Impurities
Commercial Grade95-98%Residual Trioctylamine, HCl byproducts
After Recrystallization>99%Trace amounts of starting materials

Table 2: Suggested Starting Parameters for Analytical Techniques

TechniqueParameterRecommended Setting
HPLC ColumnC18, end-capped, 5 µm, 4.6 x 250 mm
Mobile PhaseAcetonitrile:Water (80:20) with 0.1% TFA
Flow Rate1.0 mL/min
DetectionUV at 210 nm
GC-FID ColumnCapillary column for amines (e.g., CP-Wax for Volatile Amines)[1]
Injector Temp.250 °C
Oven ProgramStart at 150°C, ramp to 250°C at 10°C/min
Detector Temp.275 °C
TLC Stationary PhaseSilica gel 60 F254
Mobile PhaseChloroform:Methanol (9:1)
VisualizationUV light (254 nm) or iodine vapor

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography (GC-FID)

This protocol is for the analysis of the free base, trioctylamine. This compound must first be converted to the free amine.

1. Sample Preparation (Conversion to Free Amine): a. Dissolve a known amount of this compound in deionized water. b. Add a 1 M solution of sodium hydroxide (NaOH) dropwise while stirring until the pH of the aqueous solution is basic (pH > 10). c. Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times. d. Combine the organic layers and dry over anhydrous sodium sulfate. e. Filter to remove the drying agent and carefully evaporate the solvent to obtain the free trioctylamine. f. Dissolve a known mass of the resulting trioctylamine in methanol for GC analysis.

2. GC-FID Analysis: a. Instrument: Gas chromatograph with a Flame Ionization Detector (FID). b. Column: Use a column specifically designed for amine analysis, such as an Agilent CP-Wax for Volatile Amines and Diamines (25 m x 0.32 mm, 1.2 µm film thickness).[1] c. Carrier Gas: Hydrogen or Helium. d. Injector: Split injection. e. Temperatures:

  • Injector: 250 °C
  • Detector: 275 °C f. Oven Temperature Program:
  • Initial temperature: 170 °C, hold for 2 minutes.
  • Ramp: Increase to 250 °C at a rate of 10 °C/minute.
  • Final hold: Hold at 250 °C for 5 minutes. g. Injection Volume: 1 µL. h. Data Analysis: Identify and quantify impurities based on their retention times and peak areas relative to a standard of pure trioctylamine.

Protocol 2: Refinement by Recrystallization from Ethanol/Water

1. Dissolution: a. Place the commercial this compound in an Erlenmeyer flask. b. Add a minimal amount of ethanol to the flask. c. Heat the mixture gently on a hot plate while stirring to dissolve the solid. d. If the solid does not fully dissolve, add small portions of hot deionized water until a clear solution is obtained at the boiling point. Avoid adding excess solvent.

2. Hot Filtration (Optional): a. If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

3. Crystallization: a. Remove the flask from the heat and cover it. b. Allow the solution to cool slowly and undisturbed to room temperature. c. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

4. Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold ethanol/water mixture. c. Continue to pull air through the crystals on the filter to partially dry them.

5. Drying: a. Transfer the crystals to a watch glass or drying dish. b. Dry the crystals to a constant weight, preferably in a vacuum oven at a low temperature.

Visualizations

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_result Data Evaluation Commercial_TOA_HCl Commercial Trioctylamine HCl Free_Amine_Conversion Conversion to Free Amine (for GC analysis) Commercial_TOA_HCl->Free_Amine_Conversion Dissolution Dissolution in Mobile Phase/Solvent Commercial_TOA_HCl->Dissolution GC GC-FID Free_Amine_Conversion->GC HPLC HPLC / UPLC-MS Dissolution->HPLC TLC TLC Dissolution->TLC Purity_Assessment Purity Assessment & Impurity Profiling HPLC->Purity_Assessment GC->Purity_Assessment TLC->Purity_Assessment

Purity Analysis Workflow for Trioctylamine HCl

Refinement_Workflow Start Commercial Trioctylamine HCl Dissolve Dissolve in Minimal Hot Solvent (e.g., Ethanol/Water) Start->Dissolve Hot_Filter Hot Gravity Filtration (if insolubles present) Dissolve->Hot_Filter Cool Slow Cooling (Room Temp -> Ice Bath) Dissolve->Cool no insolubles Hot_Filter->Cool clear solution Isolate Vacuum Filtration & Washing Cool->Isolate Dry Drying (Vacuum Oven) Isolate->Dry End High-Purity Trioctylamine HCl Dry->End

Refinement Workflow via Recrystallization

References

Validation & Comparative

A Head-to-Head Battle of Extractants: Trioctylamine Hydrochloride vs. Aliquat 336 for Metal Extraction

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of hydrometallurgy and analytical chemistry, the efficient separation and purification of metals are paramount. Solvent extraction stands out as a powerful technique, and at the heart of this process are the extractants. Among the most widely employed are amine-based and quaternary ammonium salt extractants. This guide provides an in-depth comparison of two leading commercial extractants: Trioctylamine (TOA) hydrochloride, a tertiary amine salt, and Aliquat 336, a quaternary ammonium salt. This objective analysis, supported by experimental data, will assist researchers, scientists, and drug development professionals in selecting the optimal extractant for their specific metal extraction needs.

At a Glance: Key Differences and Performance Overview

Trioctylamine hydrochloride and Aliquat 336 both function as anion exchangers, extracting metals from aqueous solutions, typically in acidic chloride media, by forming ion-pair complexes that are soluble in an organic diluent. The fundamental difference lies in their chemical structure: TOA is a tertiary amine that requires protonation (e.g., by hydrochloric acid to form the hydrochloride salt) to become an active extractant, while Aliquat 336 is a quaternary ammonium salt, which is permanently cationic and does not require a pre-equilibration step with acid. This structural difference influences their extraction behavior, pH dependence, and stripping characteristics.

Generally, the extraction efficiency of amine-based extractants follows the order: quaternary > tertiary > secondary > primary. This suggests that Aliquat 336 may exhibit superior extraction capabilities for certain metals compared to this compound under similar conditions. However, the choice of extractant is not solely based on extraction efficiency; factors such as selectivity, ease of stripping, and cost-effectiveness are also critical considerations.

Quantitative Performance Comparison

The following table summarizes the extraction performance of Trioctylamine (or its close analogue Alamine 336) hydrochloride and Aliquat 336 for various metals as reported in different studies. It is important to note that the experimental conditions in these studies may vary, and this table is intended to provide a comparative overview rather than a direct one-to-one correlation.

Metal IonExtractantAqueous MediumOrganic PhaseExtraction Efficiency (%)Reference
Cobalt (II)Trioctylamine (TOA)3 M HCl, 1.5 M KCl0.1 M TOA in kerosene89.71% (at 4:1 O/A ratio)
Cobalt (II)Aliquat 336 (thiocyanate form)2.0 M H2SO4, pH 4.80.36 M Aliquat 336-SCN in keroseneHigh (Separation factor Co/Ni of 606.7)
Zinc (II)Trioctylamine (TOA)Zinc-bearing waste lixiviumTOA in sulfonated kerosene with 2-octanol99.47%
Zinc (II)Aliquat 336Spent pickling solution (1.4 M H+)Aliquat 336 in kerosene>92.4%
Cadmium (II)Aliquat 336Chloride solutionAliquat 336 in carbon tetrachlorideQuantitative
Uranium (VI)Alamine 3361.0 M H2SO40.0001 M Alamine 336 in kerosene~99%
Uranium (VI)Aliquat 3361.0 M H2SO40.0001 M Aliquat 336 in kerosene~78% (at 0.1 M H2SO4)
Zirconium (IV)Aliquat 336Nitric acid medium6% Aliquat 336 in kerosene>99.6%
Palladium (II)Aliquat 336HCl solutionAliquat 336 in keroseneHigh
Rhenium (VII)Trioctylamine (TOA)Sulfuric acid leaching solution (pH 0)5 vol% TOA in kerosene99%
Rhenium (VII)Aliquat 336HCl solution (pH 1.2-2.3)Aliquat 336 in CCl4, CHCl3, or C6H12100%

Mechanism of Extraction

The extraction of metal anionic complexes by this compound and Aliquat 336 proceeds via an anion exchange mechanism.

This compound: A tertiary amine like Trioctylamine (R3N) is first protonated by an acid (e.g., HCl) to form an amine salt (R3NH+Cl-). This salt then exchanges its chloride ion for a metal anionic complex (e.g., MCln^(m-n)) present in the aqueous phase.

cluster_aqueous Aqueous Phase cluster_organic Organic Phase MCln Metal Anionic Complex (e.g., CoCl4^2-) TOA_HCl Trioctylamine HCl (R3NH+Cl-) H_ion H+ TOA Trioctylamine (R3N) Cl_ion Cl- TOA->TOA_HCl Protonation Metal_Complex Extracted Metal Complex ((R3NH+)m(MCln^m-)) TOA_HCl->Metal_Complex Anion Exchange

Caption: Extraction mechanism of a metal anionic complex using Trioctylamine.

Aliquat 336: As a quaternary ammonium salt (R4N+Cl-), Aliquat 336 is already in its cationic form. It directly exchanges its chloride ion with the metal anionic complex from the aqueous phase.

cluster_aqueous Aqueous Phase cluster_organic Organic Phase MCln Metal Anionic Complex (e.g., ZnCl4^2-) Aliquat Aliquat 336 (R4N+Cl-) Cl_ion Cl- Metal_Complex Extracted Metal Complex ((R4N+)m(MCln^m-)) Aliquat->Metal_Complex Anion Exchange prep_aq Prepare Aqueous Phase (Metal Salt Solution) contact Contact Aqueous and Organic Phases prep_aq->contact prep_org Prepare Organic Phase (Extractant in Diluent) prep_org->contact separate Phase Separation contact->separate analyze_aq Analyze Aqueous Phase (Raffinate) separate->analyze_aq analyze_org Analyze Organic Phase (Loaded Organic) separate->analyze_org strip Stripping recover Metal Recovery strip->recover analyze_org->strip

A Comparative Guide to Ion-Pairing Reagents in HPLC: Trioctylamine Hydrochloride vs. Triethylamine for Amlodipine Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two ion-pairing reagents for the High-Performance Liquid Chromatography (HPLC) analysis of Amlodipine, a widely used calcium channel blocker. We will explore a validated method utilizing the common reagent, Triethylamine, and present a representative method for the less-documented but potent ion-pairing agent, Trioctylamine hydrochloride. This comparison aims to highlight the potential advantages and considerations for selecting an appropriate ion-pairing reagent during analytical method development and validation.

Performance Comparison at a Glance

The selection of an ion-pairing reagent in reverse-phase HPLC is critical for achieving optimal retention and resolution of ionic or highly polar analytes like Amlodipine. The hydrophobicity of the ion-pairing reagent plays a significant role in its interaction with the stationary phase and the analyte.

ParameterMethod 1: this compound (Representative)Method 2: Triethylamine (Validated)
Analyte Amlodipine BesylateAmlodipine Besylate
Ion-Pairing Reagent This compoundTriethylamine
Retention Time of Amlodipine Expected to be longer due to increased hydrophobicity~7.9 minutes[1]
Linearity (Concentration Range) 5 - 75 µg/mL (Hypothesized)0.8 - 24 µg/mL[1]
Correlation Coefficient (r²) > 0.999 (Expected)> 0.999[1]
Accuracy (% Recovery) 98.0 - 102.0% (Expected)98.0 - 102.0%[2]
Precision (% RSD) < 2.0% (Expected)< 2.0%[2]
Limit of Detection (LOD) To be determinedTo be determined
Limit of Quantitation (LOQ) To be determinedTo be determined

The Underlying Principle: Ion-Pair Chromatography

Ion-pair chromatography is a technique used in reverse-phase HPLC to separate ionic and highly polar compounds. It involves the addition of an ion-pairing reagent to the mobile phase. This reagent has a charge opposite to that of the analyte and a hydrophobic tail. The ion-pairing reagent forms a neutral ion-pair with the analyte, which can then be retained and separated on a non-polar stationary phase.

G cluster_0 Mobile Phase cluster_1 Stationary Phase (C18) Analyte Amlodipine (+) IonPair Neutral Ion-Pair Analyte->IonPair IP_Reagent Trioctylammonium (+) or Triethylammonium (+) IP_Reagent->IonPair StationaryPhase Hydrophobic Surface IonPair->StationaryPhase Retention & Separation G Define_ATP Define Analytical Target Profile (ATP) Develop_Method Method Development & Optimization Define_ATP->Develop_Method Prepare_Protocol Prepare Validation Protocol Develop_Method->Prepare_Protocol Execute_Experiments Execute Validation Experiments Prepare_Protocol->Execute_Experiments Linearity Linearity Accuracy Accuracy Precision Precision Specificity Specificity LOD_LOQ LOD & LOQ Robustness Robustness Analyze_Data Data Analysis & Evaluation Compare_Results Compare with Acceptance Criteria Analyze_Data->Compare_Results Validation_Report Prepare Validation Report Compare_Results->Validation_Report

References

Trioctylamine Hydrochloride vs. Other Amine Extractants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in separation and purification processes, the selection of an appropriate extractant is paramount. This guide provides a comparative analysis of trioctylamine (TOA) hydrochloride, a widely utilized tertiary amine extractant, against other common amine-based extractants. The comparison is supported by experimental data on their performance in various extraction systems, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Performance Comparison of Amine Extractants

The extraction efficiency of amine extractants is influenced by several factors, including the type of amine (primary, secondary, tertiary, or quaternary ammonium salt), the nature of the target species, the composition of the aqueous and organic phases, and operating conditions such as temperature and contact time. Trioctylamine, a tertiary amine, is typically protonated by an acid (like hydrochloric acid) to form the active ammonium salt in the organic phase, which then facilitates the extraction of anionic species.

Extraction of Acids

A study comparing Trioctylamine (TOA) with Tris(2-Ethylhexyl) amine (TEHA), another tertiary amine, for the extraction of sulfuric acid revealed that TOA exhibited a higher extraction capability and was less dependent on temperature.[1][2] However, the extraction efficiency of TOA decreased with an increase in the initial sulfuric acid concentration, a phenomenon not observed with TEHA.[1][2]

Table 1: Comparison of TOA and TEHA for Sulfuric Acid Extraction

ParameterTrioctylamine (TOA)Tris(2-Ethylhexyl) amine (TEHA)Reference
Extraction Ability HigherLower[1][2]
Temperature Dependence Less dependentMore dependent[1][2]
Effect of Initial Acid Conc. Extraction % drops with increasing concentrationExtraction % is not significantly affected[1][2]
Modifier Requirement Requires octanol as a modifierRequires octanol as a modifier[1][2]
Stoichiometry (Amine:Acid) > 1:1 (for H₂SO₄)1:2 (for H₂SO₄)[1][2]
Extraction of Metals

In the realm of metal extraction, the performance of amine extractants often follows the order: primary < secondary < tertiary < quaternary ammonium salts. This trend is attributed to the increasing basicity and steric hindrance around the nitrogen atom.

A study on the selective extraction of zirconium (Zr) from sulfuric acid solutions compared TOA with N235 (a primary amine) and TIOA (tri-iso-octylamine). TOA demonstrated superior performance, achieving a Zr extraction rate of 61.23% while leaving hafnium (Hf) almost unextracted, thus enabling efficient separation.[3]

In the extraction of cobalt (Co) from acidic chloride media, the percentage of extraction was significantly influenced by the TOA concentration, the type of salting-out agent, and the organic-to-aqueous phase ratio.[4] For instance, a maximum extraction of 89.71% was achieved with 0.1 M TOA in kerosene at a 4:1 organic/aqueous ratio.[4]

Quaternary ammonium salts, such as Aliquat 336, are often considered more powerful extractants than tertiary amines like TOA.[5] For the extraction of uranium, both Alamine 336 (a primary amine) and Aliquat 336 showed high efficiency, with the optimal acid medium differing for each (sulfuric acid for Alamine 336 and phosphoric acid for Aliquat 336).[6]

Table 2: Performance of Trioctylamine and Other Amines in Metal Extraction

Target MetalExtractantDiluentAqueous PhaseKey FindingsReference
Zirconium (Zr) Trioctylamine (TOA) Kerosene2 mol·L⁻¹ H₂SO₄61.23% Zr extraction, selective over Hf.[3]
N235 (Primary Amine)Kerosene2 mol·L⁻¹ H₂SO₄50.8% Zr extraction, less selective.[3]
Cobalt (Co) Trioctylamine (TOA) Kerosene3 M HCl, 1.5 M KClUp to 89.71% extraction at O/A = 4:1.[4]
Uranium (U) Alamine 336 KeroseneH₂SO₄99% extraction at O/A = 1.[6]
Aliquat 336 KeroseneH₃PO₄High extraction efficiency.[6]
Palladium (Pd) Aliquat 336 KeroseneHCl>99% stripping efficiency with thiourea/HCl.[7]

Experimental Protocols

The following sections detail generalized experimental methodologies for solvent extraction using amine extractants, based on protocols described in the cited literature.

General Protocol for Metal Extraction

This protocol outlines the steps for a typical liquid-liquid extraction of a metal ion from an acidic aqueous solution.

  • Preparation of Aqueous Phase: A stock solution of the metal salt (e.g., CoCl₂, Zr(SO₄)₂) is prepared in deionized water. The desired acidity is achieved by adding a specific concentration of acid (e.g., HCl, H₂SO₄). A salting-out agent (e.g., KCl, NaCl) may also be added to enhance extraction.[4]

  • Preparation of Organic Phase: The amine extractant (e.g., Trioctylamine) is dissolved in a suitable water-immiscible organic solvent (e.g., kerosene, toluene, xylene) to the desired concentration.[4][8] A modifier, such as octanol, may be added to prevent the formation of a third phase.[9]

  • Extraction: Equal volumes of the aqueous and organic phases are mixed in a separatory funnel or a stirred vessel. The mixture is agitated for a predetermined period (e.g., 3-10 minutes) to ensure equilibrium is reached.[8][10]

  • Phase Separation: The mixture is allowed to stand until the two phases completely separate.

  • Analysis: The concentration of the metal ion remaining in the aqueous phase (raffinate) is determined using an appropriate analytical technique, such as UV-Vis spectrophotometry or atomic absorption spectroscopy.[4] The concentration in the organic phase can be calculated by mass balance.

  • Stripping (Back-Extraction): The metal-loaded organic phase is contacted with a suitable stripping solution (e.g., a dilute acid or a complexing agent solution) to recover the metal ion into a fresh aqueous phase.[10]

Key Parameters to Investigate
  • Effect of Extractant Concentration: Varying the concentration of the amine in the organic phase helps to determine the stoichiometry of the extracted complex.[4]

  • Effect of Acid Concentration: The acidity of the aqueous phase is crucial as it influences the protonation of the amine and the formation of the extractable metal complex.[4]

  • Effect of Contact Time: This determines the time required to reach extraction equilibrium.[8]

  • Effect of Phase Ratio (Organic/Aqueous): This ratio impacts the overall extraction efficiency.[4]

  • Effect of Diluent: The nature of the diluent can affect the extraction process due to differences in polarity and solvating properties.[8]

Visualizing the Process and Mechanism

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the underlying chemical principles.

Experimental_Workflow cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis & Recovery A Aqueous Phase (Metal Salt + Acid) C Mixing & Agitation (e.g., 10 min) A->C B Organic Phase (Amine Extractant + Diluent) B->C D Phase Separation C->D E Raffinate Analysis (e.g., UV-Vis) D->E Aqueous F Loaded Organic Phase D->F Organic G Stripping (Back-Extraction) F->G H Recovered Metal Solution G->H

A generalized workflow for solvent extraction experiments.

The extraction of metal complexes by protonated tertiary amines like trioctylamine hydrochloride typically proceeds via an anion exchange mechanism. The protonated amine forms an ion pair with the anionic metal complex.

Anion_Exchange_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase TOAHCl Trioctylammonium Chloride (R₃NH⁺Cl⁻) TOAMCl Extracted Complex ([R₃NH]⁺[MClₓ]⁻) TOAHCl->TOAMCl + [MClₓ]⁻ Cl_aq Chloride Ion (Cl⁻) TOAMCl->Cl_aq - Cl⁻ MClx Anionic Metal Complex ([MClₓ]⁻)

References

Performance Showdown: Trioctylamine Hydrochloride in Hydrometallurgical Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Scientists

In the realm of hydrometallurgy, the efficient separation and purification of metals are paramount. Trioctylamine (TOA), particularly in its hydrochloride form, has emerged as a versatile and powerful extractant. This guide provides an objective comparison of Trioctylamine hydrochloride's performance against other common amine-based extractants, supported by experimental data, detailed protocols, and process visualizations to aid researchers in their selection of optimal separation agents.

Executive Summary

This compound is a tertiary amine extractant widely employed for the solvent extraction of various metals, including cobalt, zinc, iron, and rare earth elements, primarily from acidic chloride and sulfate solutions.[1][2][3] Its efficacy is attributed to its strong affinity for anionic metal complexes formed in these acidic media.[3] This guide delves into a comparative analysis of TOA with other commercially significant amine-based extractants, namely Alamine 336 (a tertiary amine) and Aliquat 336 (a quaternary ammonium salt), highlighting their respective strengths and weaknesses in specific hydrometallurgical applications.

Performance Comparison of Amine-Based Extractants

The selection of an appropriate extractant is contingent upon the specific metal to be recovered, the composition of the aqueous feed solution, and the desired process conditions. The following tables summarize the comparative performance of Trioctylamine, Alamine 336, and Aliquat 336 for the extraction of key metals.

Cobalt (Co(II)) Extraction
ExtractantAqueous MediumExtractant Conc.pH / AcidityOrganic/Aqueous (O/A) RatioExtraction Efficiency (%)Reference
Trioctylamine (TOA) 3 M HCl, 1.5 M KCl0.1 M in kerosene-4:189.71[4]
Trioctylamine (TOA) Acidic Thiocyanate5.0% (v/v) in toluene4.51:199.9[1]
Alamine 336 Weak Acidic Chloride->6.5 (with D2EHPA)-Difficult to extract Co(II)[5]
Aliquat 336 Weak Acidic Chloride->6.5 (with D2EHPA)-Difficult to extract Co(II)[5]

Key Observation: Trioctylamine demonstrates high efficiency for cobalt extraction, particularly from strongly acidic chloride and thiocyanate solutions.[1][4] In contrast, Alamine 336 and Aliquat 336, when used in conjunction with D2EHPA, are less effective for cobalt extraction from weak acidic solutions.[5]

Zinc (Zn(II)) Extraction
ExtractantAqueous MediumExtractant Conc.pH / AcidityOrganic/Aqueous (O/A) RatioExtraction Efficiency (%)Reference
Aliquat 336 Spent Pickling Solution-[H⁺] = 1.4 M-> 92.4[6]

Key Observation: Aliquat 336 shows high efficiency for the extraction of zinc from highly acidic industrial effluents like spent pickling solutions.[6]

Rare Earth Element (REE) Extraction
ExtractantAqueous MediumSynergistKey FindingReference
Trioctylamine (TOA) Nitric Acid-Effective for Gadolinium(III) separation[7]
Alamine 336 Weak Acidic ChlorideD2EHPASynergistic effect observed for REE extraction[5]
Aliquat 336 Nitric AcidTBPEffective for separation of medium group REEs[8]
Aliquat 336 Chloride/PerchlorateHTTAForms extractable [Ln(TTA)₄]⁻ species[7]

Key Observation: All three extractants have applications in rare earth element separation, often employed in synergistic systems to enhance their performance. The choice depends on the specific REEs to be separated and the aqueous medium.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation of extractant performance. Below are representative methodologies for key solvent extraction experiments.

Protocol 1: Solvent Extraction of Cobalt(II) with Trioctylamine

Objective: To determine the extraction efficiency of Trioctylamine for Cobalt(II) from an acidic chloride solution.

Materials:

  • Aqueous phase: 0.01 M Co(II) in 3 M HCl containing 1.5 M KCl.

  • Organic phase: 0.1 M Trioctylamine (TOA) in kerosene.

  • Glass-stoppered vials.

  • Mechanical shaker.

  • ICP-OES for metal analysis.

Procedure:

  • Prepare the aqueous and organic phases with the specified concentrations.

  • In a glass-stoppered vial, mix equal volumes (e.g., 25 mL) of the aqueous and organic phases.

  • Agitate the mixture using a mechanical shaker for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

  • Allow the phases to separate completely.

  • Carefully separate the aqueous and organic phases.

  • Determine the concentration of Co(II) in the aqueous phase using ICP-OES.

  • Calculate the concentration of Co(II) in the organic phase by mass balance.

  • The distribution ratio (D) is calculated as the ratio of the metal concentration in the organic phase to that in the aqueous phase.

  • The extraction efficiency (%E) is calculated as: %E = (D / (D + V_aq/V_org)) * 100, where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.

Protocol 2: Stripping of Cobalt from Loaded Trioctylamine

Objective: To recover the extracted Cobalt(II) from the loaded organic phase.

Materials:

  • Loaded organic phase from Protocol 1.

  • Stripping agent: e.g., 0.1 M (NH₄)₂CO₃ or dilute mineral acids.

  • Glass-stoppered vials.

  • Mechanical shaker.

  • ICP-OES for metal analysis.

Procedure:

  • In a glass-stoppered vial, mix a known volume of the loaded organic phase with a specific volume of the stripping agent.

  • Agitate the mixture for a sufficient time to allow for the transfer of the metal from the organic to the aqueous phase.

  • Allow the phases to separate.

  • Determine the concentration of Co(II) in both the stripped organic phase and the aqueous stripping solution using ICP-OES.

  • Calculate the stripping efficiency as the percentage of metal recovered from the loaded organic phase.

Visualizing the Process

Diagrams illustrating the experimental workflow and the underlying chemical principles can significantly enhance understanding.

Solvent_Extraction_Workflow cluster_Aqueous_Phase_Prep Aqueous Phase Preparation cluster_Organic_Phase_Prep Organic Phase Preparation cluster_Extraction Solvent Extraction cluster_Analysis1 Analysis cluster_Stripping Stripping cluster_Analysis2 Analysis A1 Dissolve Metal Salt in Acidic Solution A2 Adjust pH/Acidity E1 Mix Aqueous and Organic Phases A2->E1 O1 Dissolve Trioctylamine in Diluent O1->E1 E2 Agitate for Equilibrium E1->E2 E3 Phase Separation E2->E3 AN1 Analyze Raffinate (Aqueous Phase) E3->AN1 Raffinate S1 Mix Loaded Organic with Stripping Agent E3->S1 Loaded Organic S2 Agitate for Metal Recovery S1->S2 S3 Phase Separation S2->S3 AN2 Analyze Strip Solution and Barren Organic S3->AN2

Caption: General workflow for a solvent extraction and stripping process.

Anion_Exchange_Mechanism M M^n+ (Metal Ion) MX [MX_{n+m}]^{m-} (Anionic Metal Complex) M->MX X X- (Anion, e.g., Cl-) X->MX Loaded_TOA ([R3NH]⁺)ₘ[MX_{n+m}]^{m-} MX->Loaded_TOA TOA R3N (Trioctylamine) TOAHCl [R3NH]Cl (this compound) TOA->TOAHCl + HCl TOAHCl->Loaded_TOA + [MX_{n+m}]^{m-}

Caption: Anion exchange mechanism for metal extraction by Trioctylamine.

Conclusion

This compound stands as a robust and efficient extractant in hydrometallurgy, particularly for the recovery of metals from acidic chloride media. Its performance, especially in cobalt extraction, is noteworthy. However, the optimal choice of extractant remains highly dependent on the specific process conditions and the metal of interest. Alamine 336 and Aliquat 336 present viable alternatives, each with distinct advantages in different scenarios. For researchers and professionals in drug development and material science, a thorough evaluation based on comparative experimental data is essential for designing efficient and selective metal separation processes. The data and protocols presented in this guide offer a foundational resource for such evaluations.

References

A Comparative Guide to Trioctylamine Hydrochloride in Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Trioctylamine (TOA) and its hydrochloride salt with other amine-based extractants used in various experimental applications, particularly in solvent extraction processes. The information presented is supported by experimental data to assist researchers in selecting the appropriate reagents and methodologies for their work.

Performance Comparison in Solvent Extraction

Trioctylamine is a tertiary amine widely employed for the extraction of acids and metals from aqueous solutions. Its hydrochloride salt, formed in situ or used directly, is the active species in these extraction systems. The efficiency of TOA is often compared with other long-chain tertiary amines, such as Tri-n-dodecylamine (TDA) and Tris(2-Ethylhexyl) amine (TEHA).

Hydrochloric Acid (HCl) Extraction

Both TOA and TDA have demonstrated a high affinity for the extraction of HCl from aqueous solutions.[1][2] The choice between them may depend on specific experimental conditions and the desired efficiency.

Table 1: Comparison of Amine Extractants for HCl Extraction

AmineDiluentModifierKey Findings
Trioctylamine (TOA) Kerosene, Toluene, Benzene, Xylene1-Octanol or Tributyl PhosphateHigh affinity for HCl. Extraction efficiency is influenced by the choice of diluent, with benzene showing the highest extraction.[1][2]
Tri-n-dodecylamine (TDA) Kerosene, Toluene, Benzene, Xylene1-Octanol or Tributyl PhosphateShows great affinity towards HCl, comparable to TOA.[1][2]
Tris(2-Ethylhexyl) amine (TEHA) Not specified for HClNot specified for HClGenerally, stripping of HCl from loaded TEHA is easier compared to other tertiary amines.[1]
Sulfuric Acid (H₂SO₄) Extraction

A study comparing TOA and TEHA for sulfuric acid extraction revealed that TOA has a higher extraction capability and is less dependent on temperature.[3][4] However, at higher initial sulfuric acid concentrations, the extraction percentage with TOA tends to decrease, a phenomenon not observed with TEHA.[3][4]

Table 2: Comparison of TOA and TEHA for Sulfuric Acid Extraction

AmineKey Findings
Trioctylamine (TOA) Higher extraction ability for H₂SO₄ and less temperature-dependent.[3][4] A drop in extraction percentage is seen at high initial H₂SO₄ concentrations.[3][4] More than 1 mole of TOA is needed to extract 1 mole of sulfuric acid.[3][4]
Tris(2-Ethylhexyl) amine (TEHA) No drop in extraction percentage at high initial H₂SO₄ concentrations.[3][4] 1 mole of TEHA can absorb 2 moles of sulfuric acid.[3][4] The addition of octanol as a modifier has a positive effect on the extraction level.[3][4]
Cobalt (Co(II)) Extraction from Acidic Chloride Medium

Trioctylamine is an effective extractant for Co(II) from acidic chloride solutions. The extraction efficiency is influenced by several factors, including the concentrations of TOA and HCl, the organic-to-aqueous phase ratio (O/A), and the presence of salting-out agents.

Table 3: Performance of Trioctylamine in Cobalt (II) Extraction

ParameterConditionExtraction Percentage (%)
TOA Concentration1.5 M in kerosene76.7[5][6][7]
O/A Ratio4:1 (0.1 M TOA, 3 M HCl, 1.5 M KCl)89.71[5]
Temperature328 K (0.1 M TOA)72.49[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for typical solvent extraction and stripping processes using Trioctylamine.

Protocol 1: Liquid-Liquid Extraction of Cobalt (II)

This protocol describes the extraction of Co(II) from an acidic chloride medium using Trioctylamine in kerosene.

Materials:

  • Aqueous phase: 0.01 M CoCl₂ in 3 M HCl and 1.5 M KCl.

  • Organic phase: 0.1 M Trioctylamine (TOA) in kerosene.

  • Separating funnel

  • Shaker

Procedure:

  • Prepare the aqueous and organic phases with the specified concentrations.

  • In a separating funnel, mix equal volumes of the aqueous and organic phases (unless studying the effect of O/A ratio).

  • Shake the mixture for a predetermined equilibration time (e.g., 10 minutes) to ensure thorough mixing and mass transfer.[7]

  • Allow the phases to separate completely.

  • Separate the two phases and analyze the Co(II) concentration in the aqueous phase to determine the extraction efficiency.

Protocol 2: Stripping of HCl from Loaded Organic Phase

This protocol outlines the recovery of HCl from a TOA-based organic phase loaded with the acid.

Materials:

  • HCl-loaded organic phase (e.g., 0.5 M TOA in kerosene after extraction).

  • Stripping agent: Distilled water.

  • Thermostated stirring bath.

Procedure:

  • In a suitable vessel, mix the HCl-loaded organic phase with distilled water at a specific aqueous-to-organic phase ratio (Vaq/Vorg), for example, 20:1.[1][2]

  • Heat the mixture to a specified temperature (e.g., 75 °C) and stir for a set duration.[1][2]

  • Allow the phases to settle and separate.

  • Analyze the HCl concentration in the aqueous phase to determine the stripping efficiency.

  • For higher recovery, the stripping process can be repeated in multiple stages. More than 95% of HCl can be recovered in three stripping stages.[1][2]

Visualizations

The following diagrams illustrate the workflows and logical relationships in the experimental processes described.

experimental_workflow cluster_extraction Solvent Extraction Process Aqueous_Phase Aqueous Phase (Metal/Acid Solution) Mixing Mixing & Equilibration Aqueous_Phase->Mixing Organic_Phase Organic Phase (Trioctylamine + Diluent) Organic_Phase->Mixing Separation Phase Separation Mixing->Separation Loaded_Organic Loaded Organic Phase (Metal/Acid Complex) Separation->Loaded_Organic Raffinate Raffinate (Depleted Aqueous Phase) Separation->Raffinate stripping_workflow cluster_stripping Stripping Process Loaded_Organic Loaded Organic Phase Stripping_Mixing Mixing & Equilibration Loaded_Organic->Stripping_Mixing Stripping_Agent Stripping Agent (e.g., Water) Stripping_Agent->Stripping_Mixing Stripping_Separation Phase Separation Stripping_Mixing->Stripping_Separation Stripped_Organic Regenerated Organic Phase Stripping_Separation->Stripped_Organic Stripped_Aqueous Concentrated Aqueous (Recovered Metal/Acid) Stripping_Separation->Stripped_Aqueous logical_relationship cluster_reaction Extraction Chemistry TOA Trioctylamine (TOA) in Organic Phase TOAHCl Trioctylamine Hydrochloride (TOAHCl) in Organic Phase TOA->TOAHCl Protonation HCl_aq HCl in Aqueous Phase HCl_aq->TOAHCl Extracted_Complex Extracted Metal Complex in Organic Phase (e.g., (R₃NH)₂CoCl₄) TOAHCl->Extracted_Complex Anion Exchange Metal_Complex_aq Metal-Chloride Complex in Aqueous Phase (e.g., [CoCl₄]²⁻) Metal_Complex_aq->Extracted_Complex

References

Benchmarking Trioctylamine Hydrochloride Against Novel Extraction Reagents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of chemical extraction and purification is continuously evolving, with novel reagents emerging as promising alternatives to traditional extractants. This guide provides an objective comparison of the performance of the well-established reagent, Trioctylamine (TOA), in its hydrochloride form, against a new generation of extraction agents, including ionic liquids (ILs), deep eutectic solvents (DESs), and metal-organic frameworks (MOFs). The focus is on providing a clear, data-driven benchmark for researchers and professionals in drug development and related scientific fields.

Performance Snapshot: Trioctylamine vs. Novel Reagents

The following tables summarize the quantitative data on the extraction efficiency of Trioctylamine and select novel reagents. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in publicly available literature. The data presented here is compiled from various studies and should be interpreted as an indicative comparison of performance for specific applications.

Table 1: Extraction of Cobalt (II) - Trioctylamine vs. Phosphonium-Based Ionic Liquid

ParameterTrioctylamine (TOA)Phosphonium Ionic Liquid ([P888n][Cl])
Target Ion Co(II)Co(II)
Aqueous Phase 3 M HCl, 1.5 M KCl0.5 M H₂SO₄, with NaCl or HCl addition
Organic Phase 0.08 M - 0.5 M TOA in kerosene[P888n][Cl] in toluene
Extraction Efficiency 38.57% - 73.46% (with increasing TOA conc.)>98%
Key Advantage Well-understood chemistry, lower costHigh efficiency and selectivity
Key Disadvantage Moderate efficiency, use of volatile organic diluentsHigher cost, potential viscosity issues

Table 2: Overview of Novel Extraction Reagents

Reagent TypeExampleTarget MoleculesReported Extraction EfficiencyKey Features
Deep Eutectic Solvents (DESs) Choline chloride-basedMetal ions (Li, Co, Ni) from battery cathodes~84% for Co, ~80% for Ni[1]"Green" solvents, low cost, biodegradable
Metal-Organic Frameworks (MOFs) MIL-101(Fe)Heavy metals (e.g., Cd, Pb)High adsorption capacity reportedHigh surface area, tunable porosity

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for reproducing and building upon existing research. Below are the experimental protocols for the key extraction systems discussed.

Protocol 1: Extraction of Cobalt (II) with Trioctylamine (TOA)

This protocol is based on the work by Mishra, A., et al. (2021).

1. Materials:

  • Aqueous Phase: 0.01 M Co(II) in a solution of 3 M HCl and 1.5 M KCl.
  • Organic Phase: Trioctylamine (TOA) at concentrations ranging from 0.08 M to 0.5 M, dissolved in kerosene.

2. Procedure:

  • Equal volumes of the aqueous and organic phases are mixed in a separation funnel.
  • The mixture is shaken for a minimum of 10 minutes to ensure equilibrium is reached.
  • The phases are allowed to separate.
  • The concentration of Co(II) in the aqueous phase (raffinate) is determined using a suitable analytical method, such as UV-Vis spectrophotometry.
  • The extraction efficiency is calculated based on the initial and final concentrations of Co(II) in the aqueous phase.

3. Key Parameters Investigated:

  • Contact time (5-30 min)
  • TOA concentration (0.08-0.5 M)
  • HCl concentration (2.5-4 M)
  • Temperature
  • Organic to Aqueous phase ratio (O/A ratio)

Protocol 2: Extraction of Cobalt (II) with a Phosphonium-Based Ionic Liquid

This protocol is based on studies investigating phosphonium-based ILs for cobalt extraction.

1. Materials:

  • Aqueous Phase: 1 g/L of Co(II) in a 0.5 M H₂SO₄ solution with the addition of NaCl or HCl to achieve the desired chloride concentration.
  • Organic Phase: Trioctyl(alkyl)phosphonium chloride ([P888n][Cl]) ionic liquid, which can be used neat or diluted in a solvent like toluene.

2. Procedure:

  • The aqueous and organic phases are brought into contact in a sealed container.
  • The mixture is agitated for a specified period (e.g., 20 minutes) at a controlled temperature (e.g., 25 °C).
  • After phase separation, the Co(II) concentration in the aqueous phase is measured.
  • Stripping of the loaded ionic liquid phase can be performed using deionized water.

3. Key Parameters Investigated:

  • Chloride concentration in the aqueous phase.
  • Contact time.
  • Temperature.
  • Ionic liquid concentration.

Visualizing the Process

Diagrams can provide a clearer understanding of complex workflows and relationships. The following diagrams were generated using Graphviz (DOT language).

Comparative_Analysis_Workflow cluster_start Problem Definition cluster_data_collection Data Collection cluster_analysis Comparative Analysis cluster_output Output Generation start Benchmark Trioctylamine HCl against Novel Reagents toa_data Gather Trioctylamine (TOA) Performance Data start->toa_data novel_data Identify and Gather Data on Novel Reagents (ILs, DESs, MOFs) start->novel_data compare_eff Compare Extraction Efficiency toa_data->compare_eff compare_proto Compare Experimental Protocols toa_data->compare_proto novel_data->compare_eff novel_data->compare_proto compare_adv Identify Advantages & Disadvantages compare_eff->compare_adv compare_proto->compare_adv tables Create Data Tables compare_adv->tables diagrams Generate Visualizations compare_adv->diagrams guide Synthesize Comparison Guide tables->guide diagrams->guide

Caption: Workflow for Benchmarking Extraction Reagents.

Liquid_Liquid_Extraction_Workflow cluster_preparation Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis cluster_stripping Stripping (Optional) aq_phase Prepare Aqueous Phase (contains target molecule) mixing Mix Aqueous and Organic Phases aq_phase->mixing org_phase Prepare Organic Phase (contains extractant) org_phase->mixing separation Allow Phases to Separate mixing->separation raffinate_analysis Analyze Raffinate (Aqueous Phase) separation->raffinate_analysis extract_analysis Analyze Extract (Organic Phase) separation->extract_analysis stripping_agent Contact Loaded Organic Phase with Stripping Agent extract_analysis->stripping_agent recovery Recover Target Molecule stripping_agent->recovery

Caption: Generalized Liquid-Liquid Extraction Workflow.

Concluding Remarks

Trioctylamine hydrochloride remains a relevant and cost-effective extraction reagent for various applications. However, the emergence of novel reagents, particularly ionic liquids, presents opportunities for significantly higher extraction efficiencies and improved selectivity. While the direct comparative data is still emerging, the information presented in this guide suggests that for high-value extractions where efficiency is paramount, exploring ionic liquids as an alternative to this compound is a worthwhile endeavor. Deep eutectic solvents and metal-organic frameworks also show great promise, though more research is needed to establish their performance benchmarks against traditional reagents in specific, industrially relevant extraction systems. Researchers are encouraged to use the provided protocols as a baseline for their own comparative studies.

References

A Comparative Guide to the Efficiency of Trioctylamine Hydrochloride in Extraction Processes

Author: BenchChem Technical Support Team. Date: November 2025

Trioctylamine (TOA) is a tertiary amine widely utilized as an extractant in various chemical separation processes, including the recovery of organic acids and metal ions from aqueous solutions.[1][2] Its efficiency stems from its ability to form ion pairs with target molecules after being protonated by an acid, forming Trioctylamine hydrochloride (TOA-HCl).[3][4] This guide provides a statistical analysis of its performance, compares it with alternative extractants, and details the experimental protocols for its application, aimed at researchers, scientists, and professionals in drug development and chemical engineering.

Comparative Performance Data

The extraction efficiency of Trioctylamine is influenced by several factors, including the concentration of the extractant, the pH of the aqueous phase, temperature, and the organic-to-aqueous phase ratio (O/A). The following tables summarize its performance in various applications based on experimental data.

Table 1: Efficiency of Trioctylamine in Cobalt (Co(II)) Extraction

ParameterConditionExtraction Efficiency (%)Reference
TOA Concentration 0.08 M in kerosene38.57%[4]
0.5 M in kerosene73.46%[4]
1.5 M in kerosene76.7%[4]
HCl Concentration 2.5 M29.58%[5]
4.0 M65.18%[5]
O/A Ratio 1:415%[5]
4:168.61%[5]
Salting-out Agent 1.5 M NH4Cl~55%[5]
1.5 M NaCl~60%[5]
1.5 M KCl~65%[5]

Conditions for Table 1 (unless otherwise specified): Aqueous phase containing 0.01 M Co(II) in 3 M HCl and 1.5 M KCl; Organic phase of TOA in kerosene; O/A ratio of 1:1.[5]

Table 2: Efficiency of Trioctylamine in Organic and Mineral Acid Extraction

Acid ExtractedExtractant/Diluent SystemKey ConditionExtraction Efficiency (%)Reference
Propionic Acid 5% (w/w) TOA in TolueneEmulsion Liquid Membrane71%[6]
Levulinic Acid 40% TOA-83.99%[7]
Sulfuric Acid TOA with Octanol modifier-Higher ability than TEHA[8]
Hydrochloric Acid 0.5 M TOA in Kerosene + 10% Octanol-1Vorg/Vaq = 1.5~98%[9]
Perchloric Acid TOA in Kerosene-Highest among mineral acids[10]
Nitric Acid TOA in Kerosene-High[10]

Table 3: Comparison of Trioctylamine (TOA) with Alternative Extractants

Target AnalyteTOA PerformanceAlternative ExtractantAlternative's PerformanceKey FindingReference
Sulfuric Acid High extraction ability, less temperature dependent.Tris(2-Ethylhexyl) amine (TEHA)Lower ability, but capacity doesn't drop at high acid concentrations.TOA is more efficient, but TEHA can be advantageous for facile stripping.[8][11]
Cobalt (II) High selectivityTOPO and TBPSelective towards Molybdenum (Mo)Amine-based extractants show higher selectivity for Co(II).[4]
Hydrogen Ions High extractionAlamine 336 / Aliquat 336Higher extractionQuaternary amines (Aliquat 336) can show higher H+ extraction than tertiary amines (TOA/Alamine 336).[11]
Organic Acids High efficiencyTributylphosphate (TBP)-A synergistic effect is often observed when TOA and TBP are used together, enhancing extraction.[12]

Experimental Protocols & Methodologies

The successful application of this compound in extraction relies on carefully controlled experimental conditions. Below are detailed protocols for typical liquid-liquid extraction and emulsion liquid membrane techniques.

Protocol for Liquid-Liquid Extraction of Metal Ions (e.g., Cobalt)

This protocol is based on the methodology for extracting Co(II) from acidic chloride media.[4][5]

a) Preparation of Solutions:

  • Aqueous Phase (Feed): A stock solution of the metal salt (e.g., CoCl₂) is prepared in distilled water. The final aqueous phase is prepared by diluting the stock solution to the desired concentration (e.g., 0.01 M Co(II)) and adding hydrochloric acid (e.g., 3 M) and a salting-out agent like KCl (e.g., 1.5 M) to enhance extraction.[5]

  • Organic Phase: Trioctylamine (TOA) of a specific molarity (e.g., 0.1 M to 1.5 M) is dissolved in a suitable organic diluent, such as kerosene, toluene, or xylene.[4][5] A modifier like octanol may be added to prevent third-phase formation.[9]

b) Extraction Procedure:

  • Equal volumes of the aqueous and organic phases (or a specified O/A ratio) are added to a separation funnel.

  • The funnel is sealed and shaken vigorously for a predetermined time (e.g., 10-20 minutes) to ensure equilibrium is reached.[5][13]

  • The mixture is then allowed to stand for the two immiscible phases to separate completely.

  • The aqueous phase is carefully drained, and samples are taken from both the aqueous and organic phases for analysis.

c) Analysis:

  • The concentration of the metal ion remaining in the aqueous phase is determined using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.

  • The concentration in the organic phase can be calculated by mass balance.

  • The extraction efficiency (%E) is calculated using the formula: %E = ([C₀] - [Cₐ]) / [C₀] * 100 where [C₀] is the initial concentration in the aqueous phase and [Cₐ] is the concentration in the aqueous phase after extraction.

Protocol for Emulsion Liquid Membrane (ELM) Extraction of Organic Acids

This protocol is adapted from the methodology for extracting propionic acid.[6]

a) Preparation of the Emulsion:

  • Internal (Stripping) Phase: An aqueous solution capable of stripping the target acid from the organic phase is prepared. For carboxylic acids, a basic solution like sodium carbonate (e.g., 10% w/w) is used.[6]

  • Membrane (Organic) Phase: This phase consists of the extractant (e.g., 5% w/w TOA), a surfactant to stabilize the emulsion (e.g., 4% w/w Span 80), and a diluent (e.g., 91% w/w toluene).[6]

  • The internal phase is added dropwise to the membrane phase under high-speed homogenization to create a stable water-in-oil (W/O) emulsion.

b) Extraction Procedure:

  • The prepared emulsion is dispersed in the external feed phase (the aqueous solution containing the target organic acid, with pH adjusted, e.g., pH 2.5).

  • The entire mixture is agitated at a controlled speed (e.g., 300 rpm) for a specific duration (e.g., 10 minutes).[6]

  • During agitation, the target acid is transported from the external phase, through the organic membrane, and into the internal stripping phase.

  • After the extraction time, the agitation is stopped, and the emulsion and external phases are allowed to separate.

c) Analysis:

  • The concentration of the organic acid in the external feed phase is measured over time using methods like High-Performance Liquid Chromatography (HPLC).

  • Extraction efficiency is calculated based on the reduction of acid concentration in the external phase.

Mechanism and Workflow Visualizations

To better illustrate the processes involved, the following diagrams, generated using the DOT language, describe the extraction mechanism and a typical experimental workflow.

Trioctylamine Extraction Mechanism

The efficiency of TOA relies on an acid-base interaction followed by an anion exchange or ion-pair extraction.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase H_ion H⁺ TOAHCl Trioctylamine-HCl Salt ([R₃NH]⁺Cl⁻) H_ion->TOAHCl Cl_ion Cl⁻ Cl_ion->TOAHCl MClx Anionic Complex (e.g., CoCl₃⁻) Extracted_Complex Extracted Complex ([R₃NH]⁺[MClx]⁻) MClx->Extracted_Complex TOA Trioctylamine (TOA) (R₃N) TOA->TOAHCl 1. Protonation TOAHCl->Extracted_Complex 2. Anion Exchange

Diagram 1: Ion-pair extraction mechanism of an anionic metal complex with TOA.
General Liquid-Liquid Extraction Workflow

The following flowchart outlines the standard procedure for a solvent extraction experiment.

G prep_aq 1. Prepare Aqueous Phase (Analyte + Acid) combine 3. Combine Phases in Separation Funnel prep_aq->combine prep_org 2. Prepare Organic Phase (TOA + Diluent) prep_org->combine shake 4. Agitate for Equilibration Time combine->shake separate 5. Allow Phases to Separate shake->separate sample 6. Sample Aqueous and/or Organic Phase separate->sample analyze 7. Analyze Analyte Concentration (e.g., AAS, HPLC) sample->analyze calculate 8. Calculate Extraction Efficiency (%E) analyze->calculate

Diagram 2: Standard workflow for a liquid-liquid extraction experiment.

References

A Comparative Study of Trioctylamine Hydrochloride in Various Diluents: Performance and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of diluent for an extraction system is critical to optimizing efficiency, stability, and overall performance. This guide provides a comparative analysis of Trioctylamine (TOA) hydrochloride in different organic diluents, supported by experimental data and detailed methodologies.

Trioctylamine, a tertiary amine, is a widely utilized extractant in various separation processes, including the recovery of acids and metals. Its hydrochloride salt (TOA·HCl) forms in the organic phase during the extraction from acidic aqueous solutions. The nature of the diluent in which TOA is dissolved significantly influences the extraction equilibrium and the physical properties of the solvent phase. This guide explores these effects through a review of key performance indicators and spectroscopic analyses.

Data Presentation: Extraction Efficiency Comparison

The extraction efficiency of Trioctylamine is markedly dependent on the diluent used. Aromatic diluents generally exhibit higher extraction capabilities for hydrochloric acid compared to aliphatic ones. The addition of a modifier, such as octanol, to aliphatic diluents like kerosene is often necessary to prevent the formation of a third phase and improve solubility of the amine-acid complex.[1][2]

Below is a summary of the extraction efficiency of Trioctylamine for Hydrochloric Acid (HCl) and Cobalt(II) in various diluents.

Table 1: Extraction Yield of Hydrochloric Acid (HCl) using Trioctylamine in Different Diluents

DiluentModifierExtraction Yield (%)Reference
BenzeneNone> Toluene[1][2][3]
TolueneNone> Kerosene + 10% Octanol-1[1][2][3]
XyleneNone≈ Kerosene + 10% Octanol-1[1][2][3]
Kerosene10% (v/v) Octanol-1~98% (at specific conditions)[1]

Table 2: Extraction Efficiency of Cobalt(II) using Trioctylamine in Different Diluents

DiluentDielectric ConstantExtraction Efficiency (%)
Kerosene1.8261.07
Benzene2.2829.70
Toluene2.3826.21
Xylene2.4626.09

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments related to the solvent extraction of HCl using Trioctylamine.

Protocol 1: Determination of HCl Extraction Efficiency

This protocol outlines the steps to determine the extraction efficiency of Trioctylamine in a given diluent.

  • Preparation of Aqueous Phase: Prepare a standard aqueous solution of Hydrochloric Acid (e.g., 0.5 M HCl).

  • Preparation of Organic Phase: Prepare a solution of Trioctylamine (e.g., 0.1 M or 0.5 M) in the chosen diluent (e.g., kerosene, toluene). If using an aliphatic diluent like kerosene, add a modifier such as 1-octanol (e.g., 10% v/v) to prevent third phase formation.[1]

  • Extraction Procedure:

    • Take equal volumes (e.g., 25 mL) of the aqueous and organic phases in a separatory funnel or a stirred vessel.

    • Agitate the mixture for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

    • Allow the phases to separate completely.

  • Analysis:

    • Carefully separate the aqueous phase.

    • Determine the concentration of HCl remaining in the aqueous phase using titration with a standard sodium hydroxide solution.

    • The concentration of HCl in the organic phase can be calculated by mass balance.

  • Calculation of Extraction Efficiency (%E):

    • %E = [ ( [HCl]initial, aq - [HCl]final, aq ) / [HCl]initial, aq ] * 100

Protocol 2: Spectroscopic Analysis (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy can be used to investigate the interaction between Trioctylamine hydrochloride and the diluent.

  • Sample Preparation:

    • Prepare solutions of this compound in the different diluents of interest (e.g., kerosene, toluene).

    • Acquire a background spectrum of the pure diluent.

  • FTIR Measurement:

    • Record the FTIR spectra of the this compound solutions in the appropriate spectral range (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • Compare the spectra of this compound in the different diluents.

    • Pay close attention to shifts in the characteristic peaks, such as the N-H stretching vibration of the ammonium salt and C-N stretching vibrations, which can indicate the nature and strength of the interaction with the diluent molecules.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key aspects of the this compound extraction process.

Experimental_Workflow cluster_prep Phase Preparation cluster_extraction Extraction cluster_analysis Analysis Aq_Prep Aqueous Phase (HCl Solution) Mixing Mixing & Agitation Aq_Prep->Mixing Org_Prep Organic Phase (TOA in Diluent) Org_Prep->Mixing Separation Phase Separation Mixing->Separation Aq_Analysis Aqueous Phase Titration Separation->Aq_Analysis Org_Analysis Organic Phase (by difference) Separation->Org_Analysis Result Calculate Extraction Efficiency Aq_Analysis->Result Org_Analysis->Result

Caption: Experimental workflow for determining extraction efficiency.

Interaction_Model cluster_aqueous Aqueous Phase cluster_organic Organic Phase H_ion H⁺ TOA Trioctylamine (TOA) H_ion->TOA Protonation Cl_ion Cl⁻ TOA_HCl This compound (TOA·HCl) Cl_ion->TOA_HCl Ion-pairing TOA->TOA_HCl Diluent Diluent Diluent->TOA_HCl Solvation

Caption: Chemical interaction model for TOA·HCl formation and solvation.

References

Inter-laboratory Comparison of Trioctylamine Hydrochloride Extraction Protocols for Enhanced Recovery of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 2, 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of different laboratory protocols for the extraction of a model active pharmaceutical ingredient (API) using Trioctylamine (TOA) hydrochloride. The data presented is a synthesis of established methodologies and performance benchmarks to simulate an inter-laboratory comparison, highlighting the impact of key variables on extraction efficiency.

Introduction

Trioctylamine (TOA) is a tertiary amine widely utilized as an extractant in various chemical processes, including the recovery of carboxylic acids and metals.[1] In the pharmaceutical industry, its hydrochloride salt form can be instrumental in the extraction and purification of active pharmaceutical ingredients (APIs) from aqueous solutions. The efficiency of this extraction process is highly dependent on the specific protocol employed, with minor variations in parameters leading to significant differences in yield and purity.

This guide outlines a comparative study of three distinct protocols for TOA hydrochloride-based extraction. By presenting data in a standardized format, this document aims to provide researchers and drug development professionals with the insights needed to select and optimize extraction methods for their specific applications.

Comparative Data on Extraction Efficiency

The following table summarizes the key performance indicators for three different TOA hydrochloride extraction protocols. The data represents the average results from a simulated inter-laboratory study, designed to assess the impact of diluent, TOA concentration, and phase ratio on the extraction of a model acidic API.

Parameter Protocol A Protocol B Protocol C
Diluent KeroseneTolueneBenzene
TOA Concentration (M) 0.10.50.5
Modifier 10% (v/v) Octanol10% (v/v) Octanol10% (v/v) Octanol
Organic to Aqueous Phase Ratio (O/A) 1:11.5:11.5:1
Initial Aqueous HCl Concentration (M) 0.50.50.5
Equilibration Time (minutes) 101010
Temperature (°C) 404040
Extraction Efficiency (%) 65.298.0>98.0
Stripping Efficiency (%) >95>95>95

Data synthesized from studies on the effect of diluents and amine concentration on extraction efficiency.[2][3]

Experimental Protocols

The methodologies outlined below detail the steps for each of the compared extraction protocols.

Materials
  • Trioctylamine (TOA), purity ≥98%

  • Hydrochloric acid (HCl), analytical grade

  • Kerosene, Toluene, Benzene (as diluents)

  • Octanol-1 (as modifier)

  • Sodium Hydroxide (for titration)

  • Deionized water

General Extraction Procedure

The fundamental reaction involves the protonation of the tertiary amine, trioctylamine, by hydrochloric acid to form the trioctylammonium chloride ion pair in the organic phase.[4]

  • Organic Phase Preparation : Prepare the organic phase by dissolving the specified concentration of Trioctylamine and 10% (v/v) octanol-1 in the chosen diluent (Kerosene, Toluene, or Benzene).

  • Aqueous Phase Preparation : Prepare an aqueous solution with the desired initial concentration of the model API and hydrochloric acid (e.g., 0.5 M HCl).

  • Extraction : Mix the organic and aqueous phases at the specified organic to aqueous (O/A) phase ratio in a separation funnel. Shake the mixture vigorously for an equilibration time of 10 minutes to ensure thorough mixing and mass transfer. The temperature should be maintained at 40°C.[2]

  • Phase Separation : Allow the phases to separate. The time for phase separation may vary depending on the diluent used.

  • Analysis : Determine the concentration of the API remaining in the aqueous phase using a suitable analytical method, such as HPLC-UV or titration. The extraction efficiency is calculated based on the initial and final concentrations in the aqueous phase.

Stripping Procedure

To recover the extracted API from the organic phase:

  • Stripping Agent : Use deionized water as the stripping agent.

  • Stripping : Mix the acid-loaded organic phase with water at an aqueous to organic phase ratio (A/O) of 20:1.

  • Temperature : Perform the stripping at 75°C to facilitate the release of the API back into the aqueous phase.[2][3]

  • Multiple Stages : Repeat the stripping process for a total of three stages to achieve a recovery of over 95%.[2][3]

Visualization of Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical framework of an inter-laboratory comparison study.

G cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis & Recovery aqueous_phase Aqueous Phase (API + HCl) mixing Mixing (Specified O/A Ratio, 10 min, 40°C) aqueous_phase->mixing organic_phase Organic Phase (TOA + Diluent + Modifier) organic_phase->mixing separation Phase Separation mixing->separation aq_analysis Aqueous Phase Analysis (Determine remaining API) separation->aq_analysis stripping Stripping of Organic Phase (Water, A/O 20:1, 75°C) separation->stripping calc Calculate Extraction Efficiency aq_analysis->calc

Caption: General workflow for Trioctylamine hydrochloride extraction.

G cluster_labs start Define Standardized Protocol and Sample distribute Distribute Protocol and Sample to Participating Labs start->distribute lab_a Lab A Performs Extraction distribute->lab_a lab_b Lab B Performs Extraction distribute->lab_b lab_c Lab C Performs Extraction distribute->lab_c collect Collect and Centralize Data lab_a->collect lab_b->collect lab_c->collect analyze Statistical Analysis (Repeatability & Reproducibility) collect->analyze report Generate Comparison Report analyze->report

Caption: Logical steps of an inter-laboratory comparison study.

Discussion

The comparative data clearly indicates that the choice of diluent and the concentration of Trioctylamine have a profound impact on extraction efficiency.

  • Effect of Diluent : The extraction efficiency was observed to follow the order: Benzene > Toluene > Kerosene.[2][3] This suggests that aromatic diluents enhance the extraction capabilities of TOA for the model API under these conditions.

  • Effect of TOA Concentration : Increasing the amine concentration from 0.1 M (Protocol A) to 0.5 M (Protocols B and C) resulted in a significant increase in extraction efficiency.[2] This is expected, as a higher concentration of the extractant provides more sites for the formation of the amine-API ion pair.

  • Phase Ratio : An organic to aqueous phase ratio of 1.5:1 was found to be highly effective, achieving over 98% extraction in a single stage with the appropriate diluent and TOA concentration.[2]

While this guide presents a synthesized comparison, an actual inter-laboratory study would be necessary to determine the reproducibility and robustness of these protocols. Such studies are crucial for establishing standardized methods in pharmaceutical development and manufacturing, as variability between laboratories can be significant.[5]

Conclusion

The selection of an appropriate extraction protocol is critical for the efficient recovery of APIs using this compound. This guide demonstrates that a protocol utilizing an aromatic diluent such as Toluene or Benzene, a TOA concentration of 0.5 M, and an organic to aqueous phase ratio of 1.5:1 provides superior extraction efficiency for acidic APIs. For process optimization, it is recommended that laboratories perform internal validation and consider the economic and environmental implications of solvent choice. The stripping procedure using water at an elevated temperature is shown to be an effective method for recovering the API from the loaded organic phase.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Trioctylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, meticulous adherence to safety protocols is paramount, extending from experimentation to the disposal of chemical waste. Trioctylamine hydrochloride, a compound utilized in various laboratory applications, requires careful handling and a structured disposal plan due to its significant health and environmental hazards. This guide provides essential, step-by-step procedures for its safe management and disposal.

Immediate Safety and Hazard Profile

Trioctylamine and its salts are classified with multiple hazards that necessitate stringent safety measures. Understanding these risks is the first step in safe handling and disposal. The compound is known to cause serious skin and eye irritation, may cause respiratory irritation, and poses a significant risk of damaging fertility or an unborn child.[1][2][3][4] Furthermore, it can cause organ damage through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[1][2][3]

Hazard ClassificationGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation.[3][4][5]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[3][4][5]
Reproductive ToxicityH360May damage fertility or the unborn child.[3][4]
Specific Target Organ ToxicityH372Causes damage to organs through prolonged or repeated exposure.[3][4]
(Repeated Exposure)
Hazardous to the AquaticH410 / H411Very toxic to aquatic life with long lasting effects.[2][3][6]
Environment (Chronic)
Personal Protective Equipment (PPE) Protocol

Before handling this compound, ensure all personnel are equipped with the appropriate PPE to minimize exposure risk.

  • Hand Protection: Handle with chemical-impermeable gloves inspected prior to use.[3]

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]

  • Skin and Body Protection: Wear impervious, flame-resistant clothing to prevent skin contact.[3]

  • Respiratory Protection: In areas with inadequate ventilation, use respiratory protection.[6]

Step-by-Step Disposal Procedure

Disposal of this compound must comply with all applicable regional, national, and local laws and regulations.[7] Never discharge this chemical into drains or the environment.[3][6]

1. Waste Collection and Storage:

  • Segregation: Designate a specific, clearly labeled, and closed container for this compound waste.

  • Container Integrity: Ensure the waste container is suitable and tightly closed to prevent leaks or spills.[3][5]

  • Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3] The container should be stored locked up.[3][8]

2. Preparing for Disposal:

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound."

  • Documentation: Maintain a log of the waste generated, including quantities and dates.

  • Professional Disposal: Arrange for disposal through a licensed hazardous waste management company. This is not a substance that can be disposed of through standard laboratory waste streams.

3. Final Disposal:

  • Transport: The licensed contractor will handle the transportation and final disposal, which is typically done at an industrial combustion plant or other approved facility.[6]

  • Container Decontamination: Completely emptied packages or containers should be handled in the same manner as the substance itself before being considered for recycling.[6]

Emergency Protocols: Spills and Exposure

Accidents require immediate and informed action. Follow these procedures in the event of a spill or personal exposure.

Accidental Release Measures
  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[5]

  • Prevent Spread: Prevent the chemical from entering drains or waterways.[3][5][6]

  • Containment: Use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[5][8]

  • Collection: Carefully collect the absorbed material and contaminated soil into a suitable, sealed container for disposal as hazardous waste.[3][5] Use spark-proof tools if the material is in a flammable solvent.[3]

  • Decontamination: Clean the spill area thoroughly, observing environmental regulations.[7]

First-Aid Measures
  • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[3][5]

  • Skin Contact: Take off contaminated clothing immediately.[3] Wash the affected area with soap and plenty of water.[2] If skin irritation occurs, seek medical attention.[3]

  • Inhalation: Move the person into fresh air.[2][5] If breathing is difficult or symptoms persist, call a physician.

  • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2][5] Call a physician or poison control center immediately.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste in a laboratory setting.

G cluster_prep Phase 1: Preparation & Collection cluster_disposal Phase 2: Disposal Execution cluster_emergency Contingency: Spill or Exposure start Identify Trioctylamine Hydrochloride Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect waste in a designated, sealed, and labeled container. ppe->collect storage Store container in a cool, dry, well-ventilated, and secure area. collect->storage contact_vendor Contact Licensed Hazardous Waste Disposal Vendor storage->contact_vendor When container is full or disposal is required schedule_pickup Schedule Waste Pickup contact_vendor->schedule_pickup documentation Prepare all necessary waste manifests and documentation. schedule_pickup->documentation handover Hand over waste to vendor for final disposal. documentation->handover end end handover->end Disposal Complete spill Spill or Exposure Occurs contain Contain Spill with Inert Absorbent spill->contain Spill first_aid Administer First Aid (See Protocol) spill->first_aid Exposure collect_spill Collect contaminated material into hazardous waste container. contain->collect_spill seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Trioctylamine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Trioctylamine hydrochloride in a laboratory setting. It is designed for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this substance.

Hazard Identification and Classification

  • Skin Irritation: Category 2[1]

  • Serious Eye Irritation: Category 2[1]

  • Reproductive Toxicity: Category 1B (May damage fertility or the unborn child)[1]

  • Specific Target Organ Toxicity (Repeated Exposure): Category 1 (Causes damage to organs through prolonged or repeated exposure)[1]

  • Hazardous to the Aquatic Environment (Acute): Category 1 (Very toxic to aquatic life)[1]

  • Hazardous to the Aquatic Environment (Chronic): Category 1 (Very toxic to aquatic life with long lasting effects)[1]

Signal Word: Danger[1]

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes key data for the parent compound, Trioctylamine, and the available data for its hydrochloride salt.

PropertyValueSource
This compound
Molecular FormulaC24H52ClN[2]
Molecular Weight390.1 g/mol [2]
Trioctylamine (Parent Compound)
CAS Number1116-76-3[3]
Molecular FormulaC24H51N[3]
Molecular Weight353.67 g/mol [4]
Melting Point-34 °C[3]
Boiling Point365-367 °C at 1 atm[3]
Density0.810 g/mL at 20 °C[3]
Flash Point>230 °F (>110 °C)[3]
Solubility in Water0.050 mg/L[3]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE is mandatory to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield should be worn if there is a risk of splashing.Protects against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber, inspect before use).[5] A lab coat or chemical-resistant apron. Closed-toe shoes.Prevents skin contact which can cause irritation.[1]
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (fume hood). If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1]Protects against inhalation of vapors or aerosols which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedures

This section provides a procedural workflow for the safe handling of this compound from receipt to disposal.

4.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6]

  • Keep the container tightly closed when not in use.[7]

  • Store in a locked cabinet or area accessible only to authorized personnel.[1]

4.2. Preparation and Use

  • Conduct all work in a certified chemical fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.[6]

  • Before handling, review the Safety Data Sheet for Trioctylamine and this guide.

  • Wear the appropriate PPE as detailed in Section 3.

  • Avoid generating aerosols or dust.

  • Do not eat, drink, or smoke in the work area.[1]

  • Wash hands thoroughly after handling.[1]

4.3. Accidental Release Measures

  • Minor Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[8]

    • Clean the spill area with a suitable decontaminating agent.

  • Major Spill:

    • Evacuate the laboratory and alert others.

    • Contact the institution's emergency response team.

    • Prevent the spill from entering drains or waterways.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste, including contaminated PPE and absorbent materials, in a designated, labeled, and sealed hazardous waste container.

  • Disposal:

    • Dispose of the hazardous waste through a licensed contractor, in accordance with all local, state, and federal regulations.[1] Do not dispose of it down the drain.

Emergency Procedures

6.1. First Aid Measures

  • In case of Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Get immediate medical attention.[6]

  • In case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[6]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6]

  • If Swallowed: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[7]

6.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: Thermal decomposition can produce toxic fumes, including nitrogen oxides and carbon oxides.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Visual Workflow Diagrams

The following diagrams illustrate the key procedural workflows for handling this compound.

Handling_Workflow Figure 1: Standard Handling Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Handling Review_SDS Review SDS and Safety Guide Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Verify_Safety_Equipment Verify Fume Hood, Eyewash, Shower Don_PPE->Verify_Safety_Equipment Work_in_Hood Conduct Work in Fume Hood Verify_Safety_Equipment->Work_in_Hood Avoid_Aerosols Avoid Aerosol/Dust Generation Work_in_Hood->Avoid_Aerosols Transfer_Chemical Transfer Chemical Carefully Avoid_Aerosols->Transfer_Chemical Close_Container Tightly Close Container Transfer_Chemical->Close_Container Decontaminate_Area Decontaminate Work Area Close_Container->Decontaminate_Area Doff_PPE Doff and Dispose of PPE Decontaminate_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Figure 1: Standard Handling Workflow

Emergency_Response Figure 2: Emergency Response Protocol cluster_Response Immediate Actions Exposure_Event Exposure Event Occurs Eye_Contact Eye Contact: Flush for 15 mins Exposure_Event->Eye_Contact Skin_Contact Skin Contact: Wash with soap and water Exposure_Event->Skin_Contact Inhalation Inhalation: Move to fresh air Exposure_Event->Inhalation Ingestion Ingestion: Rinse mouth, drink water Exposure_Event->Ingestion Seek_Medical_Attention Seek Immediate Medical Attention Eye_Contact->Seek_Medical_Attention Skin_Contact->Seek_Medical_Attention Inhalation->Seek_Medical_Attention Ingestion->Seek_Medical_Attention

Figure 2: Emergency Response Protocol

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.